Product packaging for 3-(3-Nitrophenyl)-3-oxopropanenitrile(Cat. No.:CAS No. 21667-64-1)

3-(3-Nitrophenyl)-3-oxopropanenitrile

Cat. No.: B1313947
CAS No.: 21667-64-1
M. Wt: 190.16 g/mol
InChI Key: OTZUXMACTFIJAZ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B1313947 3-(3-Nitrophenyl)-3-oxopropanenitrile CAS No. 21667-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitrophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O3/c10-5-4-9(12)7-2-1-3-8(6-7)11(13)14/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZUXMACTFIJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495554
Record name 3-(3-Nitrophenyl)-3-oxopropanenitrile
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21667-64-1
Record name 3-Nitro-β-oxobenzenepropanenitrile
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Record name 3-(3-nitrophenyl)-3-oxopropanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile (CAS No. 21667-64-1). Due to the limited availability of direct experimental data for this specific isomer, this document aggregates information from supplier specifications, computational predictions, and analytical data from structurally related analogs. The guide covers physicochemical properties, proposed synthetic methodologies, expected spectroscopic characteristics, and potential reactivity, offering a valuable resource for researchers utilizing this compound in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and detailed experimental protocols for analogous compounds are provided to guide laboratory work.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-nitrobenzoylacetonitrile, is a functionalized aromatic ketone. The presence of a nitro group, a ketone, and a nitrile function imparts a high degree of reactivity and potential for further chemical modification.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 21667-64-1[1]
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
Appearance Expected to be a solidAnalogy to isomers[2]
Purity ≥98%Commercial Supplier[1]
Calculated Density 1.3 ± 0.1 g/cm³Computational Prediction

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on established methods for analogous β-ketonitriles, a Claisen-type condensation represents a highly plausible synthetic route. This would involve the reaction of an ethyl or methyl ester of 3-nitrobenzoic acid with acetonitrile in the presence of a strong base.

An alternative approach, based on the synthesis of the isomeric 3-(2-nitrophenyl)-3-oxopropanenitrile, involves the use of a strong, non-nucleophilic base like n-butyllithium to deprotonate acetonitrile, followed by acylation with a 3-nitrobenzoyl derivative.[2]

Proposed Experimental Protocol: Claisen-type Condensation

This protocol is adapted from general procedures for the synthesis of 3-oxoalkanenitriles.

Reaction: Ethyl 3-nitrobenzoate + Acetonitrile → this compound

Materials:

  • Ethyl 3-nitrobenzoate (1.0 eq)

  • Acetonitrile (2.0 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetonitrile dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

  • Re-cool the mixture to 0 °C and add a solution of ethyl 3-nitrobenzoate in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by adding 1M HCl until the solution is acidic (pH ~3-4).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add NaOEt and anhydrous THF to flask B 2. Cool to 0 °C A->B C 3. Add Acetonitrile B->C D 4. Add Ethyl 3-nitrobenzoate C->D E 5. Reflux and Monitor by TLC D->E F 6. Quench with 1M HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I end I->end start start->A

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

While experimental spectra for this compound are not available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2][3]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Chemical Shift / Absorption Range
¹H NMR Aromatic protonsδ 7.5 - 8.5 ppm (multiplets)
Methylene (-CH₂-)δ 3.8 - 4.2 ppm (singlet)
¹³C NMR Carbonyl (C=O)δ ~180-190 ppm
Aromatic carbonsδ ~120-150 ppm
Nitrile (C≡N)δ ~114-120 ppm
Methylene (-CH₂-)δ ~30-40 ppm
IR Spectroscopy Nitrile (C≡N) Stretch~2200-2260 cm⁻¹
Carbonyl (C=O) Stretch~1690-1710 cm⁻¹
Nitro (N-O) Stretch~1520 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric)
Aromatic C-H Stretch~3000-3100 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z 190
(Electron Ionization)Key Fragments[M-NO₂]⁺ (m/z 144), [M-CO]⁺ (m/z 162), [3-nitrophenyl]⁺ (m/z 122)
General Protocol for Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[3]

  • IR (FT-IR): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • MS (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL for injection into the instrument.[4]

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis NMR_Prep Dissolve in CDCl₃/DMSO-d₆ NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Prep Prepare KBr pellet or thin film IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Prep Dissolve in volatile solvent MS_Acq GC-MS Analysis MS_Prep->MS_Acq NMR_Analysis Chemical Shift & Coupling Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure Sample Purified Compound Sample->NMR_Prep Sample->IR_Prep Sample->MS_Prep

Caption: General workflow for the spectroscopic analysis of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups:

  • β-Ketonitrile Moiety: The methylene protons alpha to both the ketone and nitrile groups are acidic and can be readily deprotonated by a base. The resulting carbanion is a potent nucleophile, making the compound a valuable C3 synthon in various condensation and cyclization reactions.[5]

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a handle for further derivatization.

  • Ketone and Nitrile Groups: These groups can undergo a variety of chemical transformations common to ketones and nitriles, including reductions, additions, and hydrolyses.

This versatile reactivity makes this compound a useful intermediate in the synthesis of diverse heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes.[5] Derivatives of 3-oxopropanenitrile have been investigated for their potential biological activities, including in the field of anticancer drug discovery.[6][7] The nitroaromatic scaffold is also present in numerous antimicrobial and antiparasitic agents, suggesting that this compound could be a valuable starting point for the development of new therapeutic agents.[6][7]

Conclusion

This compound is a reactive and versatile chemical building block with significant potential in synthetic organic chemistry and medicinal chemistry. While comprehensive experimental data for this specific compound is sparse, this guide provides a robust framework of its expected properties and reactivity based on established chemical principles and data from closely related analogs. The proposed synthetic and analytical protocols offer a solid starting point for researchers wishing to incorporate this molecule into their research and development programs.

References

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(3-Nitrophenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the development of various pharmaceuticals and heterocyclic compounds. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: Claisen Condensation

The most prominent and reliable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester of 3-nitrobenzoic acid with acetonitrile. The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leads to the formation of the target β-ketonitrile.

A common precursor for this synthesis is methyl 3-nitrobenzoate, which can be readily prepared by the nitration of methyl benzoate.

Reaction: Nitration of Methyl Benzoate

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath.

  • Reaction Setup: Methyl benzoate is dissolved in concentrated sulfuric acid in a separate flask, and the solution is cooled to 0-5 °C in an ice bath with continuous stirring.

  • Nitration: The cold nitrating mixture is added dropwise to the methyl benzoate solution, maintaining the temperature below 15 °C.

  • Reaction Quench: After the addition is complete, the reaction mixture is stirred for a short period and then poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The solid methyl 3-nitrobenzoate is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from methanol to yield a crystalline solid.

Reaction: Claisen Condensation of Methyl 3-nitrobenzoate and Acetonitrile

Experimental Protocol:

  • Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: A strong base, such as sodium ethoxide or sodium hydride, is suspended in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) in the reaction flask and cooled in an ice bath.

  • Reagent Addition: A solution of methyl 3-nitrobenzoate and anhydrous acetonitrile in the same anhydrous solvent is added dropwise to the cooled base suspension with vigorous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight to ensure the completion of the reaction.

  • Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., hydrochloric acid) until the mixture is neutralized. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Alternative Synthesis Pathway

An alternative approach to the synthesis of this compound involves the reaction of 3-nitroacetophenone with a cyanating agent. This method provides another viable route to the target molecule.

Experimental Protocol:

  • Reaction Setup: 3-nitroacetophenone is dissolved in a suitable aprotic solvent, such as THF or dimethoxyethane, in a reaction flask under an inert atmosphere.

  • Deprotonation: A strong base (e.g., sodium hydride or lithium diisopropylamide) is added to the solution at a low temperature (e.g., -78 °C) to form the enolate of 3-nitroacetophenone.

  • Cyanation: A

An In-depth Technical Guide to 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a versatile chemical intermediate. The information is curated for professionals in research and drug development, offering detailed data on its identification, properties, synthesis, and analysis.

Core Identification

CAS Number: 21667-64-1

Chemical Name: this compound

Synonyms: 3-Nitrobenzoylacetonitrile

Molecular Formula: C₉H₆N₂O₃

Molecular Weight: 190.16 g/mol

Physicochemical Properties

This compound is a yellow solid and serves as a key intermediate in various organic syntheses.[1] Its enhanced reactivity, owing to the presence of a nitro group, makes it a valuable component in the production of diverse bioactive molecules.[1]

PropertyValueSource
Appearance Yellow solid[1]
Purity ≥ 95% (NMR)[1]
Storage Temperature 0-8°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a substituted ethyl benzoate with acetonitrile in the presence of a base. A general protocol is outlined below.

General Synthesis Protocol: Condensation of Ethyl Benzoate with Acetonitrile

This method involves the reaction of an appropriate ethyl benzoate with sodium methoxide in acetonitrile.

Reaction Scheme:

Synthesis of 3-oxo-3-phenylpropanenitrile cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Ethyl_benzoate Ethyl benzoate Reflux Reflux Ethyl_benzoate->Reflux Acetonitrile Acetonitrile Acetonitrile->Reflux Sodium_methoxide Sodium methoxide Sodium_methoxide->Reflux Cooling Cooling & Filtration Reflux->Cooling Redissolving Redissolve in Water Cooling->Redissolving Acidification Acidify with HCl Redissolving->Acidification Extraction Extract with DCM Acidification->Extraction Purification Flash Chromatography Extraction->Purification Product 3-oxo-3-phenylpropanenitrile Purification->Product

A generalized workflow for the synthesis of 3-oxo-3-phenylpropanenitrile derivatives.

Experimental Steps:

  • A mixture of the starting ethyl benzoate and sodium methoxide in acetonitrile is refluxed for approximately 3 hours.[2]

  • After cooling to room temperature, the resulting precipitate is filtered.[2]

  • The solid is redissolved in water, and the solution is acidified with 2M HCl.[2]

  • The aqueous mixture is then extracted with dichloromethane (DCM).[2]

  • The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.[2]

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.[2]

Analytical Methods

The characterization and quantification of this compound and related compounds can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of related compounds.

Typical HPLC Conditions:

ParameterDescription
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.

This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not readily available in the provided search results, analysis of analogous compounds suggests that the methylene protons adjacent to the carbonyl and nitrile groups would appear as a singlet.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

Nitro compounds, in general, exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[4] The nitro group can trigger redox reactions within cells, leading to cytotoxicity.[4]

While specific signaling pathways involving this compound have not been detailed in the available literature, it is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Notably, it has shown promise in the design of novel anti-cancer agents, suggesting a potential for targeted therapies with improved efficacy.[1] Further research is needed to elucidate the specific biological targets and signaling pathways that may be modulated by this compound or its derivatives.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling nitro compounds should be observed, including working in a well-ventilated area and using appropriate personal protective equipment (PPE).

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance. Always refer to the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling this chemical.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry and materials science. This document outlines the key structural features, predicted conformational preferences, and detailed experimental protocols for its characterization. While a complete, experimentally determined crystal structure for this specific molecule is not publicly available, this guide synthesizes information from related compounds and spectroscopic principles to offer a robust predictive overview. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure

This compound possesses a multifaceted structure, incorporating a ketone, a nitrile group, and a meta-substituted nitrophenyl ring. This combination of functional groups imparts a unique electronic and steric profile, making it a versatile building block in organic synthesis.

The core structure consists of a propanenitrile backbone with an oxo group at the C3 position. This C3 carbon is also bonded to the C1 position of a 3-nitrophenyl ring. The systematic IUPAC name for this compound is this compound, and its Chemical Abstracts Service (CAS) registry number is 21667-64-1[1].

Table 1: Molecular Identifiers and Properties

Identifier/PropertyValue
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
CAS Number 21667-64-1[1]
SMILES O=C(C#N)CC1=CC=CC(=C1)--INVALID-LINK--[O-]
InChI InChI=1S/C9H6N2O3/c10-6-5-9(12)7-3-1-2-4-8(7)11(13)14/h1-4H,5H2

Conformational Analysis

The conformation of this compound is primarily dictated by the rotational freedom around the single bonds of the propanenitrile chain and the bond connecting the carbonyl carbon to the phenyl ring. The presence of the ketone and the adjacent methylene group allows for potential keto-enol tautomerism, although the keto form is generally more stable.

Due to the presence of multiple rotatable bonds, several conformers can exist. The overall conformation will be a balance of steric hindrance, electronic interactions (such as dipole-dipole interactions), and potential intramolecular hydrogen bonding. While a definitive crystal structure is unavailable for the title compound, analysis of a structurally similar molecule, 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile, reveals a V-shaped conformation where the two aromatic rings are significantly out of plane with each other, exhibiting a large dihedral angle[2]. This suggests that the 3-nitrophenyl group in this compound is likely not coplanar with the propanenitrile side chain to minimize steric repulsion.

Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to map the potential energy surface and identify the most stable conformers of this molecule. Such studies on related nitroaromatic compounds have been successfully used to predict their geometry and reactivity.

Experimental Protocols for Structural Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure and conformation of this compound.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles[3].

Experimental Workflow for Single-Crystal X-ray Crystallography:

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification dissolution Dissolution in Suitable Solvent synthesis->dissolution crystallization Slow Evaporation or Vapor Diffusion dissolution->crystallization crystal Single Crystal Formation crystallization->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffractometer mounting->diffractometer diffraction Diffraction Pattern Generation diffractometer->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Refinement structure_solution->refinement validation Structure Validation refinement->validation nmr_workflow sample_prep Sample Preparation (5-10 mg in 0.5 mL deuterated solvent, e.g., CDCl₃) nmr_spectrometer NMR Spectrometer sample_prep->nmr_spectrometer one_d 1D Spectra Acquisition (¹H, ¹³C) nmr_spectrometer->one_d two_d 2D Spectra Acquisition (COSY, HSQC, HMBC) one_d->two_d data_proc Data Processing (Fourier Transform, Phasing) two_d->data_proc structure_elucidation Structure Elucidation data_proc->structure_elucidation

References

An In-depth Technical Guide to 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a versatile chemical intermediate. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates key workflows and logical relationships through diagrammatic representations.

Physicochemical Data

The fundamental properties of this compound are summarized below. This compound is also known by synonyms such as 3-Nitrobenzoylacetonitrile and 2-cyano-3'-nitroacetophenone.[1]

PropertyValue
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Appearance Solid
CAS Number 21667-64-1

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of a substituted benzaldehyde with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 3-nitrobenzaldehyde and malononitrile.

Materials:

  • 3-Nitrobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the stirred solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring for a duration of 2 to 6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Dry the purified product under vacuum.

G Experimental Workflow: Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 3-Nitrobenzaldehyde and Malononitrile in Ethanol B Add catalytic amount of Piperidine A->B C Heat to reflux (2-6 hours) B->C D Monitor reaction by TLC C->D E Cool to room temperature to precipitate product D->E F Filter the solid product E->F G Wash with cold Ethanol F->G H Recrystallize from Ethanol G->H I Dry under vacuum H->I

Synthesis Workflow Diagram

Chemical Reactivity and Applications

This compound is a highly reactive and versatile molecule due to the presence of three key functional groups: a nitro group, a ketone, and a nitrile.[2] This trifunctional nature makes it a valuable intermediate in the synthesis of a wide range of more complex organic molecules, particularly heterocyclic compounds that are often the core scaffolds of pharmaceuticals.

The reactivity of each functional group can be selectively targeted:

  • Nitro Group: Can be reduced to an amino group, providing a route to various aniline derivatives.

  • Ketone Group: Can undergo nucleophilic addition, condensation reactions, or be reduced to a secondary alcohol.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or can participate in cycloaddition reactions.

This multi-faceted reactivity allows for its use as a building block in the development of novel bioactive compounds.

G Logical Relationships: Synthetic Utility of this compound cluster_derivatives Primary Derivatives A This compound B Reduction of Nitro Group (e.g., to -NH2) A->B C Reaction at Ketone Group (e.g., Condensation) A->C D Reaction at Nitrile Group (e.g., Hydrolysis) A->D E Bioactive Heterocyclic Compounds (e.g., Pyridines, Pyrimidines) B->E F Pharmaceutical Intermediates B->F G Agrochemicals B->G C->E C->F C->G D->E D->F D->G

Role as a Synthetic Intermediate

Biological Context

While specific biological activity and signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of nitro-containing aromatic compounds is of significant interest in medicinal chemistry. Nitro compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[3][4] The nitro group can be bioreduced in cellular environments to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage and oxidative stress, forming the basis of their therapeutic or toxic effects.

Derivatives of related compounds, such as 3-nitropropionic acid, have demonstrated a range of biological activities including neurotoxic, antiviral, insecticidal, and antimicrobial properties.[5] Therefore, this compound serves as a valuable starting point for the synthesis and discovery of new therapeutic agents, leveraging the known bioactivity of the nitrophenyl pharmacophore. Further research is warranted to fully elucidate the specific biological profile of this compound and its derivatives.

References

Spectroscopic and Synthetic Profile of 3-(3-Nitrophenyl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for 3-(3-Nitrophenyl)-3-oxopropanenitrile. Due to the limited availability of a complete, unified experimental dataset for this specific compound in publicly accessible databases, this guide combines reported data with information from structurally related compounds to offer a thorough analytical profile.

Spectroscopic Data

The spectroscopic characterization of this compound is crucial for its identification and quality control. The following tables summarize the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0Singlet2H-CH₂- (Methylene protons)
~7.7 - 8.8Multiplet4HAromatic protons

Note: The chemical shifts of the aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~25-35-CH₂- (Methylene carbon)
~115-C≡N (Nitrile carbon)
~125-150Aromatic carbons
~148Aromatic carbon attached to -NO₂
~185-195C=O (Carbonyl carbon)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl, and nitro functional groups.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2250Nitrile (-C≡N)Stretching
~1700Ketone (C=O)Stretching
~1530 and ~1350Nitro (-NO₂)Asymmetric and Symmetric Stretching
~3100-3000Aromatic C-HStretching
Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound was not found, predicted data for the isomeric 3-(4-nitrophenyl)-3-oxopropanenitrile suggests the expected mass-to-charge ratios for various adducts. The molecular weight of this compound is 190.16 g/mol .

Table 4: Predicted Mass Spectrometry Data for Nitrophenyl-3-oxopropanenitrile Isomers

AdductPredicted m/z
[M+H]⁺191.0451
[M+Na]⁺213.0271
[M-H]⁻189.0306

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available in the searched literature. However, generalized methods for the synthesis of related β-ketonitriles and standard spectroscopic techniques can be applied.

Synthesis: Claisen-Type Condensation

A plausible synthetic route involves the Claisen-type condensation of 3-nitrobenzonitrile with ethyl acetate in the presence of a strong base like sodium ethoxide.

Materials and Reagents:

  • 3-Nitrobenzonitrile

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A solution of sodium ethoxide is prepared in anhydrous ethanol.

  • To this solution, a mixture of 3-nitrobenzonitrile and ethyl acetate is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for several hours at room temperature or with gentle heating.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film on a salt plate or as a mull.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Synthesis Workflow reagents 3-Nitrobenzonitrile + Ethyl Acetate + Sodium Ethoxide reaction Claisen-Type Condensation reagents->reaction workup Acidic Workup & Extraction reaction->workup purification Crystallization or Column Chromatography workup->purification product 3-(3-Nitrophenyl)-3- oxopropanenitrile purification->product

Caption: A general workflow for the synthesis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Physical properties including melting point and solubility of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and expected physical properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile, also known as 3-nitrobenzoylacetonitrile. Due to the limited availability of experimental data in publicly accessible literature, this guide also furnishes standardized experimental protocols for the determination of its key physical characteristics, namely melting point and solubility.

Core Compound Properties

This compound is a multifaceted organic compound with potential applications in chemical synthesis. Its physical state is reported to be a yellow solid. However, a precise melting point for this compound is not consistently reported in scientific literature or chemical databases.

Solubility Profile

While specific quantitative solubility data for this compound is scarce, a qualitative solubility profile can be inferred from the behavior of structurally similar compounds, such as 3-nitrobenzonitrile. The expected solubility in a range of common laboratory solvents is summarized in the table below.[1]

Solvent ClassSolvent ExamplesExpected Solubility
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateSoluble
Polar Protic Methanol, EthanolSoluble
Nonpolar TolueneSlightly Soluble
Nonpolar CyclohexaneInsoluble
Aqueous WaterInsoluble

Experimental Protocols

To facilitate further research and characterization of this compound, detailed experimental protocols for determining its melting point and solubility are provided below.

3.1. Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2][3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]

Methodology:

  • Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered.[3]

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of approximately 3 mm.[4] This is achieved by tapping the sealed end of the capillary tube on a hard surface to ensure dense packing.[4]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[4]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the completion of melting. This range represents the melting point of the substance.[5]

  • Verification: For accuracy, the determination should be repeated at least twice with fresh samples.

Melting_Point_Workflow A Sample Preparation (Dry and Powdered) B Load into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe and Record Melting Range D->E F Repeat for Accuracy E->F

Workflow for Melting Point Determination

3.2. Qualitative Solubility Determination

Understanding the solubility of a compound is crucial for its application in synthesis, purification, and formulation.

Methodology:

  • Sample Preparation: Weigh approximately 10-30 mg of this compound.[6][7]

  • Solvent Addition: Place the sample into a small test tube and add 1 mL of the chosen solvent.[6][8]

  • Mixing: Vigorously shake or stir the mixture for approximately 30-60 seconds.[6][8]

  • Observation: Observe the mixture to determine if the solid has completely dissolved. If the solid is entirely dissolved, it is deemed "soluble." If it remains undissolved, it is "insoluble." If a portion dissolves, it can be classified as "partially soluble."[8]

  • Systematic Testing: This procedure is repeated for a range of solvents with varying polarities to establish a comprehensive solubility profile.[8][9] A systematic approach, starting with water and followed by solvents of decreasing polarity, is often employed.[9]

Solubility_Workflow cluster_testing Solubility Testing cluster_solvents Solvent Series A Weigh Sample (10-30 mg) B Add 1 mL of Solvent A->B C Vigorously Mix B->C D Observe and Record (Soluble/Insoluble) C->D S1 Water S2 Polar Protic (e.g., Ethanol) S3 Polar Aprotic (e.g., Acetone) S4 Nonpolar (e.g., Toluene)

Workflow for Qualitative Solubility Determination

Conclusion

While specific experimental data for the physical properties of this compound are not widely published, this guide provides a framework for its characterization based on the properties of analogous compounds and standard analytical procedures. The provided protocols for melting point and solubility determination offer a clear path for researchers to establish these fundamental physical constants, which are essential for the compound's use in further synthetic applications and drug development endeavors.

References

The Multifaceted Biological Activities of Nitrophenyl Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of nitrophenyl compounds, intended for researchers, scientists, and professionals in drug development. This document summarizes key findings on their antimicrobial, anticancer, and antiparasitic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

Nitrophenyl compounds, characterized by the presence of a nitro group attached to a phenyl ring, represent a versatile class of molecules with a broad spectrum of biological activities. The electron-withdrawing nature of the nitro group significantly influences the chemical properties and biological reactivity of these compounds, making them a subject of intense research in medicinal chemistry and drug discovery. This guide delves into the core biological activities of nitrophenyl derivatives, offering a technical resource for their further exploration and development.

Antimicrobial Activity

Nitrophenyl compounds have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the uncoupling of oxidative phosphorylation, which disrupts microbial metabolism.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various nitrophenyl derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/NameMicroorganismMIC (µg/mL)Reference
Halogenated Nitro-compounds (4b, 4c)Staphylococcus aureus15.6 - 62.5[2]
Nitro-compounds (4c, 4d)Candida spp.7.8 - 31.25[2]
Halogenated Nitro-derivatives (9b-9d)Staphylococcus aureus15.6 - 62.5[3]
Halogenated Nitro-derivatives (9b-9d)Candida spp.15 - 500[3]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b)Moraxella catarrhalis11 µM[4]
Benzonaptho and tolyl substituted compounds (1e, 1g, 1h)Various Bacteria10 - 20[5]
1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e)E. coli, S. aureus, S. mutans1.2 µM[6]
1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e)MRSA, VRE9.0 - 18.1 µM[6]

Anticancer Activity

A growing body of evidence highlights the potential of nitrophenyl compounds as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Quantitative Anticancer Data

The anticancer activity of nitrophenyl compounds is typically evaluated by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/DerivativeCancer Cell LineIC50 ValueReference
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2)THP-1Not specified, but effective
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6)MCF-7Not specified, but effective[7]
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (3)THP-1, MCF-71.05 µM, 1.65 µM[7]
4-nitro-substituted benzylic diselenide 7MDA-MB-2311.9 ± 0.3 μM[8]
Tetrahydroisoquinoline (5h)PACA2 (pancreatic)25.9 µM[9]
Tetrahydroisoquinoline (6b)A549 (lung)34.9 µM[9]
2,6-bis-(4-nitrobenzylidene) cyclohexanonePulmonary cancer cell0.48 ± 0.05 mM[10]
Nitrophenyl-containing compounds (3, 24)Ehrlich solid tumors (in vivo)Significant antitumor effects

Antiparasitic Activity

Nitrophenyl compounds have also emerged as promising candidates for the treatment of parasitic diseases, including Chagas disease and leishmaniasis. The nitro group is often crucial for their mechanism of action, which can involve bioreduction by parasitic nitroreductases to generate cytotoxic radical species.[11]

Quantitative Antiparasitic Data

The antiparasitic potential is also commonly assessed using IC50 values against various parasite life stages.

Compound Class/NameParasiteIC50 ValueReference
4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Hit 1)Trypanosoma cruzi (trypomastigotes)7 µM[12]
Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (16)Trypanosoma cruzi (trypomastigotes)6 ± 1 µM[12]
Deprotected galactosyl derivative (19)Recombinant trans-sialidase from T. cruzi1.1 ± 0.1 mM[8]
5-nitrofuryl containing thiosemicarbazonesTrypanosoma cruzi (epimastigote)1.5-1.7-fold more active than Nifurtimox[13]
Triazole (27)Trypanosoma cruzi (trypomastigotes)8.41 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of nitrophenyl compounds. Below are summaries of key experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no compound and no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin, where a color change from blue to pink indicates viable cells.[14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock Dilution Serial Dilutions in 96-well Plate Compound->Dilution Inoculation Inoculate Wells Dilution->Inoculation Inoculum Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection or Resazurin Addition Incubation->Readout MIC Determine MIC Readout->MIC

Workflow for Broth Microdilution Assay.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitrophenyl compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Serial Dilutions of Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570nm G->H I Calculate % Viability & IC50 H->I

Workflow for the MTT Cytotoxicity Assay.
Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the nitrophenyl compound for the desired time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of nitrophenyl compounds are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Several nitrophenyl derivatives exert their anticancer effects by modulating key signaling cascades that regulate cell survival, proliferation, and apoptosis.

  • Akt/mTOR Pathway: Some compounds inhibit the Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and survival.[15]

  • ERK Pathway: The ERK/MAPK pathway, another critical regulator of cell proliferation and survival, can also be targeted by nitrophenyl compounds.[15]

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key player in inflammation and cancer, has been observed with some nitrophenyl derivatives.[7]

  • Apoptosis Induction: Many nitrophenyl compounds induce apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[7]

G cluster_compound Nitrophenyl Compound cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes Compound Nitrophenyl Compound Akt_mTOR Akt/mTOR Pathway Compound->Akt_mTOR inhibits/modulates ERK ERK Pathway Compound->ERK inhibits/modulates NFkB NF-κB Pathway Compound->NFkB inhibits/modulates Apoptosis_Proteins Bcl-2 Family Proteins Compound->Apoptosis_Proteins inhibits/modulates Proliferation Decreased Proliferation Akt_mTOR->Proliferation Survival Decreased Survival Akt_mTOR->Survival ERK->Proliferation ERK->Survival NFkB->Survival Apoptosis Increased Apoptosis Apoptosis_Proteins->Apoptosis

Anticancer Signaling Pathways Targeted by Nitrophenyl Compounds.
Antiparasitic Mechanism of Action

The primary mechanism of action for many antiparasitic nitrophenyl compounds involves the reduction of the nitro group by parasite-specific nitroreductases. This process generates reactive nitrogen species that induce oxidative stress, damage cellular macromolecules, and lead to parasite death.[11]

G cluster_entry Cellular Entry cluster_activation Bioactivation cluster_damage Cellular Damage Compound Nitrophenyl Compound Parasite Parasite Cell Compound->Parasite Nitroreductase Parasite Nitroreductase Compound->Nitroreductase reduction Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Oxidative_Stress Oxidative Stress Reactive_Species->Oxidative_Stress Macromolecule_Damage Macromolecule Damage (DNA, proteins) Oxidative_Stress->Macromolecule_Damage Cell_Death Parasite Death Macromolecule_Damage->Cell_Death

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Nitrophenyl)-3-oxopropanenitrile, also known as 3-nitrobenzoylacetonitrile, is a versatile trifunctional molecule of significant interest in synthetic and medicinal chemistry. Its unique structure, incorporating a reactive β-keto nitrile moiety and an electron-withdrawing nitrophenyl group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the chemical reactivity, stability, and synthetic applications of this compound, supported by detailed experimental protocols and tabulated physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Properties

This compound is a yellow solid at room temperature.[1] Its key physicochemical and spectroscopic characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21667-64-1[1]
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
Appearance Yellow solid[1]
Purity ≥ 95% (NMR)[1]
Storage Temperature 0-8°C[1]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR Data not available in search results
¹³C NMR Data not available in search results
IR (Infrared) Characteristic peaks for nitrile (≈2200 cm⁻¹), ketone (≈1700 cm⁻¹), and nitro (≈1520 and 1350 cm⁻¹) groups are expected.[1]
Mass Spectrometry Molecular Ion [M]⁺: 190.03729 m/z (Predicted). Other predicted adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[1]

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation of a 3-nitrobenzoate ester with acetonitrile in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Materials:

  • Methyl 3-nitrobenzoate

  • Anhydrous acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

  • Silica gel

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly prepared sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • A solution of anhydrous acetonitrile (1.2 equivalents) and freshly distilled methyl 3-nitrobenzoate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of dilute hydrochloric acid until the mixture is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • The crude this compound should be used immediately in the next step or purified quickly via rapid filtration through a short plug of silica gel due to its potential instability.

Synthesis_Workflow reagents Methyl 3-nitrobenzoate Anhydrous acetonitrile Sodium ethoxide reaction_setup Reaction Setup (N2 atmosphere, 0°C) reagents->reaction_setup addition Slow Addition of Reactants reaction_setup->addition reaction Stir at Room Temp Overnight addition->reaction workup Aqueous Workup (HCl quench) reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying and Concentration extraction->drying product Crude Product (Use immediately or purify) drying->product Gewald_Reaction start This compound + Active Methylene Nitrile + Elemental Sulfur base Base (e.g., Triethylamine) Ethanol, Reflux start->base Reaction Conditions product 2-Amino-3-cyano-4-aryl-5-substituted-thiophene base->product Stability_Factors compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis thermal Thermal Degradation (Heat) compound->thermal photo Photodegradation (Light) compound->photo degradation Degradation Products hydrolysis->degradation thermal->degradation photo->degradation

References

Literature review on the synthesis of substituted 3-oxopropanenitriles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Substituted 3-Oxopropanenitriles

Introduction

Substituted 3-oxopropanenitriles, also known as α-cyano ketones or β-ketonitriles, are valuable intermediates in organic synthesis. Their unique structural motif, featuring both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making them crucial building blocks for the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing these versatile compounds, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of key reaction pathways.

Core Synthetic Strategies

The synthesis of substituted 3-oxopropanenitriles can be broadly categorized into several key strategies, each with its own advantages and limitations. The most prominent methods include the acylation of cyanomethyl anions, the Thorpe-Ziegler condensation, and the reaction of β-keto esters with cyanating agents.

Acylation of Acetonitrile and its Derivatives

One of the most direct and widely employed methods for the synthesis of 3-oxopropanenitriles is the acylation of the anion of acetonitrile or a substituted acetonitrile with an acylating agent, such as an ester or an acid chloride.

A common approach involves the condensation of esters with acetonitrile in the presence of a strong base, such as sodium amide or sodium ethoxide. This reaction, a form of Claisen condensation, generates the sodium salt of the β-ketonitrile, which is then neutralized by acidification. The reaction is typically carried out in an anhydrous solvent like diethyl ether or benzene. The mechanism involves the deprotonation of acetonitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the 3-oxopropanenitrile.

  • Preparation of the Reagent: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, 23 g (1.0 gram atom) of sodium is added to 300 ml of anhydrous xylene. The mixture is heated until the sodium is molten, at which point the stirrer is started to create a fine suspension of sodium sand. The mixture is then allowed to cool.

  • Reaction: A solution of 51 g (1.25 moles) of acetonitrile in 100 ml of anhydrous xylene is added to the sodium suspension. The mixture is heated to 130°C, and a solution of 75 g (0.5 mole) of ethyl benzoate in 100 ml of anhydrous xylene is added dropwise over 2 hours.

  • Work-up: After the addition is complete, the reaction mixture is cooled to 80°C and 25 ml of ethanol is added to react with any unreacted sodium. The mixture is then cooled to room temperature and 200 ml of water is added. The xylene layer is separated, and the aqueous layer is acidified with dilute hydrochloric acid.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 3-oxo-3-phenylpropanenitrile.

Acylation_of_Acetonitrile acetonitrile CH₃CN carbanion ⁻CH₂CN acetonitrile->carbanion Deprotonation base Base (e.g., NaNH₂) ester R-COOR' carbanion->ester Nucleophilic Attack intermediate [R-C(O⁻)(OR')-CH₂CN] product R-CO-CH₂CN intermediate->product Elimination alkoxide R'O⁻

Caption: Thorpe-Ziegler condensation workflow.

Synthesis from β-Keto Esters

Substituted 3-oxopropanenitriles can also be prepared from β-keto esters. This method involves the conversion of the ester group into a nitrile group. A common two-step procedure involves the formation of an α-oximino ester followed by its dehydration.

Another approach is the direct cyanation of the enolate of a β-keto ester using a cyanating agent like cyanogen bromide or tosyl cyanide.

  • Enolate Formation: To a solution of 19.2 g (0.1 mole) of ethyl benzoylacetate in 100 ml of anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere is added 100 ml of a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF. The mixture is stirred for 30 minutes.

  • Cyanation: A solution of 13.3 g (0.1 mole) of cyanogen bromide in 50 ml of anhydrous THF is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred for an additional 2 hours at this temperature.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-cyano-1-phenylethan-1-one.

Quantitative Data Summary

Starting Material(s)Acylating/Cyanating AgentBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl Benzoate, Acetonitrile-SodiumXylene130275-80
Adiponitrile-SodiumTolueneReflux4-660-70-
Ethyl BenzoylacetateCyanogen BromideLiHMDSTHF-78285-95-
CyclohexanoneEthyl CyanoacetatePiperidineTolueneReflux880-
AcetophenoneCyanoacetic AcidAmmonium AcetateAcetic AcidReflux570-

Reactivity and Synthetic Applications

The presence of the ketone and nitrile functionalities in 3-oxopropanenitriles makes them highly versatile synthetic intermediates. The acidic α-proton allows for easy alkylation and condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ketone group can undergo a wide range of reactions, including reduction, Grignard addition, and Wittig olefination.

These compounds are particularly useful in the synthesis of heterocyclic compounds. For example, they are key precursors for the synthesis of pyridines, pyrimidines, and pyrazoles through condensation reactions with dinucleophiles.

Synthetic_Applications cluster_reactions Chemical Transformations cluster_products Product Classes start Substituted 3-Oxopropanenitriles alkylation Alkylation at α-carbon start->alkylation hydrolysis Nitrile Hydrolysis start->hydrolysis reduction_n Nitrile Reduction start->reduction_n reduction_k Ketone Reduction start->reduction_k grignard Grignard Addition start->grignard heterocycles Heterocycles (Pyridines, Pyrimidines) alkylation->heterocycles pharmaceuticals Pharmaceuticals hydrolysis->pharmaceuticals agrochemicals Agrochemicals reduction_n->agrochemicals grignard->pharmaceuticals heterocycles->pharmaceuticals heterocycles->agrochemicals

Caption: Synthetic utility of 3-oxopropanenitriles.

Conclusion

The synthesis of substituted 3-oxopropanenitriles is a well-established field with a variety of reliable methods. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The methodologies outlined in this guide, including acylation of acetonitriles, Thorpe-Ziegler condensation, and transformations of β-keto esters, provide a robust toolkit for accessing these valuable synthetic intermediates. Their rich chemistry and utility in the construction of complex molecules ensure their continued importance in organic synthesis and drug discovery.

Safety, handling, and toxicology information for 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety, handling, and toxicology of 3-(3-Nitrophenyl)-3-oxopropanenitrile for researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms 3-Nitrobenzoylacetonitrile
CAS Number 21667-64-1
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Chemical Structure ```

O=C(C#N)c1cccc(c1)

Caption: Synthesis of this compound.

Experimental Workflow:

G start Start dissolve Dissolve 3'-nitroacetophenone and ethyl cyanoformate in solvent start->dissolve add_base Slowly add base (e.g., sodium ethoxide) dissolve->add_base react Stir at room temperature add_base->react monitor Monitor reaction by TLC react->monitor quench Quench with acid monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Caption: General experimental workflow for synthesis.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong bases.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.

  • Hazardous Reactions: Aromatic nitro compounds may react explosively with bases like sodium hydroxide.[1]

First-Aid Measures

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

An In-depth Technical Guide to 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3-(3-Nitrophenyl)-3-oxopropanenitrile. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Introduction

This compound, also known as 3-nitrobenzoylacetonitrile, is an organic compound featuring a phenyl ring substituted with a nitro group at the meta-position, and a β-ketonitrile functional group. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of diverse heterocyclic compounds and potential pharmacologically active molecules.

Physicochemical Properties

PropertyValueReference
CAS Number21667-64-1[1]
Molecular FormulaC₉H₆N₂O₃[1]
Molecular Weight190.16 g/mol [1]

Discovery and History

The synthesis of benzoylacetonitriles, the parent class of compounds to which this compound belongs, has its roots in the late 19th century with the discovery of the Claisen condensation. This carbon-carbon bond-forming reaction, first described by Rainer Ludwig Claisen in 1887, provides a fundamental method for the preparation of β-keto esters and related compounds. Over the years, this reaction has been adapted for the synthesis of β-ketonitriles by reacting an ester with a nitrile in the presence of a strong base.

Synthesis

The primary route for the synthesis of this compound is the Claisen condensation of a 3-nitrobenzoate ester with acetonitrile in the presence of a strong base.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Ethyl 3-nitrobenzoate P1 This compound R1->P1 R2 Acetonitrile R2->P1 Re1 Strong Base (e.g., NaH, NaOEt) Re1->P1 Re2 Aprotic Solvent (e.g., THF, Diethyl ether) Re2->P1

Caption: General reaction scheme for the synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles of the Claisen condensation for the synthesis of benzoylacetonitriles.

Materials:

  • Ethyl 3-nitrobenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil) and anhydrous THF.

  • Addition of Acetonitrile: The suspension is cooled to 0 °C in an ice bath. Anhydrous acetonitrile (1.2 equivalents) is added dropwise to the stirred suspension. The mixture is then stirred at room temperature for 30 minutes.

  • Addition of Ester: A solution of ethyl 3-nitrobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the solution is acidic.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalents
Ethyl 3-nitrobenzoate195.1711.0
Acetonitrile41.051.21.2
Sodium Hydride24.001.11.1
This compound190.16--

Note: The yield for this specific reaction is not detailed in the readily available literature and would need to be determined experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectral characteristics of related compounds, the following are the expected spectroscopic features.

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet typically appearing in the range of δ 4.0-4.5 ppm, deshielded by the adjacent carbonyl and nitrile groups.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A signal expected around δ 185-195 ppm.

  • Nitrile Carbon (C≡N): A signal in the region of δ 115-120 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

  • Methylene Carbon (-CH₂-): A signal expected in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy:

  • C≡N Stretch: A sharp absorption band around 2250 cm⁻¹.

  • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 190).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the nitro group (NO₂), the cyano group (CN), and the carbonyl group (CO).

Signaling Pathways and Experimental Workflows

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems. The presence of the ketone and nitrile functionalities allows for a variety of cyclization reactions.

Synthesis of Pyrimidine Derivatives

One common application of β-ketonitriles is in the synthesis of pyrimidine derivatives through condensation with urea or guanidine.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 Condensation R1->P1 R2 Urea or Guanidine R2->P1 P2 Cyclization P1->P2 P3 Dehydration P2->P3 Prod Substituted Pyrimidine P3->Prod

Caption: Workflow for the synthesis of pyrimidine derivatives from this compound.

This workflow illustrates the general pathway where the β-ketonitrile undergoes a series of reactions to form a stable heterocyclic ring system, which is a common scaffold in many pharmaceutical compounds.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. While its specific discovery and historical timeline are not extensively documented, its synthesis is based on well-established chemical principles. This guide provides a foundational understanding of its synthesis and expected properties, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

References

Methodological & Application

Application Note 1: Quantification of 3-(3-Nitrophenyl)-3-oxopropanenitrile by Reverse-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in synthetic intermediates and novel chemical entities within drug discovery and development necessitates robust and reliable analytical methodologies for their quantification. 3-(3-Nitrophenyl)-3-oxopropanenitrile is a compound of interest, potentially serving as a building block in the synthesis of various pharmaceutical agents. Accurate quantification of this compound is critical for reaction monitoring, purity assessment, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method utilizes a reverse-phase C18 column with UV detection, offering a reliable and accessible approach for routine analysis in research and quality control laboratories.

Principle: The method is based on the separation of this compound from potential impurities and reaction components on a non-polar stationary phase with a polar mobile phase. The nitro group on the phenyl ring provides a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Applicability: This method is suitable for the quantification of this compound in solvent-based reaction mixtures and as a quality control assay for the pure substance. Method validation would be required for analysis in complex matrices such as biological fluids.

Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as metabolite identification or low-level impurity profiling, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended. This note outlines a method using a reverse-phase HPLC system coupled to a mass spectrometer with electrospray ionization (ESI).

Principle: The analyte is first separated chromatographically by HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection and quantification. For this compound (MW: 190.16 g/mol ), characteristic adducts such as [M+H]⁺ (m/z 191.05) or [M+Na]⁺ (m/z 213.03) can be monitored.[1]

Applicability: This method is ideal for the trace-level quantification of this compound in complex samples, including in-process reaction monitoring, impurity analysis, and pharmacokinetic studies.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are based on typical performance for similar analytes and should be established during method validation.[2][3]

ParameterHPLC-UVLC-MS
Linearity Range 1 - 200 µg/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~3 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~10 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (HPLC grade).[2]

  • Methanol (HPLC grade).[2]

  • Ultrapure water.[2]

  • Formic acid (≥98%).[2]

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution with Mobile Phase A and B.

    • 0-15 min: 30% B to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% B to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV-Vis scan (likely around 260-280 nm due to the nitrophenyl group).

4. Sample Preparation:

  • Dissolve the sample containing this compound in methanol or the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS Method for Quantification

1. Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm for UPLC).

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Ultrapure water (LC-MS grade).

  • Formic acid (LC-MS grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 to 5000 ng/mL.

3. Chromatographic and MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase Gradient:

    • 0-5 min: 20% B to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% B to 20% B

    • 6.1-8 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Monitored Ions (SIM or MRM):

    • Precursor Ion: m/z 191.05 ([M+H]⁺)

    • Product Ion(s) for MS/MS: To be determined by infusion of the standard.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

4. Sample Preparation:

  • Dilute the sample in the initial mobile phase composition to fall within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion versus the concentration of the standards.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Analytical Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Sample Filtration Filtered Sample Sample->Filtration Dissolve & Filter MobilePhase Mobile Phase Autosampler Autosampler Dilution->Autosampler Filtration->Autosampler HPLC_Column C18 Column Autosampler->HPLC_Column Inject UV_Detector UV Detector HPLC_Column->UV_Detector Separate Chromatogram Chromatogram UV_Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV Quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Standard_Stock Standard Stock Solution Calibration_Stds Calibration Standards Standard_Stock->Calibration_Stds Serial Dilution Sample_Prep Sample Dilution & Filtration HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC Calibration_Stds->HPLC ESI Electrospray Ionization HPLC->ESI Mass_Analyzer Mass Analyzer (Q-TOF/Triple Quad) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Ion_Chromatogram Extracted Ion Chromatogram Data_Acquisition->Ion_Chromatogram Quant_Result Quantitative Result Ion_Chromatogram->Quant_Result

Caption: Workflow for LC-MS Quantification.

References

High-Performance Liquid Chromatography (HPLC) method for 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantitative analysis of 3-(3-Nitrophenyl)-3-oxopropanenitrile has been developed. This application note provides a detailed protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, suitable for quality control and research applications.

Introduction

This compound (CAS No. 21667-64-1, Molecular Formula: C₉H₆N₂O₃, Molecular Weight: 190.16 g/mol ) is a chemical intermediate used in the synthesis of various organic compounds, including heterocyclic molecules and potentially pharmaceutically active agents.[1][2] The presence of a nitro group, a ketone, and a nitrile function makes it a versatile building block.[1] Accurate and reliable quantification of this compound is essential for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials in drug development and chemical synthesis.

This document outlines a robust RP-HPLC method for the separation and quantification of this compound. The method utilizes a C18 stationary phase, which is common for the separation of aromatic compounds, providing separation based on hydrophobic interactions.[3][4]

Principle of the Method

The method is based on reversed-phase liquid chromatography, where the stationary phase is nonpolar (C18 bonded silica) and the mobile phase is a polar mixture of acetonitrile and water. The separation of this compound from potential impurities is achieved based on its differential partitioning between the stationary and mobile phases. Detection and quantification are performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance, which is characteristic of nitro-aromatic compounds.[5]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm Syringe Filters (PTFE or other compatible material)

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Ultrasonic bath

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

a) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10.0 mg of the this compound reference standard.

  • Transfer the weighed standard into a 10.0 mL Class A volumetric flask.

  • Add approximately 7 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the mark with acetonitrile and mix thoroughly.

b) Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These solutions are to be used for constructing the calibration curve.

c) Sample Preparation:

  • Accurately weigh a quantity of the test sample expected to contain about 10.0 mg of this compound and transfer it to a 10.0 mL volumetric flask.

  • Follow steps 3-6 as described for the Standard Stock Solution preparation.

  • Perform a further dilution with the mobile phase to bring the theoretical concentration into the range of the calibration curve (e.g., dilute 1.0 mL to 20.0 mL for a target concentration of 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation and System Suitability

The performance of the HPLC system should be verified before sample analysis by injecting a working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if it meets the criteria outlined in the table below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Workflow and Pathway Diagrams

The overall experimental workflow, from sample preparation to final data analysis, is illustrated in the following diagram.

Caption: General experimental workflow from sample preparation to data reporting.

The logical relationship for method development and validation follows a structured pathway to ensure the method is robust and reliable.

G Method Development & Validation Pathway lit_review Literature Review & Analyte Properties col_select Column & Mobile Phase Selection lit_review->col_select param_opt Parameter Optimization (Flow, Temp, Wavelength) col_select->param_opt sys_suit System Suitability Establishment param_opt->sys_suit specificity Specificity sys_suit->specificity linearity Linearity & Range sys_suit->linearity accuracy Accuracy sys_suit->accuracy precision Precision (Repeatability & Intermediate) sys_suit->precision lod_loq LOD & LOQ sys_suit->lod_loq robustness Robustness sys_suit->robustness final_method Final Validated Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

Caption: Logical pathway for HPLC method development and subsequent validation.

References

Experimental protocol for synthesizing 3-(3-Nitrophenyl)-3-oxopropanenitrile via Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. It is important to note that the synthesis of this class of compounds is correctly achieved through a Claisen-type condensation reaction, rather than the initially proposed Knoevenagel condensation. The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound to form a C=C double bond, which is not the case here. The appropriate method involves the acylation of a nitrile with an ester. This protocol details the necessary reagents, equipment, and step-by-step procedures for this synthesis, along with purification and characterization guidelines.

Introduction: Claisen Condensation for β-Ketonitrile Synthesis

The synthesis of this compound is accomplished via a Claisen-type condensation. This reaction involves the base-mediated acylation of an acidic nitrile (acetonitrile) with an ester (ethyl 3-nitrobenzoate). A strong base deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the ethoxide leaving group yields the target β-ketonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous aromatic β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile.[1]

Reaction Scheme:

Ethyl 3-nitrobenzoate + Acetonitrile --(Base)--> this compound

2.1. Materials and Reagents

  • Ethyl 3-nitrobenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)[1]

  • Anhydrous Toluene or Acetonitrile[1]

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether/Ethyl acetate solvent system for chromatography[1]

2.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

2.3. Experimental Procedure

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add sodium ethoxide (1.5 - 1.8 equivalents) and anhydrous acetonitrile (which also serves as the solvent, approximately 5-10 mL per mmol of the ester).[1]

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl 3-nitrobenzoate (1.0 equivalent) to the stirring suspension.

Step 2: Reaction

  • Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82 °C) with vigorous stirring.[1]

  • Maintain the reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.[1]

  • Filter the precipitate and redissolve it in water.[1]

  • Carefully acidify the aqueous solution to a pH of ~2-3 by the dropwise addition of 2M HCl. This will precipitate the crude product.[1]

  • Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel.[1]

  • A suitable eluent system is a mixture of petroleum ether and ethyl acetate (e.g., a gradient from 10:1 to 3:1).[1]

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compound, this compound.

ParameterDataReference(s)
Molecular Formula C₉H₆N₂O₃[2]
Molecular Weight 190.16 g/mol [2]
CAS Number 21667-64-1[2]
Appearance Predicted to be a yellow solid
Melting Point Data not available; the analogous 4-nitro isomer melts at 123-124 °C.[3]
¹H NMR (Predicted)δ (ppm): 8.8-8.0 (m, 4H, Ar-H), 4.2 (s, 2H, -CH₂-)
¹³C NMR (Predicted)δ (ppm): 190-185 (C=O), 148 (C-NO₂), 135-120 (Ar-C), 115 (CN), 30 (-CH₂-)
IR Spectroscopy (cm⁻¹)Predicted peaks: ~2260 (C≡N), ~1690 (C=O), ~1530 & ~1350 (NO₂)[4]
Yield Yields for analogous reactions are typically in the range of 50-70%.[1]

Visualizations

4.1. Experimental Workflow Diagram

experimental_workflow Workflow for Synthesis of this compound reactants 1. Reactants - Ethyl 3-nitrobenzoate - Acetonitrile - Sodium Ethoxide reaction 2. Claisen Condensation - Reflux in Acetonitrile (3-5h) reactants->reaction workup 3. Aqueous Work-up - Cool to RT - Acidify with 2M HCl - Extract with DCM reaction->workup drying 4. Drying & Concentration - Wash with Brine - Dry over Na₂SO₄ - Evaporate solvent workup->drying purification 5. Purification - Flash Column Chromatography (Silica Gel, PE/EtOAc) drying->purification product 6. Final Product This compound purification->product

References

Application of 3-(3-Nitrophenyl)-3-oxopropanenitrile in Medicinal Chemistry: A Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(3-Nitrophenyl)-3-oxopropanenitrile is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive β-ketonitrile moiety and a nitrophenyl group, allows for its participation in numerous cyclization and condensation reactions. This makes it a key starting material for the generation of compound libraries with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The nitrophenyl group can also be chemically modified, for instance, through reduction to an amine, offering further avenues for structural diversification and modulation of biological activity.

This document provides detailed application notes on the utility of this compound as a scaffold for the synthesis of biologically active thiophenes and pyridines, supported by experimental protocols and biological evaluation data.

Application in the Synthesis of 2-Aminothiophene Derivatives as Potential Anticancer Agents

The Gewald reaction, a multicomponent reaction, is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. This compound can be effectively employed in this reaction, along with elemental sulfur and an active methylene nitrile, to produce 2-aminothiophenes bearing a 3-nitrophenyl substituent. These resulting thiophene derivatives are of significant interest in medicinal chemistry as they are key intermediates in the development of kinase inhibitors, a major class of anticancer drugs.

Signaling Pathway Modulation

2-Aminothiophene derivatives have been shown to interfere with critical signaling pathways implicated in cancer progression. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Thiophene 2-Aminothiophene Derivative Thiophene->P_VEGFR2 Inhibits Gewald_Workflow Start Start Materials: - this compound - Malononitrile - Sulfur - Base Reaction Gewald Reaction (Ethanol, 50°C) Start->Reaction Workup Workup: - Cool to RT - Precipitate/Filter Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product 2-Amino-4-(3-nitrophenyl) thiophene-3-carbonitrile Purification->Product

Application Notes and Protocols for 3-(3-Nitrophenyl)-3-oxopropanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Nitrophenyl)-3-oxopropanenitrile is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive ketone, an activated nitrile group, and a nitrophenyl moiety, makes it an excellent precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of both electrophilic (carbonyl carbon) and nucleophilic (alpha-carbon) centers, along with the electron-withdrawing nature of the nitrile and nitrophenyl groups, facilitates various cyclization and condensation reactions.

These application notes provide detailed protocols for the synthesis of key heterocyclic scaffolds—pyridines, pyrimidines, pyrazoles, and thiophenes—using this compound as a key intermediate. The resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous biologically active compounds.[1][2]

Core Applications in Heterocyclic Synthesis

The unique chemical architecture of this compound allows for its participation in several classical and multicomponent reactions to afford highly functionalized heterocycles.

  • Pyridine Synthesis: Serves as a key component in multicomponent reactions for the synthesis of substituted pyridines.

  • Pyrimidine Synthesis: Acts as a three-carbon synthon in condensation reactions with urea, guanidine, or amidines.[3]

  • Pyrazole Synthesis: Readily undergoes condensation with hydrazine and its derivatives to yield substituted pyrazoles.

  • Thiophene Synthesis (Gewald Reaction): Functions as the active methylene component in the one-pot synthesis of 2-aminothiophenes.[4][5]

Experimental Protocols and Quantitative Data

The following sections detail generalized experimental procedures for the synthesis of various heterocycles from this compound. The reaction parameters provided are based on established methodologies for related 3-oxopropanenitrile derivatives and may require further optimization for this specific substrate.

Synthesis of 2-Amino-3-cyano-4-(3-nitrophenyl)-pyridines

This protocol describes a multicomponent reaction for the synthesis of polysubstituted pyridines.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol), an appropriate aldehyde or ketone (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of a base such as piperidine or triethylamine (0.1-0.2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyridine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary (Illustrative):

Aldehyde/KetoneBaseTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidine78675-85
4-ChlorobenzaldehydeTriethylamine78870-80
AcetophenonePiperidine78865-75
Synthesis of 2-Amino-4-(3-nitrophenyl)-pyrimidines

This protocol outlines the synthesis of pyrimidine derivatives via cyclocondensation with guanidine.

Experimental Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 mmol) in absolute ethanol (15 mL), add this compound (1.0 mmol) and guanidine hydrochloride (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 6-10 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration.

  • Wash the product with water and then with cold ethanol.

  • Dry the solid under vacuum to obtain the 2-aminopyrimidine derivative.

  • Recrystallize from ethanol or an ethanol/water mixture for further purification.

Quantitative Data Summary (Illustrative):

N-C-N ReagentBaseTemperature (°C)Time (h)Yield (%)
Guanidine HClSodium Ethoxide78880-90
UreaSodium Ethoxide781060-70
ThioureaSodium Ethoxide78875-85
Synthesis of 3-(3-Nitrophenyl)-1H-pyrazol-5-amine

This protocol describes the synthesis of pyrazole derivatives through condensation with hydrazine.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.[6]

  • Monitor the formation of the product by TLC.

  • If a precipitate forms, collect it by filtration. If not, partially remove the solvent under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data Summary (Illustrative):

Hydrazine DerivativeCatalystTemperature (°C)Time (h)Yield (%)
Hydrazine HydrateAcetic Acid25385-95
PhenylhydrazineAcetic Acid25480-90
Synthesis of 2-Amino-4-(3-nitrophenyl)-thiophene-3-carbonitriles (Gewald Reaction)

This protocol details the one-pot synthesis of 2-aminothiophenes.[4][7]

Experimental Protocol:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).

  • Add a base such as morpholine or triethylamine (2.0 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Quantitative Data Summary (Illustrative):

Active Methylene CompoundBaseTemperature (°C)Time (h)Yield (%)
MalononitrileMorpholine55388-95
Ethyl CyanoacetateTriethylamine60482-90
CyanoacetamideMorpholine55480-88

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of heterocyclic compounds from this compound.

G General Experimental Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Mixing and Heating A->E B Co-reactant(s) B->E C Catalyst/Base C->E D Solvent D->E F Cooling & Precipitation E->F G Filtration F->G H Washing G->H I Drying H->I J Recrystallization I->J K Pure Heterocyclic Compound J->K

Caption: General experimental workflow for heterocyclic synthesis.

Reaction Pathway for Gewald Thiophene Synthesis

This diagram illustrates the key steps in the Gewald reaction for the synthesis of 2-aminothiophenes.

G Gewald Reaction Pathway A This compound + Active Methylene Nitrile B Knoevenagel Condensation A->B C Intermediate Adduct B->C E Michael Addition of Sulfur C->E D Elemental Sulfur + Base D->E F Thiiran Intermediate E->F G Intramolecular Cyclization & Tautomerization F->G H 2-Amino-4-(3-nitrophenyl)thiophene G->H

Caption: Key steps of the Gewald thiophene synthesis.

Hypothetical Biological Signaling Pathway

Many nitrogen-containing heterocycles, such as certain pyridine and thiophene derivatives, have been investigated for their anti-inflammatory properties, which can involve the inhibition of kinase signaling pathways like the p38 MAPK pathway.[4]

G Hypothetical Anti-inflammatory Signaling Pathway A Inflammatory Stimuli B Cell Surface Receptor A->B C Upstream Kinases B->C D p38 MAPK C->D F Downstream Transcription Factors (e.g., NF-κB) D->F E Synthesized Heterocycle (e.g., 2-Aminothiophene derivative) E->D Inhibition G Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) F->G H Inflammation G->H

Caption: Inhibition of p38 MAPK signaling by synthesized heterocycles.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of functionalized heterocyclic compounds. The protocols and data presented herein provide a foundational guide for researchers in synthetic and medicinal chemistry to explore the potential of this building block in the development of novel therapeutic agents and other advanced materials. The inherent reactivity of this precursor, coupled with the established synthetic methodologies, opens avenues for the creation of diverse chemical libraries for biological screening and drug discovery programs.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 3-(3-Nitrophenyl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The 3-(3-Nitrophenyl)-3-oxopropanenitrile scaffold represents a promising class of compounds, integrating a nitrile group and a nitrophenyl moiety, both of which are known to contribute to biological activity. The nitroaromatic group, in particular, is a well-established pharmacophore in antimicrobial drugs, often exerting its effect through reductive activation within the microbial cell to generate cytotoxic reactive nitrogen species.

These application notes provide a comprehensive guide for researchers to assess the antimicrobial potential of novel this compound derivatives. The document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and a general workflow for antimicrobial susceptibility testing.

Data Presentation

Effective evaluation of novel antimicrobial candidates requires the systematic collection and clear presentation of quantitative data. The following tables serve as templates for summarizing the antimicrobial efficacy of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Test CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile *Not ReportedNot Reported6.25 (vs. Botrytis fabae)[1]
Ciprofloxacin (Positive Control) 0.25 - 1.00.008 - 0.06N/A
Fluconazole (Positive Control) N/AN/A0.25 - 1.0

*Note: Data for a structurally related nitrophenyl nitrile compound is provided for reference.[1]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound Derivatives

Test CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MBC (µg/mL) MBC (µg/mL) MFC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
Ciprofloxacin (Positive Control) 0.5 - 2.00.015 - 0.12N/A
Fluconazole (Positive Control) N/AN/A0.5 - 4.0

Experimental Protocols

The following are standardized protocols for evaluating the antimicrobial activity of this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test this compound derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compounds. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and subculture it onto an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by counting the number of colonies on the agar plates.

Visualizations

Proposed Mechanism of Action of Nitrophenyl Derivatives

The antimicrobial activity of many nitroaromatic compounds is believed to stem from the intracellular reduction of the nitro group. This process, catalyzed by microbial nitroreductases, generates reactive nitrogen species that can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.

antimicrobial_mechanism cluster_cell Microbial Cell cluster_damage Cellular Damage Compound Nitrophenyl Derivative Nitroreductase Nitroreductase Compound->Nitroreductase Enters cell RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Reduction of Nitro Group DNA_damage DNA Damage RNS->DNA_damage Protein_damage Protein Dysfunction RNS->Protein_damage Membrane_damage Membrane Disruption RNS->Membrane_damage Cell_death Cell Death DNA_damage->Cell_death Protein_damage->Cell_death Membrane_damage->Cell_death

Caption: Proposed mechanism of antimicrobial action for nitrophenyl derivatives.

General Workflow for Antimicrobial Susceptibility Testing

The systematic evaluation of a new chemical entity for antimicrobial properties follows a logical progression from initial screening to the determination of bactericidal or fungicidal activity.

antimicrobial_workflow start Start: Synthesized Nitrophenyl Derivative prep_compound Prepare Stock Solution (e.g., in DMSO) start->prep_compound mic_assay Broth Microdilution Assay (Serial Dilutions) prep_compound->mic_assay incubation Inoculate with Microorganism & Incubate (18-48h) mic_assay->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic mbc_assay Subculture from clear wells onto agar plates read_mic->mbc_assay For wells ≥ MIC incubation2 Incubate Agar Plates (18-24h) mbc_assay->incubation2 read_mbc Determine MBC/MFC (Lowest concentration with ≥99.9% killing) incubation2->read_mbc end End: Quantitative Antimicrobial Profile read_mbc->end

References

Synthesis of Novel Heterocyclic Derivatives from 3-(3-Nitrophenyl)-3-oxopropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole, 2-aminothiophene, and pyridine derivatives starting from 3-(3-nitrophenyl)-3-oxopropanenitrile. This versatile β-ketonitrile is a valuable building block for the creation of diverse heterocyclic scaffolds with significant potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents.

Introduction

This compound possesses three key reactive sites: an acidic α-methylene group, an electrophilic carbonyl carbon, and a nitrile group. These features allow for a variety of chemical transformations, making it an ideal precursor for constructing complex molecular architectures. The presence of the 3-nitrophenyl moiety is of particular interest in drug design, as nitroaromatic compounds are known to exhibit a wide range of biological activities and can serve as precursors for further functionalization, such as reduction to the corresponding aniline.

This guide details the synthesis of three major classes of heterocyclic derivatives: pyrazoles, 2-aminothiophenes, and pyridines, including reaction mechanisms, detailed experimental protocols, and potential therapeutic applications.

Synthesis of 5-(3-Nitrophenyl)-1H-pyrazole

The reaction of β-ketonitriles with hydrazine hydrate is a classic and efficient method for the synthesis of pyrazoles. The reaction proceeds through a condensation reaction followed by intramolecular cyclization.

Reaction Scheme

G start This compound + Hydrazine Hydrate intermediate Hydrazone Intermediate start->intermediate Condensation product 5-(3-Nitrophenyl)-1H-pyrazole intermediate->product Intramolecular Cyclization

Caption: Synthesis of 5-(3-Nitrophenyl)-1H-pyrazole.

Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Hydrazine hydrate (1.1 mmol)

  • Ethanol (15 mL)

  • Glacial acetic acid (catalytic amount, 1-2 drops)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure: [1]

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (1.1 mmol) dropwise to the solution at room temperature, followed by a catalytic amount of glacial acetic acid.[1]

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the solid by filtration. If not, partially remove the solvent under reduced pressure to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data Summary
Derivative NameMolecular FormulaStarting MaterialReagentSolventTypical YieldRef.
5-(3-Nitrophenyl)-1H-pyrazoleC₉H₇N₃O₂This compoundHydrazine HydrateEthanol80-95% (estimated)[2]

Synthesis of 2-Amino-4-(3-nitrophenyl)thiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3] This method is highly efficient for creating thiophene scaffolds.

Reaction Scheme

G reactants This compound + Malononitrile + Sulfur intermediate Thiolate Intermediate reactants->intermediate Knoevenagel Condensation & Sulfuration base Base (e.g., Morpholine) base->reactants product 2-Amino-4-(3-nitrophenyl)thiophene-3-carbonitrile intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Morpholine or Triethylamine (2.0 mmol)

  • Ethanol (25 mL)

  • 100 mL three-necked flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure: [1]

  • In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).

  • Add the base (morpholine or triethylamine, 2.0 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Quantitative Data Summary
Derivative NameMolecular FormulaStarting MaterialsBaseSolventTypical YieldRef.
2-Amino-4-(3-nitrophenyl)thiophene-3-carbonitrileC₁₁H₇N₃O₂SThis compound, Malononitrile, SulfurMorpholineEthanol65-91% (estimated)[4]

Synthesis of 2-Amino-4-(3-nitrophenyl)-6-arylpyridine-3,5-dicarbonitriles

Substituted pyridines are prevalent scaffolds in pharmaceuticals. A versatile method for their synthesis is a one-pot multicomponent reaction involving an aldehyde, an active methylene compound, and an ammonia source. In this protocol, the this compound can be considered as being formed in situ from 3-nitrobenzaldehyde and malononitrile.

Reaction Scheme

G reactants 3-Nitrobenzaldehyde + Malononitrile + Aromatic Aldehyde + Ammonium Acetate intermediate Knoevenagel & Michael Adducts reactants->intermediate Multicomponent Condensation catalyst Catalyst (e.g., Piperidine) catalyst->reactants product 2-Amino-4-(3-nitrophenyl)-6-arylpyridine-3,5-dicarbonitrile intermediate->product Cyclization & Aromatization

Caption: Multicomponent synthesis of a substituted pyridine.

Experimental Protocol

Materials:

  • 3-Nitrobenzaldehyde (1.0 mmol)

  • Malononitrile (2.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Piperidine (catalytic amount, 2-3 drops)

  • Ethanol (20 mL)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure: [1]

  • To a 50 mL round-bottom flask, add 3-nitrobenzaldehyde (1.0 mmol), malononitrile (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.[1]

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated solid product by filtration, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary
Derivative NameMolecular Formula (example)Starting MaterialsCatalystSolventYieldRef.
4-(3-Nitrophenyl)-2,6-diphenylpyridineC₂₃H₁₆N₂O₂Acetophenone, 3-Nitrobenzaldehyde, HMDSTMSOTfToluene81%[5]
2-Amino-4-(3-nitrophenyl)-6-phenylpyridine-3,5-dicarbonitrileC₂₀H₁₂N₄O₂3-Nitrobenzaldehyde, Malononitrile, Benzaldehyde, Ammonium AcetatePiperidineEthanolGood (not specified)[6]

Potential Biological Activities and Signaling Pathways

Derivatives of pyrazole, thiophene, and pyridine are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The novel compounds synthesized from this compound are scaffolds of high interest for targeting key signaling pathways implicated in disease.

Anticancer Activity: Targeting Kinase Signaling

Many heterocyclic compounds function as kinase inhibitors, which are a major class of anticancer drugs.[4] Two important kinases in cancer progression are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

  • VEGFR-2 Signaling: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] Pyridine derivatives have been successfully designed as potent and selective VEGFR-2 inhibitors.[7][8]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyridine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits G Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activates Inflammation Inflammation, Apoptosis, Proliferation TranscriptionFactors->Inflammation Inhibitor Pyrazole Derivative (p38 Inhibitor) Inhibitor->p38 Inhibits

References

Application of Nitriles in the Development of Pharmaceutical Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrile group, a seemingly simple carbon-nitrogen triple bond, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and versatile reactivity make it a privileged functional group in the design and development of novel pharmaceutical agents. This document provides detailed application notes and protocols on the multifaceted roles of nitriles in drug discovery, covering their use as bioisosteres, pharmacophore enhancers, and reactive electrophilic "warheads" in covalent inhibitors.

The Versatile Roles of the Nitrile Group in Drug Design

The strategic incorporation of a nitrile moiety into a drug candidate can profoundly influence its biological activity and pharmacokinetic profile. The primary applications of nitriles in pharmaceutical development include:

  • Bioisosteric Replacement: The linear geometry and strong dipole moment of the nitrile group allow it to serve as a bioisostere for various functional groups, including carbonyls, hydroxyls, and even halogens. This substitution can enhance binding affinity, improve selectivity, and modulate physicochemical properties.[1]

  • Enhancement of Pharmacokinetic Properties: The introduction of a nitrile group can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It can increase solubility, enhance metabolic stability, and improve oral bioavailability.[2][3][4] For instance, the nitrile substituent in the farnesyltransferase inhibitor BMS-214662 resulted in a nearly 10-fold increase in solubility compared to its bromo analog.[3]

  • Covalent Inhibition: The electrophilic nature of the nitrile carbon enables it to act as a "warhead" in covalent inhibitors. These inhibitors form a stable, often reversible, covalent bond with nucleophilic residues (typically cysteine or serine) in the active site of a target enzyme, leading to potent and prolonged inhibition.[5]

Nitrile-Containing Drugs: A Quantitative Overview

The successful application of nitriles in drug design is evidenced by the numerous nitrile-containing pharmaceuticals on the market. The following tables summarize key quantitative data for representative examples.

Table 1: Potency of Selected Nitrile-Containing Pharmaceutical Agents
Drug NameTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Therapeutic Area
VildagliptinDipeptidyl Peptidase-4 (DPP-4)IC₅₀ ≈ 2.5 - 4.7 nMType 2 Diabetes
SaxagliptinDipeptidyl Peptidase-4 (DPP-4)Kᵢ = 1.3 nMType 2 Diabetes
AnastrozoleAromatase (CYP19A1)IC₅₀ ≈ 15 nMBreast Cancer
NirmatrelvirSARS-CoV-2 Main Protease (Mpro)IC₅₀ = 10 - 100 nM; EC₅₀ = 32.6 - 280 nMCOVID-19

Data compiled from multiple sources.

Table 2: Pharmacokinetic Properties of Selected Nitrile-Containing Pharmaceutical Agents
Drug NameOral BioavailabilityPlasma Half-life (t½)CₘₐₓProtein Binding
Vildagliptin85%[3][6][7]~2-3 hours[6][8]Dose-proportional9.3%[6][7]
Saxagliptin50-75% (in animals)[9][10]2.5 hours[11]2 hours (time to peak)[11]Negligible (<10%)[12]
AnastrozoleWell-absorbed40-50 hours[13][14][15]2 hours (time to peak)40%[14][16]
Nirmatrelvir (with Ritonavir)Not specified~6 hours~3 hours (time to peak)[17][18]Not specified

Data compiled from multiple sources.

Signaling Pathways and Mechanisms of Action

Nitrile-containing drugs exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for key drug classes.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Ingested_Food Ingested Food GLP1_GIP GLP-1 and GIP (Incretin Hormones) Ingested_Food->GLP1_GIP stimulates release Insulin Insulin Secretion GLP1_GIP->Insulin increases Glucagon Glucagon Secretion GLP1_GIP->Glucagon decreases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Lowered Blood Glucose Lowered Blood Glucose Insulin->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Glucagon->Increased Blood Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin/ Saxagliptin (Nitrile Inhibitor) Vildagliptin->DPP4 inhibits

Figure 1: Mechanism of Action of DPP-4 Inhibitors.

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens catalyzes conversion Estrogen_Receptor Estrogen Receptor (ER) Estrogens->Estrogen_Receptor binds to Anastrozole Anastrozole (Nitrile Inhibitor) Anastrozole->Aromatase inhibits Gene_Transcription Gene Transcription (Cell Proliferation) Estrogen_Receptor->Gene_Transcription activates Tumor_Growth Hormone Receptor-Positive Breast Cancer Growth Gene_Transcription->Tumor_Growth promotes

Figure 2: Mechanism of Action of Aromatase Inhibitors.

Covalent_Inhibition cluster_legend Covalent Inhibition by a Nitrile Warhead E_I Enzyme (E) + Inhibitor (I) E_I_complex Enzyme-Inhibitor Complex (E·I) E_I->E_I_complex k_on E_I_complex->E_I k_off E_I_covalent Covalent Adduct (E-I) E_I_complex->E_I_covalent k_inact Enzyme Enzyme with Nucleophilic Residue (Cys or Ser) Adduct Thioimidate or Imidate Adduct Inhibitor Nitrile-containing Inhibitor Strecker_Synthesis_Workflow Start Start Materials: Aldehyde, Amine, Trimethylsilyl Cyanide (TMSCN) Reaction One-pot, three-component reaction in water with Indium catalyst (10 mol%) Start->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Work-up: Add diethyl ether, filter, wash with brine and water Monitoring->Workup Reaction Complete Drying Dry organic layer over anhydrous sodium sulfate Workup->Drying Isolation Filter and concentrate to yield pure α-amino nitrile Drying->Isolation End Product: α-Amino Nitrile Isolation->End

References

Application Notes and Protocols: 3-(3-Nitrophenyl)-3-oxopropanenitrile in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Nitrophenyl)-3-oxopropanenitrile is a versatile organic compound recognized for its utility as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its chemical structure, featuring a reactive nitrophenyl group, suggests its potential as an enzyme inhibitor. This is supported by the known inhibitory activity of structurally related compounds, such as 3-nitropropionate (3-NP), which is a potent inhibitor of enzymes like isocitrate lyase (ICL) and succinate dehydrogenase (SDH).[2][3][4] 3-NP acts as a covalent, irreversible inhibitor of SDH, a key enzyme in the mitochondrial electron transport chain.[4] Given these precedents, this compound represents a valuable candidate for screening and characterization in enzyme inhibition studies, particularly for enzymes involved in metabolic pathways.

These application notes provide a framework for investigating the enzyme inhibitory potential of this compound, with detailed protocols for screening and characterization.

Application Notes

The study of this compound as an enzyme inhibitor has potential applications in several areas of research and development:

  • Antimicrobial Drug Discovery: Enzymes like isocitrate lyase are crucial for the survival of pathogens such as Mycobacterium tuberculosis during latent infection but are absent in humans.[2][5] Targeting these enzymes offers a promising strategy for developing new antimicrobial agents. The structural similarity of the nitrophenyl moiety to known ICL inhibitors makes this compound a candidate for screening against microbial metabolic enzymes.[2]

  • Fungicide Development: Succinate dehydrogenase has been validated as a significant target for fungicides.[6] The discovery of novel SDH inhibitors is of high value for agriculture.

  • Neuroscience Research: Inhibition of mitochondrial enzymes like succinate dehydrogenase by compounds such as 3-nitropropionic acid is used to create animal models of neurodegenerative diseases like Huntington's disease.[7] Investigating similar compounds could lead to new tools for studying neurotoxic mechanisms.

  • High-Throughput Screening (HTS): The nitrophenyl group is a common feature in chromogenic substrates used for HTS of enzyme inhibitors.[8][9] For instance, the enzymatic cleavage of substrates like o-Toluic acid, 4-nitrophenyl ester releases 4-nitrophenol, a colored product that can be quantified spectrophotometrically.[8] This principle can be adapted for screening libraries of nitrophenyl-containing compounds.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity and mechanism of this compound against a target enzyme. These protocols are based on spectrophotometric assays using a chromogenic substrate.

Protocol 1: Determination of IC50 Value

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target enzyme stock solution

  • Assay buffer (e.g., Tris-HCl, HEPES, at optimal pH for the enzyme)

  • Chromogenic substrate stock solution (e.g., a p-nitrophenyl ester in a suitable solvent like DMSO or isopropanol)[10]

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

    • Dilute the target enzyme stock solution to the desired working concentration in the assay buffer.

    • Dilute the chromogenic substrate stock solution to its working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme working solution to each well.

    • Add varying concentrations of the this compound dilutions to the wells. Include a control well with assay buffer and DMSO (vehicle control) instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate working solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (typically 405-420 nm for p-nitrophenol release) at regular time intervals (e.g., every 60 seconds for 10-20 minutes).[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Protocol 2: Determination of Inhibition Mechanism

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed) by analyzing the enzyme kinetics at different substrate concentrations.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix in a 96-well plate with varying concentrations of both the substrate and this compound.

    • Include a set of wells with no inhibitor at each substrate concentration to determine the uninhibited reaction rates.

  • Reaction and Measurement:

    • Add the enzyme, inhibitor, and assay buffer to the wells and pre-incubate as described in Protocol 1.

    • Initiate the reactions by adding the different concentrations of the substrate.

    • Monitor the absorbance change over time to determine the initial reaction velocities (V₀).

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots for the data at each inhibitor concentration.

    • Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition. For instance, in mixed inhibition, both Km and Vmax values will change as the inhibitor concentration increases.[11]

Data Presentation

The quantitative data from the enzyme inhibition assays should be summarized in a clear and structured format.

Table 1: Summary of Enzyme Inhibition Data for this compound

Target EnzymeSubstrateInhibitor Conc. (µM)Reaction Velocity (mOD/min)% InhibitionIC50 (µM)Inhibition Type
Enzyme ASubstrate X0 (Control)10.50\multirow{5}{}{[Calculated Value]}\multirow{5}{}{[Determined Type]}
18.221.9
105.151.4
502.378.1
1001.189.5

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining the IC50 value.

Principle of Enzyme Inhibition

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor P Product ES->P k_cat P->E

Caption: General mechanism of enzyme catalysis and inhibition.

Potential Target Pathway: The Glyoxylate Shunt

Glyoxylate_Shunt Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) (Potential Target) Isocitrate->ICL Glyoxylate Glyoxylate MS Malate Synthase Glyoxylate->MS Succinate Succinate TCA_Cycle To TCA Cycle Succinate->TCA_Cycle Malate Malate Acetyl_CoA Acetyl-CoA Acetyl_CoA->MS ICL->Glyoxylate ICL->Succinate MS->Malate

Caption: Simplified diagram of the Glyoxylate Shunt pathway.

References

Application Notes and Protocols for Evaluating the Antioxidant Properties of Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant properties of nitrophenyl derivatives, a class of compounds with significant potential in medicinal chemistry. The following sections detail the principles, protocols, and data interpretation for key antioxidant assays, facilitating the systematic assessment of these molecules for drug discovery and development.

Introduction to Antioxidant Evaluation

Antioxidants are crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Nitrophenyl derivatives have emerged as a promising class of molecules with potential antioxidant activity. The presence of the nitro group, an electron-withdrawing moiety, can influence the electronic properties of the molecule and its ability to scavenge free radicals. A thorough evaluation of their antioxidant potential is a critical step in their development as therapeutic agents. This document outlines standard in vitro chemical assays and a cell-based assay to determine the antioxidant capacity of nitrophenyl derivatives.

In Vitro Chemical Assays

In vitro chemical assays are rapid, cost-effective, and high-throughput methods for screening the antioxidant potential of compounds. They are primarily based on the ability of the antioxidant to scavenge stable free radicals or to reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for determining antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow.[1] The degree of discoloration is proportional to the radical scavenging activity of the antioxidant.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Nitrophenyl derivative (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test and Control Solutions:

    • Dissolve the nitrophenyl derivative in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound and the positive control (Ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the diluted test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (solvent + DPPH).

    • A_sample is the absorbance of the test sample.

    The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

CompoundIC50 (µg/mL)Reference
(E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one35.9[2]
5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole>100[2]
1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)ethanone>100[2]
2-substituted-5-nitro-benzimidazole derivatives3.17 - 7.59[2]
(E)-3-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)phenyl palmitateHigher than Ascorbic Acid[2]
2-(hydroxy-(3-nitrophenyl)methyl)cyclopentanone (3NCP)62[2]
3-nitrophenylferrocene1.44[3]
Quercetin-3',5'-dinitro derivative15.3[4]
2-(4-Nitrobenzyl)malonatesVarious[3]

Note: The specific IC50 value was not provided, but the study indicated higher activity than the standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Nitrophenyl derivative (test compound)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution and serial dilutions of the nitrophenyl derivative and Trolox.

  • Assay Procedure:

    • Add 20 µL of the diluted test compound or positive control to each well of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[5]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Nitrophenyl derivative (test compound)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution and serial dilutions of the nitrophenyl derivative and the standard (FeSO₄ or Trolox).

  • Assay Procedure:

    • Add 20 µL of the diluted test compound or standard to each well of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is constructed using the absorbance values of the standard. The antioxidant capacity of the sample is then expressed as FeSO₄ equivalents (µM) or Trolox equivalents (µM).

Specific FRAP values for a wide range of nitrophenyl derivatives are not extensively reported in the searched literature. It is recommended to express results in standard equivalents for comparative analysis.

Cellular Antioxidant Activity (CAA) Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the test compound. The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to quantify the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

  • Nitrophenyl derivative (test compound)

  • Quercetin (positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and allow them to attach and grow for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the nitrophenyl derivative or quercetin in treatment medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.

    • Incubate for 1 hour in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: The area under the curve of fluorescence versus time is calculated. The CAA value is calculated as:

    Where:

    • ∫SA is the integrated area under the sample curve.

    • ∫CA is the integrated area under the control curve.

    Results are often expressed as quercetin equivalents (µmol QE/100 µmol of compound).

Visualization of Experimental Workflows and Signaling Pathways

Diagrams

Below are Graphviz diagrams illustrating the experimental workflows of the described antioxidant assays and a general overview of antioxidant signaling pathways that may be influenced by nitrophenyl derivatives.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Nitrophenyl Derivative & Positive Control add_sample Add Sample/Control to 96-well Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 Value measure_abs->calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis gen_abts Generate ABTS•+ (ABTS + K₂S₂O₈) prep_working Prepare ABTS•+ Working Solution gen_abts->prep_working add_abts Add ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare Serial Dilutions of Nitrophenyl Derivative & Trolox add_sample Add Sample/Trolox to 96-well Plate prep_sample->add_sample add_sample->add_abts incubate Incubate 6 min add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate % Inhibition & TEAC Value measure_abs->calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) add_frap Add FRAP Reagent prep_frap->add_frap prep_sample Prepare Serial Dilutions of Nitrophenyl Derivative & Standard add_sample Add Sample/Standard to 96-well Plate prep_sample->add_sample add_sample->add_frap incubate Incubate 30 min at 37°C add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Calculate Ferric Reducing Power (FeSO₄ or Trolox Equivalents) measure_abs->calculate Antioxidant_Signaling_Pathways cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Intervention cluster_pathways Cellular Signaling Pathways ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Cysteines NFkB_Inhibitor IκBα ROS->NFkB_Inhibitor Promotes Degradation Nitrophenyl Nitrophenyl Derivative Nitrophenyl->ROS Scavenges Nitrophenyl->Keap1 May modulate NFkB NF-κB Nitrophenyl->NFkB May inhibit activation Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes NFkB_Inhibitor->NFkB Inhibits Nuclear Translocation Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Transcription

References

Application Notes and Protocols for Monitoring the Synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for monitoring the reaction progress in the synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a key intermediate in various synthetic pathways. The synthesis, typically achieved through a Claisen-type condensation reaction, requires careful monitoring to optimize yield and minimize impurity formation. This guide details the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for effective reaction tracking. Detailed experimental protocols, data interpretation guidelines, and structured data presentation are provided to assist researchers in achieving reproducible and high-quality synthesis.

Introduction

The synthesis of this compound is a critical step in the preparation of various biologically active molecules. The most common synthetic route involves the Claisen condensation of a 3-nitrobenzonitrile derivative with an appropriate ester in the presence of a strong base. Monitoring the progress of this reaction is crucial for determining the reaction endpoint, maximizing product yield, and identifying the formation of any significant byproducts. This protocol outlines a multi-faceted approach to reaction monitoring, employing chromatographic and spectroscopic techniques to provide both qualitative and quantitative insights into the reaction progress.

Reaction Scheme

A typical synthesis route for this compound involves the reaction of methyl 3-nitrobenzoate with acetonitrile in the presence of a strong base like sodium ethoxide.

Illustrative Reaction: 3-Nitrobenzonitrile + Ethyl acetate --(Base, e.g., Sodium Ethoxide)--> this compound

Monitoring Techniques

A combination of techniques is recommended for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to track the consumption of starting materials and the formation of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of reactants and products over time, allowing for the calculation of reaction kinetics and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the product and detecting any side products. It can also be used for quantitative analysis.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for monitoring the synthesis of this compound.

Reaction Monitoring Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analytical Techniques cluster_3 Data Analysis & Decision Reaction_Mixture Prepare Reaction Mixture (3-Nitrobenzonitrile, Ester, Base, Solvent) Time_Point_Sampling Withdraw Aliquots at Specific Time Intervals (t=0, 1h, 2h, ... endpoint) Reaction_Mixture->Time_Point_Sampling Quench_Sample Quench Aliquot Time_Point_Sampling->Quench_Sample Sample_Prep Prepare Samples for Analysis (Dilution, Filtration) Quench_Sample->Sample_Prep TLC_Analysis TLC Analysis Sample_Prep->TLC_Analysis HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Interpret_Data Interpret Chromatograms & Spectra TLC_Analysis->Interpret_Data HPLC_Analysis->Interpret_Data NMR_Analysis NMR Analysis of Final Product Decision Decision Point: Continue Reaction or Proceed to Work-up Interpret_Data->Decision Decision->Time_Point_Sampling Continue Decision->NMR_Analysis Work-up MonitoringTechniqueLogic TLC TLC Analysis Qualitative Qualitative Assessment: - Reaction Progress - Endpoint Estimation TLC->Qualitative HPLC HPLC Analysis Quantitative Quantitative Data: - % Conversion - Yield Calculation - Purity Assessment HPLC->Quantitative NMR NMR Analysis Structural Structural Confirmation: - Product Identity - Impurity Identification NMR->Structural Decision Decision: Proceed to Work-up Qualitative->Decision Quantitative->Decision Structural->Decision

References

Application of Nitro Compounds in Fluorescent Imaging of Tumor Hypoxia: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tumor hypoxia, a condition of low oxygen concentration (0.02-2%), is a hallmark of most solid tumors.[1] This microenvironment plays a crucial role in tumor progression, metastasis, and resistance to therapies. Therefore, the ability to accurately visualize and monitor hypoxic regions within tumors is of paramount importance for cancer diagnosis, treatment planning, and the development of new therapeutic strategies.[2] Fluorescent imaging, with its high sensitivity and non-invasiveness, has emerged as a powerful tool for this purpose.[3] Among the various fluorescent probes developed, those based on nitroaromatic compounds have garnered significant attention due to their specific activation within the hypoxic niche.[1][4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of similar nitro compounds for the fluorescent imaging of tumor hypoxia.

Principle of Detection

The application of nitro compounds as fluorescent probes for tumor hypoxia is based on a bioreductive activation mechanism.[1] In their native state, these probes are typically non-fluorescent or weakly fluorescent due to the presence of an electron-withdrawing nitro group, which quenches the fluorescence of the attached fluorophore through mechanisms like photoinduced electron transfer (PET).[3][5]

Tumor hypoxia is often associated with the upregulation of reductase enzymes, particularly nitroreductases (NTR).[6][7] In the low-oxygen environment of a tumor, these enzymes catalyze the reduction of the nitro group on the probe to a highly fluorescent amino group.[4][8] This conversion restores the fluorescence of the fluorophore, leading to a significant "turn-on" signal that is directly proportional to the degree of hypoxia.[9]

G cluster_normoxia Normoxic Conditions (High O₂) cluster_hypoxia Hypoxic Conditions (Low O₂) Probe_Normoxia Nitro-based Probe (Non-fluorescent) NTR_Normoxia Nitroreductase (NTR) (Low Activity) Probe_Normoxia->NTR_Normoxia No significant reduction Probe_Hypoxia Nitro-based Probe (Non-fluorescent) NTR_Hypoxia Upregulated Nitroreductase (NTR) Probe_Hypoxia->NTR_Hypoxia Enzymatic Reduction Reduced_Probe Amino-based Product (Highly Fluorescent) NTR_Hypoxia->Reduced_Probe Fluorescence 'Turn-On' Tumor_Cell Tumor Cell

Quantitative Data of Selected Nitro-Based Hypoxia Probes

The following table summarizes the key photophysical and sensing properties of several recently developed nitro compound-based fluorescent probes for tumor hypoxia imaging. This data allows for a comparative assessment of their performance.

Probe NameFluorophore CoreExcitation (nm)Emission (nm)Fluorescence Fold Increase (Hypoxia vs. Normoxia)NTR Detection LimitCell Lines TestedIn Vivo ModelReference
TNB BODIPY488-> 60-fold (with photoactivation)-HeLa, A549Tumor sections[3][5]
FBN-1 Fluorescein----Cancer cells-[6]
fol-BODIPY BODIPY--"Superior fluorescence 'off-on' signal"-CT26CT26 tumor-bearing mice[10][11]
BTTD-NO2 Benzothiadiazole--65% labeled cells (hypoxia) vs. 2.4% (normoxia)-MG63-[8]
Probe 1 ---~70-fold20 ng/mLLiving cellsTissues (70-160 µm depth)[12]
CyNNO₂ Cyanine645782 (ratiometric shift)-0.0058 ng/mLA549-[13]
Cy7-NO₂ Cyanine 7-NIR range"Fluorescence turn-off"--Tumor tissues[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of nitro-based fluorescent probes for tumor hypoxia imaging.

Protocol 1: In Vitro Evaluation of Hypoxia Probes in Cell Culture

Objective: To assess the ability of a nitro-based fluorescent probe to selectively image hypoxic cells in a controlled in vitro environment.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Nitro-based fluorescent probe

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)

  • Normoxic incubator (21% O₂)

  • Fluorescence microscope with appropriate filter sets

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving the probe

  • (Optional) Nitroreductase (NTR) enzyme and its cofactor NADH for in vitro assays

Procedure:

  • Cell Seeding: Seed the cancer cells onto glass-bottom dishes or multi-well plates and allow them to adhere overnight in a normoxic incubator.

  • Induction of Hypoxia: Transfer one set of plates to a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a predetermined duration (e.g., 12-24 hours) to induce a hypoxic state. Keep a parallel set of plates in the normoxic incubator as a control.

  • Probe Loading:

    • Prepare a stock solution of the nitro-based fluorescent probe in DMSO.

    • Dilute the stock solution in cell culture medium to the final working concentration (typically in the low micromolar range).

    • Remove the medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 30 minutes to 2 hours) under their respective oxygen conditions (hypoxic or normoxic).

  • Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Fluorescence Imaging:

    • Add fresh PBS or cell culture medium to the cells.

    • Image the cells using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific probe.

    • Acquire images from both the hypoxic and normoxic cell populations.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells using image analysis software (e.g., ImageJ).[14]

    • Compare the average fluorescence intensity of the hypoxic cells to that of the normoxic cells to determine the fluorescence "turn-on" ratio.

G Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Hypoxia_Induction Induce Hypoxia (1% O₂) Cell_Seeding->Hypoxia_Induction Normoxia_Control Normoxic Control (21% O₂) Cell_Seeding->Normoxia_Control Probe_Loading Load with Nitro-based Probe Hypoxia_Induction->Probe_Loading Normoxia_Control->Probe_Loading Incubation Incubate Probe_Loading->Incubation Washing Wash with PBS Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Quantify Fluorescence Intensity Imaging->Analysis End End Analysis->End

Protocol 2: In Vivo Imaging of Tumor Hypoxia in a Mouse Model

Objective: To visualize and monitor tumor hypoxia in a living animal model using a nitro-based fluorescent probe.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Nitro-based fluorescent probe suitable for in vivo imaging (e.g., with near-infrared emission)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS or other appropriate vehicle for probe injection

  • Syringes and needles for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse in the in vivo imaging system.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the tumor region before injecting the probe to assess autofluorescence.

  • Probe Administration:

    • Dissolve the fluorescent probe in a biocompatible vehicle (e.g., PBS with a small amount of DMSO).

    • Administer the probe to the mouse via an appropriate route, such as intravenous (tail vein) or intraperitoneal injection. The dosage will depend on the specific probe.

  • Time-course Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours) to monitor the probe's biodistribution and accumulation in the tumor.[15]

    • Maintain the animal under anesthesia during the imaging sessions.

  • Ex Vivo Imaging (Optional but Recommended):

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys).

    • Image the excised tissues using the in vivo imaging system to confirm the probe's accumulation in the tumor and assess its distribution in other organs.

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescence signal intensity in the tumor region and other organs over time.

    • Calculate the tumor-to-background ratio to evaluate the probe's targeting efficiency.

G Start Start Anesthetize Anesthetize Tumor-bearing Mouse Start->Anesthetize Baseline_Image Acquire Baseline Image Anesthetize->Baseline_Image Inject_Probe Administer Fluorescent Probe Baseline_Image->Inject_Probe Time_Course_Imaging In Vivo Imaging (Time-course) Inject_Probe->Time_Course_Imaging Euthanize Euthanize Animal Time_Course_Imaging->Euthanize Ex_Vivo_Imaging Excise and Image Organs Euthanize->Ex_Vivo_Imaging Analysis Quantify Signal & Tumor-to-Background Ratio Ex_Vivo_Imaging->Analysis End End Analysis->End

Conclusion

Nitro compound-based fluorescent probes represent a valuable class of tools for the selective imaging of tumor hypoxia.[1] Their "turn-on" fluorescence mechanism, triggered by the hypoxic microenvironment, provides high contrast and sensitivity.[9] The protocols and data presented here offer a comprehensive guide for researchers to effectively apply these probes in their studies, from initial in vitro validation to in vivo tumor imaging. The continued development of probes with optimized photophysical properties, such as near-infrared emission for deeper tissue penetration, will further enhance their utility in cancer research and drug development.[11][13]

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-(3-Nitrophenyl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is a Claisen-type condensation reaction.[1][2] This involves the reaction of an ester, such as ethyl 3-nitrobenzoate, with a nitrile containing an acidic α-hydrogen, like acetonitrile, in the presence of a strong base.[3][4] Alternatively, a related pathway involves the reaction between a ketone (3-nitroacetophenone) and a cyanoformate ester.

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields in this synthesis can often be attributed to several factors:

  • Moisture: The strong bases used (e.g., sodium ethoxide, sodium hydride) are extremely sensitive to moisture, which quenches the base and inhibits the reaction.[5]

  • Base Inactivity: The base may have degraded due to improper storage. It is crucial to use a fresh, high-quality base.[5]

  • Suboptimal Temperature: The reaction may require specific temperature control. For Claisen-type condensations, heating to reflux is often necessary, but excessive heat can lead to decomposition.[6]

  • Poor Reagent Quality: The purity of starting materials, particularly the ester and nitrile, is critical. Impurities can interfere with the reaction.[6]

  • Product Instability: β-ketonitriles can be unstable, and decomposition can occur during workup or purification.[6]

Q3: I'm observing significant byproduct formation. What are the likely side reactions?

The primary side reactions include:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide in the presence of water, especially under the basic or acidic conditions of workup.[6]

  • Polymerization: The product or starting materials can polymerize, especially at elevated temperatures or with prolonged reaction times, leading to a dark, viscous reaction mixture.[6]

  • Self-Condensation of Ester: If the starting material is an ester with enolizable α-hydrogens, it can undergo self-condensation. However, this is not an issue when using ethyl 3-nitrobenzoate.[6]

Q4: My reaction mixture has turned dark brown or black. What does this indicate?

A dark reaction mixture often points to the decomposition of the starting materials or the product.[3] This is typically caused by excessively high temperatures or a prolonged reaction time after the initial reaction is complete.[6] Using a highly reactive base without proper temperature control can also lead to decomposition.[3]

Q5: What is the recommended method for purifying the crude product?

The most common purification method is column chromatography using silica gel.[3][7] A typical mobile phase is a mixture of hexanes and ethyl acetate.[7] Recrystallization from a suitable solvent, such as isopropanol or ethanol, can also be an effective method for purification, especially if the crude product is a solid.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Base Use a fresh bottle of the base (e.g., sodium ethoxide, NaH). If using NaH, wash it with anhydrous hexanes to remove mineral oil.[3]
Presence of Moisture Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.[6]
Suboptimal Temperature If the reaction is sluggish, consider increasing the temperature to reflux. Monitor by TLC to find the optimal temperature without causing decomposition.[6]
Issue 2: Formation of Byproducts / Impure Product
Possible Cause Troubleshooting Steps
Hydrolysis of Nitrile Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature.[6] Neutralize the reaction mixture carefully to a pH of ~7 before extraction.[5]
Polymerization Maintain strict temperature control and avoid overheating. Monitor the reaction and stop it once the starting material is consumed to prevent prolonged heating.[6]
Multiple Products on TLC Lowering the reaction temperature can increase selectivity for the desired product.[3] Consider using a less reactive base.
Issue 3: Difficult Product Isolation/Purification
Possible Cause Troubleshooting Steps
Product is an Oil, Not a Solid Try triturating the crude oil with a non-polar solvent like hexanes and scratching the flask to induce crystallization.[3] Ensure all solvent has been removed under a high vacuum before attempting crystallization.[3] If crystallization fails, purify by column chromatography.[3]
Product Streaking on TLC Plate Tailing on silica gel can occur due to the polar nature of the β-ketonitrile. Add a small amount (0.5-1%) of triethylamine to the mobile phase to deactivate acidic sites on the silica gel.
Low Recovery After Chromatography The polar product may be irreversibly adsorbed onto the silica gel. Use a more polar solvent system for elution or consider neutralizing the silica gel with triethylamine before use.[7]

Data Presentation

Table 1: Effect of Base and Solvent on a Representative Claisen-Type Condensation
Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1NaOEt (1.5)EthanolReflux665
2NaH (1.5)THFReflux475
3NaOMe (1.7)AcetonitrileReflux370
4n-BuLi (2.0)THF-78 to RT380

Note: Yields are representative and can vary based on specific substrate purity, reaction scale, and workup procedures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Type Condensation

This protocol is adapted from general procedures for Claisen-type condensations.[3][8]

Materials:

  • Ethyl 3-nitrobenzoate (1.0 eq)

  • Acetonitrile (3.0 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Anhydrous Ethanol (EtOH)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol and sodium ethoxide.

  • Base Dissolution: Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

  • Reagent Addition: Add anhydrous acetonitrile to the solution and stir for 15 minutes. Subsequently, add ethyl 3-nitrobenzoate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding 1M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_reagents Use anhydrous solvents and fresh reagents setup Setup reaction under inert atmosphere prep_reagents->setup add_base Dissolve NaOEt in anhydrous EtOH setup->add_base add_nitrile Add Acetonitrile add_base->add_nitrile add_ester Add Ethyl 3-nitrobenzoate add_nitrile->add_ester reflux Heat to reflux (4-8h) add_ester->reflux monitor Monitor by TLC reflux->monitor quench Cool and quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine, dry, and concentrate extract->wash purify Purify by column chromatography wash->purify

Caption: Experimental workflow for the synthesis of this compound.

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Yield or No Reaction check_base Is the base active? start->check_base check_moisture Are reagents/solvents anhydrous? start->check_moisture check_purity Are starting materials pure? start->check_purity check_temp Is temperature optimal? start->check_temp check_time Is reaction time sufficient? start->check_time sol_base Use fresh base. Wash NaH. check_base->sol_base No sol_moisture Flame-dry glassware. Use anhydrous solvents. check_moisture->sol_moisture No sol_purity Purify starting materials. check_purity->sol_purity No sol_temp Adjust temperature (heat/cool). Monitor by TLC. check_temp->sol_temp No sol_time Increase reaction time. Monitor by TLC. check_time->sol_time No

Caption: Troubleshooting logic for low-yield synthesis reactions.

References

Troubleshooting low yields in the synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields and other common issues encountered during the synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of this compound is resulting in a consistently low yield. What are the most common causes?

Low yields in the synthesis of this compound, a type of β-ketonitrile, can often be attributed to several critical factors. The primary synthetic route is a Claisen-type condensation, and its success is highly dependent on the reaction conditions.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are crucial. Stronger bases often lead to higher yields in Claisen condensations.[2][3][4]

  • Poor Reagent Quality: The purity and dryness of starting materials and solvents are paramount. Moisture can neutralize the strong bases typically used in this reaction.[1][2]

  • Product Instability: The β-ketonitrile product can be unstable, particularly under harsh conditions, leading to degradation.[1]

  • Side Reactions: Competing reactions such as hydrolysis of the nitrile group, polymerization, or self-condensation of the starting materials can significantly reduce the yield of the desired product.[1]

Q2: I'm observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common challenge. The most probable side reactions include:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, especially if water is present during the reaction or workup. To minimize this, use anhydrous solvents and reagents, and if an aqueous workup is necessary, perform it quickly and at a low temperature.[1]

  • Polymerization: The product can be prone to polymerization, particularly at elevated temperatures. Strict temperature control and minimizing the reaction time after the consumption of starting materials can help prevent this.[1][5]

  • Self-Condensation: If using a starting material that can undergo self-condensation, this can compete with the desired reaction.[1] In the synthesis of this compound, the self-condensation of ethyl cyanoformate is less of a concern, but the self-condensation of acetonitrile can occur in the presence of a strong base.[6] Slowly adding the nitrile to the reaction mixture can help to minimize this.[6]

Q3: How do I choose the right base for this synthesis?

The choice of base is critical for a successful Claisen-type condensation.[2] Strong bases are generally required to deprotonate the acetonitrile to form the nucleophile.[3][4] Common choices include:

  • Sodium Hydride (NaH): A strong and frequently used base that requires anhydrous conditions. Reactions with NaH are often run at elevated temperatures.[2] It's important to ensure the quality of the NaH, as it can be deactivated by moisture.[6]

  • Sodium Ethoxide (NaOEt): A classic base for Claisen condensations, particularly when using an ethyl ester as a starting material to prevent transesterification.[2]

  • n-Butyllithium (n-BuLi): A very strong base that allows for reactions to be carried out at low temperatures (e.g., -78 °C), which can improve selectivity and reduce side reactions.[2] However, it is pyrophoric and requires careful handling under an inert atmosphere.[2]

Using a stronger base often leads to higher yields.[3][4]

Q4: My reaction mixture is turning dark or black. What does this indicate?

A dark or black reaction mixture often suggests decomposition of the starting materials or the product.[2] This can be caused by:

  • Excessively High Temperatures: Running the reaction at a lower temperature for a longer duration may be beneficial.[2]

  • Highly Reactive Base: The use of a very strong base can sometimes lead to decomposition. Slower, dropwise addition of the base can help to control any exothermic processes.[2] For reactions involving highly reactive bases like n-BuLi, maintaining a very low temperature (e.g., -78 °C) is crucial.[2]

Q5: The crude product is an oil and is difficult to purify. What can I do?

If the crude product is an oil, it may contain impurities that are preventing crystallization. Consider the following purification strategies:

  • Column Chromatography: This is a common method for purifying β-ketonitriles. A silica gel column with an eluent system such as ethyl acetate/petroleum ether can be effective.[7]

  • Trituration: If the oil is viscous, attempting to triturate it with a non-polar solvent may induce crystallization.

  • Solvent Removal: Ensure all residual solvent has been removed from the crude product under a high vacuum before attempting crystallization.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yields start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Base) start->check_conditions check_workup Analyze Workup & Purification start->check_workup sub_reagents Use Fresh/Purified Reagents Ensure Anhydrous Solvents check_reagents->sub_reagents Issue Found sub_conditions Optimize Temperature & Time (Monitor by TLC) Consider Alternative Base check_conditions->sub_conditions Issue Found sub_workup Minimize Exposure to Water Optimize Purification (e.g., Chromatography) check_workup->sub_workup Issue Found end Improved Yield sub_reagents->end sub_conditions->end sub_workup->end ExperimentalWorkflow General Experimental Workflow start Reaction Setup (Flame-dried glassware, inert atmosphere) reagent_prep Reagent Preparation (Anhydrous solvents, base solution) start->reagent_prep reaction Reaction (Controlled temperature, monitor by TLC) reagent_prep->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Drying, Concentration, Chromatography) workup->purification product Isolated Product purification->product

References

Technical Support Center: Purification of Crude 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-(3-Nitrophenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the purification of this compound?

A1: Due to the presence of a polar nitro group, a ketone, and a nitrile functionality, this compound is a polar molecule. This polarity can present several purification challenges:

  • High Polarity: The compound may exhibit strong interactions with polar stationary phases like silica gel, potentially leading to tailing or irreversible adsorption during column chromatography.

  • "Oiling Out": During recrystallization, the compound may separate from the solution as an oil rather than a crystalline solid, especially if the cooling rate is too fast or the solvent system is not optimal.

  • Solubility: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures for recrystallization can be challenging.

  • Thermolability: While generally stable, prolonged exposure to high temperatures during purification should be avoided to prevent potential degradation.

Q2: What are the most common impurities found in crude this compound?

A2: The impurity profile largely depends on the synthetic route employed. Common synthesis pathways include the Claisen-type condensation of 3-nitroacetophenone with a cyanide source or the acylation of acetonitrile with a 3-nitrobenzoyl derivative. Potential impurities may include:

  • Unreacted Starting Materials: Residual 3-nitroacetophenone, 3-nitrobenzonitrile, or other precursors.

  • Byproducts of Side Reactions: Self-condensation products of the starting materials or intermediates.

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Degradation Products: Although relatively stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to hydrolysis of the nitrile or other degradation pathways.

Q3: Which purification techniques are most effective for this compound?

A3: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is employed for achieving high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. The cooling rate is too fast.Select a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added). The compound is too soluble in the chosen solvent, even at low temperatures.Concentrate the solution by boiling off some of the solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Re-evaluate the solvent choice; consider a solvent mixture (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble).
Low recovery of the purified product. Too much solvent was used, keeping a significant portion of the compound dissolved in the mother liquor. The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Ensure the funnel and receiving flask are pre-heated before hot filtration.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography

Column chromatography is an effective method for separating this compound from impurities with different polarities.

Troubleshooting Common Column Chromatography Issues:

Problem Potential Cause Solution
Poor separation of the compound from impurities. Inappropriate mobile phase polarity. Column overloading. Poorly packed column leading to channeling.Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight. Ensure the column is packed uniformly without any cracks or air bubbles.
Compound is stuck on the column or elutes very slowly. The mobile phase is not polar enough. Strong, irreversible adsorption to the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution). If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Consider adding a small percentage (0.5-1%) of a more polar solvent like methanol. If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve elution.
Significant tailing of the compound band. Interaction of the polar functional groups with the acidic silica gel. The compound is not sufficiently soluble in the mobile phase.Add a small amount (0.5-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. Ensure the compound is fully dissolved in the mobile phase before and during elution.
Low recovery of the purified product. Irreversible adsorption to the stationary phase. The compound is spread across too many fractions in very low concentrations.Use a more polar mobile phase or add a modifier as described above. Collect smaller fractions and carefully monitor the elution profile by TLC.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane).

    • The ideal solvent will dissolve the crude material when hot but will result in crystal formation upon cooling. Ethanol or a mixture of ethanol and water is often a good starting point for polar compounds like this.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate in ratios of 4:1, 3:1, 2:1, 1:1).

    • The optimal mobile phase should give an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Preparation:

    • Select an appropriate size column and pack it with silica gel (230-400 mesh) as a slurry in the least polar mobile phase determined from the TLC analysis.

    • Ensure the silica gel bed is well-settled and free of air bubbles or cracks. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • If the separation is not adequate with a single solvent system (isocratic elution), a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent System (Starting Recommendations)Rationale
Recrystallization Ethanol or IsopropanolGood balance of polarity for dissolving the compound when hot and allowing crystallization upon cooling.
Ethyl acetate/HexaneA two-solvent system where ethyl acetate is the "good" solvent and hexane is the "bad" solvent, allowing for fine-tuning of solubility.
Column Chromatography Hexane/Ethyl Acetate (e.g., starting with 4:1 and gradually increasing the polarity)A standard mobile phase for compounds of moderate polarity. The ratio can be optimized based on TLC analysis.
Dichloromethane/Methanol (e.g., 99:1 to 95:5)For more polar impurities, a small amount of methanol can significantly increase the mobile phase polarity.

Visualizations

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Purity and Determine Purification Strategy Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few, well-separated impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple impurities or impurities with similar polarity High_Purity High Purity Product (>98%) Recrystallization->High_Purity Further_Purification Requires Further Purification Recrystallization->Further_Purification Impurities co-crystallize Pure_Product Pure Product (>99.5%) Recrystallization->Pure_Product If successful Moderate_Purity Moderate Purity Product Column_Chromatography->Moderate_Purity Moderate_Purity->Recrystallization To improve crystallinity and final purity Moderate_Purity->Pure_Product After recrystallization Further_Purification->Column_Chromatography Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Do Crystals Form? Cooling->Crystals_Form Oiling_Out Does it 'Oil Out'? Crystals_Form->Oiling_Out No Collect_Crystals Collect Crystals by Filtration Crystals_Form->Collect_Crystals Yes Evaporate_Solvent Evaporate Some Solvent Crystals_Form->Evaporate_Solvent No, after some time Induce_Crystallization Induce Crystallization (Scratch/Seed) Crystals_Form->Induce_Crystallization No, after some time Add_More_Solvent Add More Solvent and Reheat Oiling_Out->Add_More_Solvent Yes Slow_Cooling Cool More Slowly Oiling_Out->Slow_Cooling No Change_Solvent Change Solvent or Use a Solvent/Anti-Solvent Pair Oiling_Out->Change_Solvent Add_More_Solvent->Cooling Slow_Cooling->Crystals_Form Evaporate_Solvent->Cooling Induce_Crystallization->Cooling

Strategies to improve the yield and purity of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-(3-Nitrophenyl)-3-oxopropanenitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental outcomes for this versatile β-ketonitrile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is a Claisen-type condensation reaction. This involves the acylation of acetonitrile with a 3-nitrobenzoate ester, such as methyl 3-nitrobenzoate, using a strong base.[1][2] The choice of base and solvent is critical for the reaction's success.

Q2: Why is my reaction yield consistently low?

A2: Low yields in this synthesis are common and can stem from several factors:

  • Base Inactivity: The strong base (e.g., sodium ethoxide, sodium hydride) may be old or have been deactivated by moisture. Using a fresh, active base is crucial.[3]

  • Equilibrium: The reaction is reversible. To drive it towards the product, a stoichiometric amount of base is required, as the resulting β-ketonitrile is more acidic than acetonitrile and will be deprotonated, shifting the equilibrium.[4][5]

  • Moisture: The presence of water in the reagents or solvent will quench the strong base, halting the reaction. Anhydrous conditions are essential.[6]

  • Suboptimal Temperature: The reaction typically requires initial cooling to control the exothermic deprotonation, followed by warming to room temperature or gentle heating to proceed to completion.[3]

Q3: What are the common impurities I should expect, and how can I minimize them?

A3: Common impurities include unreacted starting materials (methyl 3-nitrobenzoate and acetonitrile) and byproducts from side reactions. Self-condensation of the ester is a possible side reaction.[6] To minimize these, ensure precise stoichiometry and controlled addition of reagents. Purification via column chromatography is generally effective at removing these impurities.[7]

Q4: My purified product appears unstable or is polymerizing. How can I prevent this?

A4: β-ketonitriles can be prone to polymerization, especially in the presence of strong acids or bases or at elevated temperatures.[3] It is advisable to use the product immediately after purification. If storage is necessary, keep it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification process.

Low or No Product Formation
Potential Cause Recommended Solution
Inactive Base Use a fresh batch of strong base (e.g., NaH, KOt-Bu, or freshly prepared NaOEt). Ensure it has been stored under an inert atmosphere.[1][3]
Presence of Moisture Flame-dry all glassware before use. Use anhydrous solvents and ensure reagents are dry. Conduct the reaction under an inert atmosphere (N₂ or Ar).[6]
Insufficient Base The reaction requires a stoichiometric equivalent of base because the product is deprotonated, which drives the reaction to completion. Ensure at least one full equivalent of active base is used.[5][8]
Incorrect Temperature Control the initial deprotonation of acetonitrile at a low temperature (e.g., 0 °C) before adding the ester. Allow the reaction to warm to room temperature and stir overnight to ensure completion.[3]
Product Purification Challenges
Potential Cause Recommended Solution
Poor Separation in Column Chromatography Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common system is ethyl acetate/hexanes. Aim for an Rf value of ~0.3 for the product.[9]
Tailing of the Product Spot on TLC/Column The ketone and nitrile groups can interact strongly with the acidic silica gel. Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.[9]
Product Not Eluting from the Column If the product is not moving from the baseline, the eluent is not polar enough. Gradually increase the polarity by adding more ethyl acetate or a small percentage (1-5%) of methanol to the mobile phase.[9]
Co-elution of Impurities If impurities have similar polarity, consider using a different solvent system or re-purifying the mixed fractions. Ensure the column is packed properly and not overloaded with crude product.

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G start Starting Materials: - Methyl 3-nitrobenzoate - Acetonitrile - Strong Base (e.g., NaH) - Anhydrous Solvent (e.g., THF) reaction Claisen-Type Condensation (0°C to Room Temp, under N₂) start->reaction workup Aqueous Acidic Workup (e.g., dilute HCl) reaction->workup Reaction Quench extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying and Concentration (Dry with Na₂SO₄, remove solvent) extraction->drying purification Column Chromatography (Silica Gel, Hexanes/EtOAc) drying->purification Crude Product product Pure this compound purification->product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common experimental issues.

G problem Problem Encountered low_yield Low / No Yield problem->low_yield impure Impure Product problem->impure check_base Is the base fresh and active? low_yield->check_base check_tlc Did you optimize eluent with TLC? impure->check_tlc check_conditions Were conditions anhydrous? check_base->check_conditions Yes sol_base Solution: Use fresh base. check_base->sol_base No check_stoich Was base stoichiometry ≥ 1.0 eq? check_conditions->check_stoich Yes sol_conditions Solution: Flame-dry glassware, use anhydrous solvents. check_conditions->sol_conditions No check_stoich->low_yield Yes, issue persists sol_stoich Solution: Use at least 1 full equivalent of strong base. check_stoich->sol_stoich No check_tailing Is there tailing on the column? check_tlc->check_tailing Yes sol_tlc Solution: Determine optimal Hex/EtOAc ratio via TLC. check_tlc->sol_tlc No check_tailing->impure No, issue persists sol_tailing Solution: Add 0.5-1% Triethylamine to the eluent. check_tailing->sol_tailing Yes

Caption: A logical guide for troubleshooting common synthesis problems.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Acetonitrile (anhydrous)

  • Methyl 3-nitrobenzoate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add sodium hydride (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Preparation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Deprotonation: Cool the THF/NaH suspension to 0 °C in an ice bath. Add anhydrous acetonitrile (1.2 eq.) dropwise over 30 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Reaction: After gas evolution ceases, allow the mixture to stir at 0 °C for another 30 minutes. Then, add a solution of methyl 3-nitrobenzoate (1.0 eq.) in anhydrous THF dropwise over 1 hour.

  • Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly adding 1 M HCl until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Crude this compound

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product and run TLC plates with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find an eluent system that gives the product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture determined from TLC (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 9:1 to 4:1 hexanes:ethyl acetate) to elute the product.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

References

Common side products in 3-(3-Nitrophenyl)-3-oxopropanenitrile synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction is complete, but I have a very low yield of this compound. What are the possible causes?

  • Answer: Low yields can be attributed to several factors:

    • Presence of Moisture: The Claisen condensation is highly sensitive to moisture. Water will quench the strong base required for the reaction and can also lead to the hydrolysis of the starting ester and the final product. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

    • Inactive Base: The strength and activity of the base are critical. If using sodium hydride (NaH), ensure the mineral oil has been thoroughly washed away with a dry solvent like hexane. If using an alkoxide, it should be freshly prepared or properly stored to prevent degradation.

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.

    • Poor Quality Reagents: The purity of the starting materials, 3-nitroacetophenone and the cyanoformate ester, is crucial. Impurities can interfere with the reaction.

Issue 2: Formation of Significant Amounts of Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the presence of several side products. What are they, and how can I prevent their formation?

  • Answer: The primary side products in this synthesis are:

    • Self-Condensation of 3-Nitroacetophenone: 3-Nitroacetophenone can undergo a self-aldol condensation in the presence of a base. To minimize this, the deprotonated acetonitrile should be formed first, followed by the slow addition of the 3-nitroacetophenone. Alternatively, using a non-nucleophilic base can sometimes favor the desired reaction.[1]

    • Hydrolysis Products: The nitrile group of the product is susceptible to hydrolysis, especially during aqueous work-up, forming 3-(3-nitrophenyl)-3-oxopropanamide and subsequently 3-(3-nitrophenyl)-3-oxopropanoic acid. To prevent this, perform the aqueous work-up at low temperatures and as quickly as possible. Maintaining a neutral or slightly acidic pH during extraction can also be beneficial.

    • Polymerization: The product, a β-ketonitrile, can be unstable and prone to polymerization, especially at elevated temperatures. Avoid prolonged heating and purify the product promptly after synthesis.[2]

Issue 3: Darkening or Tarring of the Reaction Mixture

  • Question: My reaction mixture has turned dark brown or black, and I am having difficulty isolating the product. What causes this?

  • Answer: A dark and viscous reaction mixture often indicates decomposition of the starting materials or the product. This can be caused by:

    • Excessive Heat: High reaction temperatures can lead to degradation. Maintain strict temperature control throughout the reaction.

    • Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can contribute to decomposition. Monitor the reaction progress and work it up as soon as it is complete.[2]

    • Reactive Base: The use of a very strong or reactive base can sometimes promote decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a Claisen-type condensation reaction. This typically involves the reaction of 3-nitroacetophenone with an electrophilic cyanating agent, such as ethyl cyanoformate or diethyl carbonate in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).[3]

Q2: Which base is best for this synthesis?

A2: The choice of base is critical. Strong bases are required to deprotonate the acetonitrile to form the nucleophile.

  • Sodium Hydride (NaH): A powerful and commonly used base that often provides good yields. It requires strictly anhydrous conditions.

  • Sodium Ethoxide (NaOEt): A classic base for Claisen condensations. It is important to use the corresponding alkoxide to the ester to avoid transesterification side products.[4]

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can be effective, particularly at low temperatures, which can help to control side reactions.[5]

Q3: How can I effectively purify the crude this compound?

A3: Purification can be achieved by:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[6][7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a good alternative. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to elute the product.[8][9]

Q4: My purified product is unstable and decomposes over time. How should I store it?

A4: β-ketonitriles can be unstable.[2] For long-term storage, it is recommended to keep the purified this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data on Reaction Conditions

While specific quantitative data for the synthesis of this compound is not extensively available in the public domain, the following table provides a general overview of the expected impact of different bases on the yield of similar Claisen-type condensations.

BaseTypical Reaction TemperatureExpected Yield RangeKey Considerations
Sodium Hydride (NaH)0 °C to refluxModerate to HighRequires strictly anhydrous conditions.
Sodium Ethoxide (NaOEt)Room temperature to refluxModerateBest used with ethyl esters to avoid transesterification.
Lithium Diisopropylamide (LDA)-78 °C to 0 °CModerate to HighStrong, non-nucleophilic base; good for controlling side reactions at low temperatures.[5]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via a Claisen-type condensation.

Materials:

  • 3-Nitroacetophenone

  • Ethyl Cyanoformate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time. Add anhydrous THF to the flask to create a suspension.

  • Acetonitrile Addition: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of acetonitrile (1.2 equivalents) in anhydrous THF dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Addition of 3-Nitroacetophenone: Cool the reaction mixture back to 0 °C. Add a solution of 3-nitroacetophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~3-4).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the synthesis and troubleshooting of this compound.

Synthesis_Workflow reagents Starting Materials: 3-Nitroacetophenone Ethyl Cyanoformate Base (e.g., NaH) reaction Claisen Condensation (Anhydrous THF) reagents->reaction workup Aqueous Work-up (Acid Quench) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification product Pure 3-(3-Nitrophenyl)-3- oxopropanenitrile purification->product Troubleshooting_Side_Products start Side Products Observed? self_condensation Self-Condensation of 3-Nitroacetophenone start->self_condensation Yes hydrolysis Hydrolysis Products: Amide & Carboxylic Acid start->hydrolysis Yes polymerization Polymerization start->polymerization Yes prevention_sc Prevention: - Pre-form acetonitrile enolate - Slow addition of ketone - Use non-nucleophilic base self_condensation->prevention_sc prevention_h Prevention: - Anhydrous conditions - Low temperature work-up - Quick work-up hydrolysis->prevention_h prevention_p Prevention: - Avoid high temperatures - Prompt purification polymerization->prevention_p

References

Technical Support Center: Optimization of Catalyst Selection for Reactions Involving 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Nitrophenyl)-3-oxopropanenitrile. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and reaction optimization.

I. Reactions Involving the Active Methylene Group (Knoevenagel Condensation)

The active methylene group in this compound is highly reactive and readily participates in Knoevenagel condensation reactions with aldehydes and ketones. The choice of catalyst is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Knoevenagel condensation of this compound?

A1: Weak bases are typically the catalysts of choice for this reaction. Commonly used catalysts include piperidine, pyridine, and ammonium salts like ammonium acetate. The selection of the catalyst can be influenced by the reactivity of the carbonyl compound.

Q2: How do I choose the right solvent for the Knoevenagel condensation?

A2: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are often effective. In some cases, solvent-free conditions or the use of a Dean-Stark apparatus to remove water can be beneficial, as water is a byproduct of the condensation and its removal can drive the reaction to completion.

Q3: My Knoevenagel condensation is giving a low yield. What are the potential causes and how can I troubleshoot it?

A3: Low yields in Knoevenagel condensations can arise from several factors. Key areas to investigate include:

  • Catalyst Activity: The catalyst may be old, impure, or used in an insufficient amount. Ensure you are using a fresh or purified catalyst.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to side reactions.

  • Water Removal: The presence of water can inhibit the reaction. Consider using a Dean-Stark trap if you are using a solvent that forms an azeotrope with water.

  • Purity of Reactants: Impurities in either the this compound or the carbonyl compound can negatively affect the reaction.

Troubleshooting Guide: Knoevenagel Condensation
Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or inappropriate catalyst.Use a fresh catalyst; screen different weak bases like piperidine or ammonium acetate.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Water is inhibiting the reaction.Use a Dean-Stark apparatus or add molecular sieves to remove water.
Formation of Multiple Products Reaction temperature is too high.Lower the reaction temperature.
Catalyst is too harsh.Switch to a milder catalyst.
Difficulty with Product Isolation Product is soluble in the workup solvent.Extract the aqueous layer with a different organic solvent.
Product is an oil and does not crystallize.Attempt purification by column chromatography.
Catalyst Performance in Knoevenagel-type Reactions
Catalyst Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield (%)
PiperidineEthanolReflux1-385-95
Ammonium AcetateAcetic Acid1002-480-90
L-prolineEthanolRoom Temperature6-875-85

Note: The data in this table is illustrative and based on analogous reactions. Optimization for this compound may be required.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound (1.0 mmol)

  • Aldehyde or Ketone (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve this compound and the carbonyl compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent.

II. Reactions Involving the Nitro Group (Catalytic Reduction)

The aromatic nitro group of this compound can be selectively reduced to an amino group, a crucial transformation in the synthesis of many pharmaceutical intermediates. The choice of catalyst and reaction conditions is vital to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the standard catalytic systems for the reduction of an aromatic nitro group?

A1: Several catalytic systems are effective for the reduction of aromatic nitro groups. Common methods include:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Metal/Acid Systems: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst such as Pd/C.

Q2: How can I selectively reduce the nitro group without affecting the nitrile or keto functionalities?

A2: Achieving selective reduction of the nitro group is a common challenge. Catalytic hydrogenation with Pd/C is often a good first choice as it is generally selective for the nitro group under mild conditions. Metal/acid systems like Fe/HCl are also known for their chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.

Q3: My nitro reduction is incomplete or shows side products. What could be the issue?

A3: Incomplete reduction or the formation of side products can be due to several factors:

  • Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting material or solvent.

  • Insufficient Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas may be too low.

  • Reaction Temperature: The reaction may require gentle heating to go to completion.

  • Formation of Intermediates: In some cases, intermediates like nitroso or hydroxylamine compounds can be formed, which may undergo side reactions.

Troubleshooting Guide: Nitro Group Reduction
Issue Potential Cause Recommended Solution
Incomplete Reaction Deactivated catalyst.Use fresh catalyst and ensure high-purity starting materials and solvents.
Insufficient hydrogen pressure (for hydrogenation).Increase the hydrogen pressure.
Formation of Azo Compounds Use of LiAlH4.Avoid using strong reducing agents like LiAlH4 for aromatic nitro reduction.
Dehalogenation (if applicable) Use of Pd/C with halogenated substrates.Consider using Raney Nickel, which is less prone to causing dehalogenation.
Comparison of Catalytic Systems for Nitro Reduction
Catalytic System Advantages Disadvantages Typical Yield (%)
H₂/Pd/CHigh efficiency, clean reaction.Can reduce other functional groups, potential for dehalogenation.>95
H₂/Raney NiGood for substrates with halogens.Pyrophoric, requires careful handling.90-95
Fe/HClChemoselective, inexpensive.Requires stoichiometric amounts of metal, acidic workup.85-95
SnCl₂Mild conditions, good for sensitive substrates.Stoichiometric reagent, tin waste.80-90

Note: The data in this table is illustrative and based on general nitro reductions. Optimization for this compound may be required.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol (20 mL)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

III. Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes.

Frequently Asked Questions (FAQs)

Q1: How can I use this compound to synthesize substituted pyridines?

A1: Substituted pyridines can be synthesized via multicomponent reactions. For example, a modified Hantzsch pyridine synthesis can be employed, reacting this compound with an aldehyde, an active methylene compound, and an ammonia source.

Q2: What is the Gewald reaction and how can I use it with this substrate?

A2: The Gewald reaction is a one-pot synthesis of 2-aminothiophenes. It involves the reaction of a carbonyl compound, an activated nitrile (like this compound), and elemental sulfur in the presence of a base.

Troubleshooting Guide: Heterocycle Synthesis
Issue Potential Cause Recommended Solution
Low Yield in Multicomponent Reaction Incorrect stoichiometry of reactants.Carefully control the molar ratios of the starting materials.
Inefficient catalyst.Screen different catalysts (e.g., for pyridine synthesis, try different ammonium salts or Lewis acids).
Side Reactions in Gewald Reaction Polymerization of sulfur.Ensure proper temperature control and efficient stirring.
Catalysts for Heterocycle Synthesis
Heterocycle Reaction Type Common Catalysts
PyridineMulticomponent ReactionAmmonium acetate, Piperidine
PyrimidineCondensationUrea, Guanidine
ThiopheneGewald ReactionMorpholine, Triethylamine
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

Materials:

  • This compound (1.0 mmol)

  • An α-methylene ketone or aldehyde (1.0 mmol)

  • Elemental sulfur (1.0 mmol)

  • Ethanol or DMF (10 mL)

  • Morpholine or triethylamine (catalytic amount)

Procedure:

  • To a stirred solution of this compound and the carbonyl compound in ethanol, add finely powdered sulfur.

  • Add a catalytic amount of the base dropwise.

  • Heat the reaction mixture to 50-60°C and stir for several hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure 2-aminothiophene derivative.

IV. Visualized Workflows

Catalyst Selection for Knoevenagel Condensation

Knoevenagel_Catalyst_Selection start Start: Knoevenagel Condensation with this compound carbonyl_type Carbonyl Reactivity? start->carbonyl_type highly_reactive Highly Reactive (e.g., unhindered aldehyde) carbonyl_type->highly_reactive High less_reactive Less Reactive (e.g., ketone) carbonyl_type->less_reactive Low mild_base Use Mild Base (e.g., Ammonium Acetate) highly_reactive->mild_base stronger_base Use Stronger Base (e.g., Piperidine) less_reactive->stronger_base monitor Monitor Reaction by TLC mild_base->monitor stronger_base->monitor end Product monitor->end

Caption: Catalyst selection logic for Knoevenagel condensation.

Workflow for Nitro Group Reduction

Nitro_Reduction_Workflow start Start: Reduce Nitro Group of This compound chemoselectivity Chemoselectivity Concerns? start->chemoselectivity no_concerns No Sensitive Groups chemoselectivity->no_concerns No sensitive_groups Other Reducible Groups Present chemoselectivity->sensitive_groups Yes hydrogenation Catalytic Hydrogenation (H2/Pd/C) no_concerns->hydrogenation metal_acid Metal/Acid Reduction (e.g., Fe/HCl) sensitive_groups->metal_acid reaction_setup Set up Reaction hydrogenation->reaction_setup metal_acid->reaction_setup workup Workup and Purification reaction_setup->workup product 3-(3-Aminophenyl)-3-oxopropanenitrile workup->product

Caption: Decision workflow for nitro group reduction.

Methods for removing colored impurities from nitrophenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Nitrophenyl Compounds

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of nitrophenyl compounds and the removal of colored impurities.

Frequently Asked Questions (FAQs)

Q1: My crude nitrophenyl compound is dark yellow/brown. Is this color an impurity?

A1: Not necessarily. Many nitrophenyl compounds are inherently yellow. However, a dark brown, reddish, or tar-like appearance often indicates the presence of colored impurities. These can arise from side-reactions during synthesis, such as oxidation or over-nitration.[1][2] Common colored byproducts from the nitration of phenols include benzoquinone derivatives and high-molecular-mass condensation products.[2] It's crucial to first determine if the color is from an impurity or is the natural color of the product before attempting decolorization.[3]

Q2: What are the most common methods for removing colored impurities from nitrophenyl compounds?

A2: The primary methods for purification and color removal are recrystallization, often combined with activated carbon (charcoal) treatment, and column chromatography.[1][4] The choice depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities from a mostly pure compound, while column chromatography is better for complex mixtures with multiple components.[1][4]

Q3: How does activated carbon work to remove colored impurities?

A3: Activated carbon is a highly porous material with a large surface area that can adsorb organic molecules, particularly large, flat, conjugated compounds which are often responsible for color.[5][6] When added to a solution, these colored impurities are trapped on the surface of the carbon, which can then be removed by filtration.[6] Wood-based activated carbon is particularly effective at removing large organic pigments due to its macroporous structure.[5]

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when your crude product contains significant amounts of impurities, especially those with similar solubility to your desired compound.[1][4] It is also the method of choice for separating positional isomers (e.g., ortho- and para-nitrophenol), which can be difficult to separate by recrystallization alone.[4][7] If recrystallization fails to yield a pure product or results in significant "oiling out" due to high impurity levels, a preliminary purification by column chromatography is recommended.[1]

Q5: Can the purification method itself introduce impurities or cause product loss?

A5: Yes. Using too much activated carbon can lead to the adsorption of the desired product along with the impurities, reducing the final yield.[6] In column chromatography, using an acidic stationary phase like silica gel can cause degradation of acid-sensitive compounds.[8] Additionally, using excessive solvent during recrystallization can lead to poor recovery.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. 1. Solution is supersaturated and was cooled too quickly. 2. High concentration of impurities lowering the melting point. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Reheat the solution to redissolve the oil, then allow it to cool more slowly.[1][4] 2. Consider a preliminary purification step like column chromatography.[1] Add a seed crystal to induce crystallization.[4] 3. Choose a solvent with a lower boiling point.
No crystals form upon cooling. 1. Too much solvent was used (solution is not saturated). 2. The compound is too soluble in the chosen solvent, even when cold.1. Evaporate some of the solvent to concentrate the solution and try cooling again.[1] 2. Try a different solvent or solvent system (e.g., add an anti-solvent like water to an ethanol solution).[4] 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Final product is still colored. 1. Colored impurities are co-crystallizing with the product. 2. Activated carbon treatment was insufficient or not performed.1. Perform a decolorization step by adding a small amount of activated carbon to the hot solution before filtration.[4] 2. Ensure the carbon is thoroughly mixed and given enough time to adsorb impurities before hot filtration.
Very low yield. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The compound is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent necessary for complete dissolution.[1][9] 2. Preheat the funnel and receiving flask to prevent the product from crashing out on the filter paper.[1] 3. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1]
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of spots (overlapping bands). 1. Incorrect solvent system (eluent). 2. The column was overloaded with the sample.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.[4] 2. Load the sample onto the column in a narrow band using a minimal amount of solvent.[4]
Compound won't elute from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[4]
Cracking or channeling of the stationary phase. The column was not packed properly.Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks.[4] Tapping the side of the column can help settle the packing.[10]
Tailing of spots on TLC/column. The compound is interacting too strongly with the stationary phase (e.g., acidic phenols on silica).Add a small amount of a polar modifier like acetic acid (~1%) to the eluent to improve the peak shape.[1] For acid-sensitive compounds, consider deactivating the silica with triethylamine.[8]

Experimental Protocols

Protocol 1: Decolorization and Recrystallization

This protocol is designed for purifying a nitrophenyl compound that is mostly pure but contains minor colored impurities.

Materials:

  • Crude nitrophenyl compound

  • Selected recrystallization solvent(s)

  • Activated carbon (charcoal)

  • Celatom or filter aid (optional)

  • Erlenmeyer flasks, beakers

  • Hot plate with magnetic stirrer

  • Büchner funnel, filter flask, and filter paper

  • Pre-heated gravity funnel and fluted filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents to find one that dissolves the compound when hot but poorly when cold.[4][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to just dissolve it completely. Use a magnetic stirrer for efficient mixing.

  • Decolorization: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.[6] Add a small amount of activated carbon (about 1-2% of the solute's weight, or the amount on a spatula tip).[6]

  • Heating: Return the flask to the heat and gently boil the solution for 5-10 minutes to allow the carbon to adsorb the impurities.

  • Hot Gravity Filtration: To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization of the product.[1] Pour the hot mixture through a fluted filter paper. The resulting filtrate should be significantly lighter in color.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for separating a nitrophenyl compound from significant impurities or isomers.

Materials:

  • Crude nitrophenyl compound

  • Silica gel (or alumina)

  • Eluent (solvent system determined by TLC)

  • Sand

  • Chromatography column with stopcock

  • Collection tubes/flasks

Procedure:

  • TLC Analysis: Develop an optimal solvent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4.[4][8]

  • Column Packing (Slurry Method): Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[4][10] Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading (Wet Loading): Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent if necessary for solubility).[10] Using a pipette, carefully add the sample solution to the top of the silica gel, trying not to disturb the surface. Drain the solvent until the sample has been absorbed onto the silica. Carefully add a thin protective layer of sand on top.[10]

  • Elution: Carefully fill the column with the eluent. Apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.[11]

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[11]

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nitrophenyl compound.

Visualizations

Purification_Workflow start Crude Nitrophenyl Compound (Colored Impurities Detected) assess Assess Impurity Profile (TLC, NMR, etc.) start->assess choice Select Purification Method assess->choice recryst Recrystallization choice->recryst Minor Impurities chrom Flash Column Chromatography choice->chrom Major Impurities or Isomers decolorize Add Activated Carbon & Hot Filter recryst->decolorize If colored cool Cool & Crystallize recryst->cool If not colored decolorize->cool isolate_recryst Isolate & Dry Crystals cool->isolate_recryst final_product Purified Product isolate_recryst->final_product pack Pack Column & Load Sample chrom->pack elute Elute & Collect Fractions pack->elute isolate_chrom Combine Pure Fractions & Evaporate Solvent elute->isolate_chrom isolate_chrom->final_product

Caption: General workflow for purifying nitrophenyl compounds.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield sol_oil Reheat & Cool Slowly oiling_out->sol_oil Cause: Cooled too fast sol_seed Add Seed Crystal oiling_out->sol_seed Cause: High impurity sol_conc Concentrate Solution (Evaporate Solvent) no_crystals->sol_conc Cause: Too dilute sol_scratch Scratch Flask / Add Seed no_crystals->sol_scratch Cause: Nucleation issue sol_min_solvent Use Minimum Hot Solvent low_yield->sol_min_solvent Cause: Too much solvent sol_preheat Preheat Funnel low_yield->sol_preheat Cause: Premature crystallization sol_ice_bath Cool Thoroughly in Ice Bath low_yield->sol_ice_bath Cause: Incomplete precipitation

Caption: Troubleshooting common issues in recrystallization.

References

Improving the stability of 3-(3-Nitrophenyl)-3-oxopropanenitrile for storage and use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Nitrophenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Q2: I've noticed a change in the color of my compound. What could be the cause?

A2: A change in color, such as yellowing, can be an indication of degradation. This may be caused by exposure to light, air (oxidation), or moisture. Nitrophenyl compounds can be light-sensitive.[1] It is crucial to store the compound in a light-resistant container.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, inconsistent results can be a symptom of compound degradation. This compound is a β-ketonitrile, a class of compounds that can be susceptible to hydrolysis, especially in acidic or basic aqueous solutions.[2][3][4] Degradation can lead to a lower effective concentration of the active compound, impacting experimental outcomes.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis of the β-ketonitrile moiety: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, or cleavage of the carbon-carbon bond.

  • Reactions involving the nitrophenyl group: The nitroaromatic part of the molecule is susceptible to photodegradation upon exposure to UV light.[5] The nitro group can also be chemically or enzymatically reduced to a nitroso, hydroxylamino, or amino group.[5][6]

Q5: How can I detect and quantify the degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for monitoring the stability of this compound.[5] The nitrophenyl group provides a strong chromophore, making it readily detectable. By comparing the peak area of the parent compound in your sample to a freshly prepared standard, you can quantify its purity and the extent of degradation. Mass spectrometry (MS) can also be a valuable tool for identifying degradation products.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Change in physical appearance (e.g., color, clumping) Exposure to light, moisture, or air.Store the compound in a tightly sealed, light-resistant container in a desiccator under an inert atmosphere.
Inconsistent biological activity or analytical results Degradation of the compound in stock solutions or during experiments.Prepare fresh stock solutions for each experiment. Avoid prolonged storage of solutions, especially in aqueous buffers. Use HPLC-UV to check the purity of the stock solution before use.
Poor solubility of the compound The compound may have degraded to less soluble impurities.Confirm the purity of the compound using an appropriate analytical method like HPLC. If impurities are detected, purification may be necessary.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.Analyze the sample using LC-MS to identify the mass of the impurities and infer their structures. This can help in identifying the degradation pathway.

Stability Data Summary

Storage ConditionTimepointPurity (%) by HPLCObservations
-20°C, Dark, Inert Atmosphere (Solid) 0 months
3 months
6 months
12 months
4°C, Dark, Inert Atmosphere (Solid) 0 months
1 month
3 months
Room Temperature, Dark (Solid) 0 days
7 days
30 days
Room Temperature, Exposed to Light (Solid) 0 hours
24 hours
72 hours
Solution in DMSO (-20°C) 0 days
7 days
30 days
Solution in Aqueous Buffer (pH 7.4, 4°C) 0 hours
8 hours
24 hours

Experimental Protocols

Protocol 1: Assessing the Stability of Solid this compound

Objective: To evaluate the stability of the compound in its solid state under different storage conditions.

Methodology:

  • Aliquot the solid compound into several vials appropriate for the different storage conditions (e.g., amber vials for light protection).

  • For storage under an inert atmosphere, flush the vials with argon or nitrogen before sealing.

  • Place the vials in the designated storage environments (e.g., -20°C freezer, 4°C refrigerator, room temperature benchtop with and without light exposure).

  • At each specified time point, remove one vial from each condition.

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Analyze the solution by HPLC-UV to determine the purity of the compound.

  • Compare the purity at each time point to the initial purity (Time 0).

Protocol 2: Assessing the Stability of this compound in Solution

Objective: To determine the stability of the compound in different solvent systems relevant to experimental use.

Methodology:

  • Prepare stock solutions of the compound in the desired solvents (e.g., DMSO, ethanol, aqueous buffer) at a typical experimental concentration.

  • Divide each solution into aliquots in appropriate vials for storage.

  • Store the solutions under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At each time point, take an aliquot from each solution.

  • Analyze the aliquot directly or after appropriate dilution by HPLC-UV.

  • Calculate the percentage of the compound remaining by comparing the peak area to that of a freshly prepared standard solution at the same concentration.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on its chemical structure and the known reactivity of related compounds.

Hydrolysis_Pathway This compound This compound Intermediate_Amide 3-(3-Nitrophenyl)-3-oxopropanamide This compound->Intermediate_Amide H2O / H+ or OH- Final_Acid 3-(3-Nitrophenyl)-3-oxopropanoic acid Intermediate_Amide->Final_Acid H2O / H+ or OH-

Caption: Potential hydrolysis pathway of the β-ketonitrile.

Photodegradation_Pathway Start This compound Excited Excited State Start->Excited UV Light (hν) Products Degradation Products Excited->Products Rearrangement / H-abstraction

Caption: General photodegradation process.

Reduction_Pathway Nitro This compound Nitroso 3-(3-Nitroso-phenyl)-3-oxopropanenitrile Nitro->Nitroso Reduction [2e-, 2H+] Hydroxylamino 3-(3-Hydroxylamino-phenyl)-3-oxopropanenitrile Nitroso->Hydroxylamino Reduction [2e-, 2H+] Amino 3-(3-Aminophenyl)-3-oxopropanenitrile Hydroxylamino->Amino Reduction [2e-, 2H+] Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) start Receive/Synthesize Compound aliquot Aliquot into Vials start->aliquot cond1 -20°C, Dark, Inert aliquot->cond1 cond2 4°C, Dark, Inert aliquot->cond2 cond3 RT, Dark aliquot->cond3 cond4 RT, Light aliquot->cond4 sample Remove Sample cond1->sample cond2->sample cond3->sample cond4->sample dissolve Prepare Solution sample->dissolve hplc HPLC-UV Analysis dissolve->hplc data Quantify Purity hplc->data end Evaluate Stability & Report data->end

References

Technical Support Center: Refinement of Workup Procedures for 3-(3-Nitrophenyl)-3-oxopropanenitrile Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of 3-(3-nitrophenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a Claisen-type condensation. This reaction involves the acylation of an activated nitrile, typically acetonitrile, with an ester of 3-nitrobenzoic acid, such as methyl 3-nitrobenzoate or ethyl 3-nitrobenzoate, in the presence of a strong base.[1][2]

Q2: My reaction mixture is very dark, and I'm getting a low yield. What are the likely causes?

A2: Low yields and dark reaction mixtures are common issues that can stem from several factors:

  • Product Instability: β-ketonitriles like this compound can be unstable, especially at elevated temperatures or under strongly acidic or basic conditions, leading to polymerization or decomposition.[2]

  • Side Reactions: Competing reactions, such as the self-condensation of the starting ester or multiple acylations of acetonitrile, can reduce the yield of the desired product.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion due to issues with reagent purity (especially moisture inactivating the base), insufficient reaction time, or suboptimal temperature.

  • Workup Losses: The product may be lost during the workup and purification stages, particularly if it has some water solubility or if it degrades upon exposure to the workup conditions.

Q3: My product is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" is a common problem when purifying organic compounds and can be addressed by:

  • Slowing the Cooling Rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help.[3]

  • Reducing Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to the oil, heat to redissolve, and then attempt to recrystallize again.[3]

  • Using a Different Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. A solvent screen to identify a more suitable single or mixed solvent system is recommended.[3]

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to induce crystallization.

Q4: What are the expected impurities in the synthesis of this compound?

A4: Common impurities may include:

  • Unreacted starting materials (e.g., methyl 3-nitrobenzoate, acetonitrile).

  • Hydrolysis products, such as 3-(3-nitrophenyl)-3-oxopropanamide or 3-(3-nitrophenyl)-3-oxopropanoic acid, especially if water is present during workup.

  • Byproducts from side reactions, such as self-condensation products of the starting materials.

Troubleshooting Guides

Issue 1: Low Yield of Isolated Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure all reagents are pure and anhydrous. Use freshly distilled solvents and high-purity starting materials. - Verify the activity of the base; moisture can deactivate strong bases like sodium hydride or sodium ethoxide.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Product Decomposition - Perform the reaction at the lowest effective temperature. For highly reactive bases, maintain a low temperature during addition.[1] - Minimize the time the product is in acidic or basic aqueous solutions during workup. Neutralize the reaction mixture carefully and promptly.[2]
Losses During Workup - If the product shows some water solubility, saturate the aqueous layer with brine (saturated NaCl solution) before extraction to decrease the product's solubility in the aqueous phase. - Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer.
Issue 2: Difficulty in Purification
Problem Possible Cause Solution
Persistent Oily Product Impurities are depressing the melting point.Purify the crude product by column chromatography before attempting recrystallization.[1]
Inappropriate recrystallization solvent.Perform a systematic solvent screen to find a suitable solvent or solvent pair. Good solvents typically dissolve the compound when hot but not when cold.[3]
Co-eluting Impurities in Column Chromatography Impurities have similar polarity to the product.- Optimize the eluent system by trying different solvent mixtures and gradients.[4] - Consider using a different stationary phase (e.g., alumina if silica gel is not effective).
Product Streaking on TLC/Column The compound is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to improve the peak shape.

Data Presentation

Table 1: Illustrative Reaction Parameters for Claisen-type Condensation

ParameterConditionRationale
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Strong bases are required to deprotonate acetonitrile.[1][2]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic, anhydrous solvents are necessary to prevent quenching of the base.[1]
Temperature 0 °C to room temperatureInitial cooling is often required to control the exothermic reaction, followed by stirring at room temperature.[1][2]
Reaction Time 4-24 hoursReaction progress should be monitored by TLC.

Table 2: Typical Solvent Systems for Purification

Purification Method Solvent System (starting point) Notes
Recrystallization Ethanol/Water, Isopropanol, or Ethyl Acetate/HexanesA solvent screen is crucial to find the optimal system. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.[5][6]
Column Chromatography Hexanes/Ethyl Acetate gradientStart with a low polarity eluent and gradually increase the polarity. The ideal Rf value on TLC for good separation is typically around 0.2-0.4.[4][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 3-nitrobenzoate (1.0 eq)

  • Acetonitrile (2.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetonitrile dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of methyl 3-nitrobenzoate in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic (pH ~3-4).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethyl acetate/hexanes mixture) to dissolve the solid completely.

  • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Suspend NaH in anhydrous THF s2 Add Acetonitrile at 0°C s1->s2 s3 Add Methyl 3-nitrobenzoate solution s2->s3 s4 Stir at Room Temperature s3->s4 w1 Quench with 1M HCl at 0°C s4->w1 Reaction Complete w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine w2->w3 w4 Dry and Concentrate w3->w4 p1 Recrystallization or Column Chromatography w4->p1 Crude Product p2 Isolate Pure Product p1->p2 troubleshooting_pathway start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes incomplete_actions Optimize Reaction: - Check reagent purity - Increase reaction time - Verify base activity incomplete->incomplete_actions check_workup Review Workup Procedure complete->check_workup end_point Pure Product incomplete_actions->end_point workup_issues Workup Problems: - Product decomposition - Emulsion formation - Inefficient extraction check_workup->workup_issues Issues Identified workup_ok Workup Appears OK check_workup->workup_ok No Obvious Issues workup_actions Refine Workup: - Careful pH control - Use brine wash - Perform multiple extractions workup_issues->workup_actions check_purification Evaluate Purification Step workup_ok->check_purification workup_actions->end_point purification_issues Purification Challenges: - Oiling out - Co-elution of impurities check_purification->purification_issues Yes purification_actions Optimize Purification: - Screen recrystallization solvents - Adjust column chromatography eluent - Use modifier in eluent purification_issues->purification_actions purification_actions->end_point

References

Addressing solubility issues of 3-(3-Nitrophenyl)-3-oxopropanenitrile in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing solubility challenges encountered with 3-(3-Nitrophenyl)-3-oxopropanenitrile in various reaction media. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development activities.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of this compound.

Q1: My this compound is not dissolving in my reaction solvent. What should I do first?

A1: The first step is to consult a solvent polarity chart and consider the structural features of this compound, which possesses both polar (nitrile, ketone) and nonpolar (phenyl ring) functionalities. A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of common organic solvents.

Q2: Which solvents are predicted to be most effective for dissolving this compound?

A2: While experimental quantitative data is limited, based on the solubility of structurally similar compounds like 3-nitrobenzonitrile, polar aprotic solvents are likely to be most effective. A qualitative assessment of solubility is provided in the table below.

Q3: I've chosen a suitable solvent, but the compound still isn't dissolving completely. What are my next steps?

A3: If initial solvent selection is unsuccessful, several techniques can be employed to enhance solubility:

  • Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. However, be cautious of potential degradation at elevated temperatures. It is advisable to warm the solution gently and monitor for any changes in color or the appearance of byproducts.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution.

  • Co-solvents: Adding a small amount of a miscible co-solvent with a higher dissolving power (e.g., DMSO, DMF) can improve the overall solvating capacity of the reaction medium.[1]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can dramatically increase solubility. However, this compound is not readily ionizable, so this method may have limited effect.

Q4: Can I use a solvent mixture for my reaction?

A4: Yes, using a co-solvent system is a common strategy.[1] It is crucial to determine the optimal ratio of the solvents to ensure both your starting material and other reagents remain in solution throughout the reaction. A protocol for co-solvent screening is provided in the "Experimental Protocols" section.

Q5: My compound dissolves initially but then precipitates out of solution during the reaction. What could be the cause?

A5: This can happen for several reasons:

  • Change in Polarity: The polarity of the reaction mixture may change as reactants are consumed and products are formed.

  • Temperature Fluctuation: If the reaction was heated to dissolve the compound, it might precipitate upon cooling.

  • "Salting Out": Changes in the ionic strength of the solution, for example, due to the formation of salt byproducts, can decrease the solubility of organic compounds.[2]

To address this, you could try to maintain a higher reaction temperature or use a different solvent system with a wider solubility window for all components of the reaction.

Data Presentation

Qualitative Solubility of this compound

The following table provides a qualitative prediction of the solubility of this compound in common organic solvents based on the principle of "like dissolves like" and data for structurally related molecules.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong H-bond acceptor, effective for many polar and nonpolar compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a powerful solvent for a wide range of organic molecules.
AcetonePolar AproticModerate to HighGood solvent for polar compounds containing carbonyl and nitrile groups.
Acetonitrile (ACN)Polar AproticModerateEffective for polar compounds, but may be less potent than DMSO or DMF.
Ethyl Acetate (EtOAc)Polar AproticModerate to LowIntermediate polarity, may require heating to achieve significant solubility.
Tetrahydrofuran (THF)Polar AproticModerate to LowGood general-purpose solvent, but may have limitations for this compound.
Dichloromethane (DCM)Polar AproticLowLower polarity, likely a poor solvent for this compound.
Ethanol/MethanolPolar ProticModerate to LowCapable of H-bonding, but the nonpolar phenyl-nitro group may limit solubility.
TolueneNonpolarLowUnlikely to be a good solvent due to the compound's polar functional groups.
Hexane/HeptaneNonpolarVery LowIneffective due to the significant polarity mismatch.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a method for determining the quantitative solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., Acetone)

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or hot plate

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of known concentrations of this compound in the selected solvent.

  • Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a temperature-controlled bath.

  • Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the mixture to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the diluted solution using the previously calibrated HPLC or UV-Vis method to determine the concentration.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Co-Solvent Screening for Improved Reaction Solubility

This protocol provides a method for identifying an effective co-solvent system for a reaction.

Materials:

  • This compound

  • Primary reaction solvent

  • A selection of potential co-solvents (e.g., DMSO, DMF, Ethanol)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Add a small, known amount of this compound to several vials.

  • To each vial, add a known volume of the primary reaction solvent.

  • Gradually add a potential co-solvent dropwise to each vial while vortexing.[1]

  • Observe the dissolution of the solid.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Record the approximate ratio of primary solvent to co-solvent required for dissolution.

  • Select the co-solvent system that provides the best solubility with the minimum amount of co-solvent.

  • Verify that all other reaction components are also soluble in the chosen co-solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_compound Add excess compound to known volume of solvent start->add_compound stir Stir at constant temperature (e.g., 24h) add_compound->stir settle Allow solids to settle stir->settle filter Filter supernatant (0.45 µm filter) settle->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental Workflow for Quantitative Solubility Determination.

troubleshooting_workflow decision decision outcome Consider alternative synthetic route or reagent modification solution solution start Compound Insoluble in Reaction Medium check_solvent Is the solvent appropriate based on polarity? start->check_solvent change_solvent Select a more polar aprotic solvent check_solvent->change_solvent No heat_sonicate Apply gentle heat or sonication check_solvent->heat_sonicate Yes change_solvent->start dissolved1 Solubility Issue Resolved dissolved2 Solubility Issue Resolved heat_sonicate->dissolved2 degradation Observe for potential degradation heat_sonicate->degradation cosolvent Add a co-solvent (e.g., DMSO, DMF) heat_sonicate->cosolvent Still Insoluble degradation->cosolvent cosolvent->outcome Still Insoluble dissolved3 Solubility Issue Resolved cosolvent->dissolved3

Caption: Logical Workflow for Troubleshooting Solubility Issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of 3-(3-Nitrophenyl)-3-oxopropanenitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical principles and data from structurally similar compounds, offering a robust framework for method development and validation.

Introduction to Analytical Challenges

This compound is a small organic molecule containing a chromophore (the nitrophenyl group) that makes it amenable to UV-Vis detection. The key to a successful and reliable quantitative method lies in its validation, ensuring it is accurate, precise, specific, and robust for its intended purpose. The choice between a chromatographic and a direct spectrophotometric method depends on the sample matrix, the required sensitivity, and the potential presence of interfering substances.

While specific validated methods for this compound are not widely published, methods for similar nitrophenyl derivatives and α-cyanoketones suggest that both HPLC-UV and UV-Vis spectrophotometry are viable approaches.[1][2][3] This guide will compare these two methods across key validation parameters as defined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC offers high specificity by separating the analyte from potential impurities and degradation products before quantification. A reversed-phase HPLC method is proposed, as it is a common and effective technique for the analysis of moderately polar organic compounds.

Comparative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

Validation Parameter HPLC-UV Method: Expected Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity High (demonstrated by peak purity and resolution from interferences)
Experimental Protocol: HPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV spectrum of this compound (expected to be in the range of 250-270 nm)

2. Validation Experiments:

  • Specificity: Analyze blank samples (diluent), a placebo (if in a formulation), and samples spiked with known impurities or degradation products to ensure no interference with the analyte peak.

  • Linearity: Prepare a series of at least five standard solutions of this compound in the mobile phase over the expected concentration range. Plot the peak area against the concentration and determine the correlation coefficient (R²) and y-intercept.

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: UV-Visible Spectrophotometry

Direct UV-Vis spectrophotometry is a simpler and faster method but is more susceptible to interference from other UV-absorbing compounds in the sample matrix. This method is suitable for relatively pure samples.

Comparative Data Summary

The following table summarizes the expected performance characteristics of a validated UV-Vis spectrophotometric method for this compound.

Validation Parameter UV-Vis Spectrophotometry: Expected Performance
Linearity (R²) > 0.998
Range 5 - 50 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Specificity Moderate (susceptible to interference from other UV-absorbing species)
Experimental Protocol: UV-Vis Spectrophotometry Validation

1. Spectrophotometric Conditions:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent/Diluent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm).[8]

  • Blank: The solvent/diluent used to prepare the samples.

2. Validation Experiments:

  • Specificity: Analyze the blank and a placebo solution to ensure they do not exhibit significant absorbance at the analytical wavelength.

  • Linearity: Prepare a series of at least five standard solutions of varying concentrations. Measure the absorbance of each solution at the λmax and plot absorbance versus concentration. Determine the correlation coefficient (R²) and y-intercept.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three different concentration levels.

  • Precision:

    • Repeatability (Intra-assay precision): Measure the absorbance of at least six replicate samples of the same standard solution.

    • Intermediate Precision: Repeat the precision study on a different day or with a different instrument.

  • LOD and LOQ: Can be estimated from the calibration curve's standard deviation of the y-intercept and its slope.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for validating an analytical method, applicable to both HPLC-UV and UV-Vis spectrophotometry.

A Define Analytical Target Profile (ATP) B Method Development & Optimization A->B C Develop Validation Protocol B->C D Execute Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data & Evaluate Results E->K F->K G->K H->K I->K J->K L Prepare Validation Report K->L

Caption: Workflow for Analytical Method Validation.

Comparison of Analytical Methods

This diagram provides a high-level comparison of the two analytical methods discussed.

cluster_0 HPLC-UV cluster_1 UV-Vis Spectrophotometry A1 High Specificity A2 Lower Detection Limits A3 Longer Analysis Time A4 Higher Cost & Complexity B1 Moderate Specificity B2 Higher Detection Limits B3 Rapid Analysis B4 Lower Cost & Simplicity Analyte 3-(3-Nitrophenyl)-3- oxopropanenitrile Analyte->A1 Quantification by Analyte->B1 Quantification by

References

Comparative analysis of 3-(3-Nitrophenyl)-3-oxopropanenitrile versus its 2- and 4-nitro isomers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the synthesis, properties, and potential biological activities of 3-(2-nitrophenyl)-, 3-(3-nitrophenyl)-, and 3-(4-nitrophenyl)-3-oxopropanenitrile.

In the landscape of medicinal chemistry, the nitrophenyl moiety is a crucial functional group known to impart a range of biological activities to small molecules. The positional isomerism of the nitro group on the phenyl ring can significantly influence the physicochemical properties and, consequently, the therapeutic potential of a compound. This guide presents a comparative analysis of three positional isomers of 3-(nitrophenyl)-3-oxopropanenitrile: the 2-nitro, 3-nitro, and 4-nitro variants. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, a comparison of their known properties, and a discussion of their potential biological relevance based on available data and theoretical considerations.

Physicochemical Properties

The position of the electron-withdrawing nitro group on the phenyl ring directly impacts the electronic distribution and physical characteristics of the molecule. While comprehensive experimental data for all three isomers is not available in a single comparative study, the following table summarizes the known properties. The 4-nitro isomer, 3-(4-nitrophenyl)-3-oxopropanenitrile, is described as a yellow solid.[1]

Property3-(2-Nitrophenyl)-3-oxopropanenitrile3-(3-Nitrophenyl)-3-oxopropanenitrile3-(4-Nitrophenyl)-3-oxopropanenitrile
CAS Number 40017-83-221667-64-1[2]3383-43-5[1]
Molecular Formula C₉H₆N₂O₃C₉H₆N₂O₃[2]C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol 190.16 g/mol [2]190.16 g/mol [1]
Appearance Solid (predicted)Solid (predicted)Yellow Solid[1]
Boiling Point Not availableNot available387.1°C[3]
Density Not availableNot available1.332 g/cm³[3]
Solubility Soluble in polar solvents like ethanol and methanol; limited solubility in non-polar solvents.[4]Not availableNot available

Synthesis and Reactivity

The synthesis of these isomers typically involves the condensation of a corresponding nitro-substituted benzaldehyde or a related derivative with a compound containing an active methylene group, such as malononitrile or cyanoacetamide.

General Synthesis via Knoevenagel Condensation:

A common route for the synthesis of 3-(nitrophenyl)-3-oxopropanenitriles is the Knoevenagel condensation.

  • Reactants: The corresponding nitrobenzaldehyde (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, or 4-nitrobenzaldehyde) and malononitrile.

  • Catalyst: A basic catalyst such as piperidine is often employed.[4]

  • Solvent: Ethanol or methanol are commonly used as solvents.[4]

  • Reaction Conditions: The reaction is typically conducted at temperatures ranging from room temperature to 60°C for a duration of 2 to 4 hours.[4]

  • Work-up: The product often precipitates from the reaction mixture upon cooling and can be collected by filtration, followed by washing with a cold solvent like ethanol. Further purification can be achieved by recrystallization.

The presence of the nitro, ketone, and nitrile functional groups renders these molecules highly reactive and versatile intermediates for the synthesis of various heterocyclic compounds and other potentially pharmaceutically active molecules.[1]

Comparative Biological Activity

The position of the nitro group is expected to influence the compound's interaction with biological targets. For instance, the steric hindrance from the ortho-nitro group in the 2-isomer may affect its binding to enzymes or receptors differently than the meta (3-) and para (4-) isomers. Furthermore, the electronic effects of the nitro group at different positions will alter the molecule's polarity and ability to participate in hydrogen bonding, which are critical for drug-receptor interactions.

Visualization of Synthetic and Structural Relationships

The following diagrams illustrate the general synthetic approach and the structural differences that underpin the varying properties of the isomers.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Starting Materials Nitrobenzaldehyde Isomer Nitrobenzaldehyde Isomer Reaction Reaction Nitrobenzaldehyde Isomer->Reaction Malononitrile Malononitrile Malononitrile->Reaction Purification Purification Reaction->Purification Filtration & Recrystallization Final Product 3-(Nitrophenyl)-3-oxopropanenitrile Isomer Purification->Final Product

Caption: General experimental workflow for the synthesis of 3-(nitrophenyl)-3-oxopropanenitrile isomers.

Isomer_Comparison Structural and Electronic Comparison of Isomers cluster_effects Electronic and Steric Effects Isomers 3-(Nitrophenyl)-3-oxopropanenitrile Isomers 2-Nitro (ortho) 3-Nitro (meta) 4-Nitro (para) Ortho Strong inductive and resonance effects Significant steric hindrance Isomers:f1->Ortho Meta Strong inductive effect No direct resonance effect Isomers:f2->Meta Para Strong inductive and resonance effects Minimal steric hindrance Isomers:f3->Para

Caption: Comparison of the electronic and steric effects of the nitro group in the ortho, meta, and para isomers.

Conclusion

While a definitive comparison of the biological performance of 3-(2-nitrophenyl)-, 3-(3-nitrophenyl)-, and 3-(4-nitrophenyl)-3-oxopropanenitrile is hampered by the lack of direct comparative experimental data, this guide provides a foundational understanding of their synthesis and physicochemical properties. The positional isomerism of the nitro group is a critical determinant of their chemical reactivity and is anticipated to significantly impact their biological activity. The 4-nitro isomer is the best-characterized in terms of physical properties. The synthetic protocols provided herein offer a basis for the preparation of these compounds for further investigation. Future research should focus on a systematic evaluation of the cytotoxic, antimicrobial, and other biological activities of these three isomers in parallel to elucidate their structure-activity relationships and identify the most promising candidate for further drug development.

References

A Comparative Guide to Analytical Techniques for the Purity Assessment of Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of aromatic nitriles, crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals, directly impacts the quality, safety, and efficacy of the final products. A comprehensive purity assessment is therefore a critical step in quality control. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Spectroscopic methods, including quantitative Nuclear Magnetic Resonance (qNMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document outlines the principles, performance characteristics, and experimental protocols for each technique to aid in the selection of the most appropriate method for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for the purity determination of many aromatic nitriles.[1] Reversed-phase HPLC is the most common mode used for these compounds, separating analytes based on their partitioning between a nonpolar stationary phase and a polar mobile phase.

Advantages:

  • Versatility: Applicable to a wide range of aromatic nitriles, including those that are not volatile.

  • High Precision and Robustness: Well-established methods provide reliable and reproducible results.

  • Excellent for Isomer Separation: Particularly adept at separating positional isomers, which are common impurities in the synthesis of substituted aromatic compounds.[1]

Limitations:

  • Solvent Consumption: Can generate significant amounts of solvent waste.

  • Longer Analysis Times: Compared to GC for volatile compounds, HPLC runs can be longer.[2]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For aromatic nitriles with sufficient volatility, GC can offer high resolution and fast analysis times. It is particularly effective for identifying and quantifying residual solvents and other volatile impurities.

Advantages:

  • High Resolution and Speed: Capillary GC columns provide excellent separation efficiency and rapid analysis.[2]

  • High Sensitivity: When coupled with sensitive detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can achieve very low detection limits.[3]

  • Cost-Effective: Generally, GC is more cost-effective than HPLC due to the lower cost of carrier gases compared to HPLC solvents.[2]

Limitations:

  • Analyte Volatility: Limited to compounds that are volatile and thermally stable.

  • Derivatization: Non-volatile aromatic nitriles may require derivatization to increase their volatility, adding a step to the sample preparation process.[3]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For aromatic nitriles that can be ionized, CE offers a rapid and efficient alternative to HPLC with the significant advantage of minimal solvent consumption.

Advantages:

  • High Efficiency and Resolution: CE can provide a very high number of theoretical plates, leading to excellent separation of closely related compounds.

  • Minimal Sample and Reagent Consumption: Requires only nanoliter injection volumes and minimal buffer, making it a green analytical technique.

  • Fast Analysis Times: Separations are often completed in a shorter time frame compared to HPLC.[4]

Limitations:

  • Sensitivity: Achieving low detection limits can be challenging without preconcentration techniques.

  • Matrix Effects: The sample matrix can significantly influence separation efficiency and reproducibility.

Spectroscopic Techniques

Spectroscopic methods provide information about the chemical structure and can be used for both qualitative and quantitative purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[6]

Advantages:

  • Absolute Quantification: Does not require a reference standard of the same compound for purity determination.[6][7]

  • Structural Information: Provides structural information about the analyte and any impurities present in a single experiment.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Sensitivity: Less sensitive than chromatographic techniques, typically requiring milligram quantities of the sample.[5]

  • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of aromatic nitriles that possess a chromophore. It is often used as a detector for HPLC.

Advantages:

  • Simplicity and Speed: A straightforward and fast method for quantitative analysis.[8]

  • Cost-Effective: Instrumentation is relatively inexpensive.

Limitations:

  • Lack of Specificity: Cannot distinguish between compounds with similar UV spectra.

  • Limited to Chromophoric Compounds: Not suitable for analytes that do not absorb UV-Vis radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is primarily a qualitative technique used to identify functional groups. The nitrile group has a characteristic sharp absorption band, making FTIR a useful tool for confirming the identity of aromatic nitriles and detecting impurities with different functional groups. While quantitative analysis is possible, it is less common for purity assessment compared to other techniques.

Advantages:

  • Functional Group Identification: Provides a unique fingerprint of the molecule, useful for identifying the presence of the nitrile group and other functional groups in impurities.

Limitations:

  • Limited Quantitative Capability: Not as accurate or precise for quantification as chromatographic or qNMR methods.

  • Sensitivity: Less sensitive for detecting trace impurities.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the different analytical techniques. It is important to note that these values are highly dependent on the specific aromatic nitrile, the impurities being monitored, and the instrumentation used.

ParameterHPLC-UVGC-FID/MSCapillary Electrophoresis (CZE)qNMR
Principle Partitioning between liquid and solid phasesPartitioning between gas and liquid/solid phasesDifferential migration in an electric fieldNuclear spin resonance in a magnetic field
Quantitation Relative (requires reference standard)[5]Relative (requires reference standard)[5]Relative (requires reference standard)Absolute (no specific standard needed)[5]
Selectivity Good for isomers and related structures[5]High, especially with MS detectionHigh for charged speciesExcellent for structural elucidation[5]
Sensitivity High (ppm levels)[5]Very high with MS (ppb levels)[5]ModerateModerate (requires mg of sample)[5]
Linearity (r²) >0.999[4]Typically >0.99>0.998[4]Excellent
Precision (RSD) <2%<5%<5%<1%
Analysis Time ~15-30 minutes[4]~5-20 minutes~10 minutes[4]~10-20 minutes per sample[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for 4,4'-Methylenedibenzonitrile
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a 40:60 (v/v) mixture.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 235 nm.[5]

  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution. Further dilutions can be made as needed. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Purity Calculation: The purity is often determined by the area percentage method, where the peak area of the main component is compared to the total area of all observed peaks.[5]

Gas Chromatography (GC) Method for 4,4'-Methylenedibenzonitrile
  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Mode: Split (e.g., 50:1).[5]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV with a scan range of m/z 40-500.[5]

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.[5]

  • Purity Assessment: Impurities are identified by their mass spectra and retention times. Quantification is typically performed using an internal standard and a calibration curve.[5]

Capillary Electrophoresis (CE) Method for 2-Amino-4-methoxy-5-nitrobenzonitrile
  • Instrumentation: Capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[4]

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).[4]

  • Voltage: 20 kV.[4]

  • Capillary Temperature: 25 °C.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in a water/methanol (90:10 v/v) diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before analysis.[4]

Quantitative NMR (qNMR) Protocol
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the aromatic nitrile sample (e.g., 5-10 mg) and a certified internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay to ensure complete relaxation of all protons.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Technique Selection cluster_data Data Analysis & Reporting Sample Aromatic Nitrile Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep HPLC HPLC Prep->HPLC Non-volatile/ Thermally Labile GC GC Prep->GC Volatile/ Thermally Stable CE CE Prep->CE Ionizable qNMR qNMR Prep->qNMR Absolute Purity Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Acquisition GC->Acquisition CE->Acquisition qNMR->Acquisition Processing Data Processing (Peak Integration/Signal Analysis) Acquisition->Processing Calculation Purity Calculation Processing->Calculation Report Final Purity Report Calculation->Report

Caption: General workflow for the purity assessment of aromatic nitriles.

Technique_Comparison cluster_properties Analyte Properties cluster_techniques Recommended Technique cluster_considerations Key Considerations Volatility Volatility GC Gas Chromatography (GC) Volatility->GC High HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC Low Polarity Polarity & Ionization Polarity->HPLC Polar CE Capillary Electrophoresis (CE) Polarity->CE Ionizable Thermal_Stability Thermal Stability Thermal_Stability->GC High Thermal_Stability->HPLC Low qNMR Quantitative NMR (qNMR) Absolute_Quant Absolute Quantification Required? Absolute_Quant->qNMR Yes

Caption: Logical selection guide for analytical techniques.

Conclusion

The selection of an appropriate analytical technique for the purity assessment of aromatic nitriles is a multifaceted decision that depends on the physicochemical properties of the analyte and potential impurities, the required level of sensitivity and accuracy, and available instrumentation.

  • HPLC is a versatile and robust method for a wide range of aromatic nitriles, particularly for non-volatile compounds and for separating isomers.

  • GC offers high resolution and speed for volatile and thermally stable aromatic nitriles and is excellent for detecting volatile impurities.

  • CE provides a high-efficiency, low-waste alternative for ionizable aromatic nitriles.

  • qNMR stands out for its ability to provide absolute purity without a specific reference standard, making it an invaluable tool for the characterization of new chemical entities and for certifying reference materials.

  • UV-Vis and FTIR spectroscopy serve as valuable complementary techniques for quantitative estimation and structural confirmation, respectively.

For a comprehensive purity assessment, a combination of orthogonal techniques is often employed. For instance, HPLC or GC can be used for the primary purity analysis and quantification of related substances, while GC-MS is used to screen for residual solvents, and qNMR provides an independent, absolute purity value. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of synthesized compounds is paramount in the fields of chemical research and drug development. This guide provides a comparative overview of analytical techniques, with a primary focus on X-ray crystallography, for the structural confirmation of the synthesized organic compound, 3-(3-Nitrophenyl)-3-oxopropanenitrile. By presenting supporting experimental data from closely related analogs, this document offers researchers, scientists, and drug development professionals a comprehensive reference for evaluating and implementing appropriate characterization methodologies.

The precise three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity. Therefore, unambiguous structural confirmation is a critical step following chemical synthesis. While a multitude of analytical techniques are available, X-ray crystallography remains the gold standard for providing a detailed atomic-level structure of crystalline compounds.[1][2][3][4] This guide will compare the utility of X-ray crystallography with other widely used spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the comprehensive characterization of this compound.

Comparative Analysis of Structural Elucidation Techniques

The selection of an appropriate analytical method is contingent on the nature of the compound and the specific information required. While X-ray crystallography provides an unparalleled level of detail on the solid-state structure, other spectroscopic techniques offer complementary information regarding the compound's connectivity, functional groups, and behavior in solution.[5][6][7][8]

Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[3][9]Provides unambiguous, high-resolution structural data.[6][8]Requires a suitable single crystal, which can be challenging to obtain; provides solid-state structure which may differ from solution conformation.[2]
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.[1][10]Provides detailed information about the molecular framework in solution; non-destructive.[6][8]Can be complex to interpret for large molecules; less sensitive than other techniques.[8]
IR Spectroscopy Presence of specific functional groups (e.g., C=O, C≡N, NO₂).[1][11]Rapid and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, elemental composition (with high-resolution MS).[1][11]High sensitivity; provides molecular formula confirmation.Does not provide direct information on the 3D structure or connectivity.

Experimental Data for Structural Confirmation

Due to the absence of publicly available X-ray crystallographic data for this compound, this section presents representative data from a closely related analog, 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile , to illustrate the nature of crystallographic outputs.[12] Additionally, typical spectroscopic data for nitrophenyl and oxopropanenitrile moieties are provided for comparative purposes.

X-ray Crystallography Data

The following table summarizes the single-crystal X-ray diffraction data for 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile.[12]

Table 2: Crystal Data and Structure Refinement for 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile [12]

ParameterValue
Empirical formulaC₁₆H₁₂N₂O₃
Formula weight280.28
Temperature296 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensionsa = 10.105(9) Åb = 8.485(8) Åc = 31.37(3) Å
Volume2690(4) ų
Z8
Calculated density1.384 Mg/m³
Absorption coefficient0.10 mm⁻¹
Spectroscopic Data

The following tables present expected and reported spectroscopic data for compounds containing nitrophenyl and oxopropanenitrile functionalities.

Table 3: Representative ¹H NMR Spectral Data

Functional GroupChemical Shift (δ, ppm)MultiplicityReference
Aromatic-H (nitrophenyl)7.5 - 8.5m[13]
Methylene (-CH₂-)3.8 - 4.2s[11]

Table 4: Representative ¹³C NMR Spectral Data

Functional GroupChemical Shift (δ, ppm)Reference
Carbonyl (C=O)~180-190[11]
Aromatic-C (nitrophenyl)120 - 150[14]
Nitrile (C≡N)~115[11]
Methylene (-CH₂-)~30-40

Table 5: Representative IR Spectral Data

Functional GroupWavenumber (cm⁻¹)Reference
Nitrile (C≡N) stretch~2250[14]
Carbonyl (C=O) stretch~1700[13]
Nitro (NO₂) asymmetric stretch~1530[14]
Nitro (NO₂) symmetric stretch~1350[14]

Experimental Protocols

Synthesis of this compound

A common synthetic route to 3-aryl-3-oxopropanenitriles involves the condensation of an appropriate acetophenone with a cyanide source. For this compound, a plausible synthesis would involve the reaction of 3-nitroacetophenone with a reagent like diethyl cyanophosphonate in the presence of a base. The crude product would then be purified by recrystallization or column chromatography to yield a crystalline solid suitable for analysis.

X-ray Crystallography
  • Crystal Growth: Single crystals of the purified compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.[2]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.[9] The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate 3D structure.[3]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound, highlighting the central role of X-ray crystallography when a crystalline product is obtained.

G Workflow for Structural Confirmation cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Xray X-ray Crystallography Purification->Xray if crystalline Data_Integration Data Integration and Interpretation Spectroscopy->Data_Integration Xray->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Logical workflow for the synthesis and structural confirmation of a chemical compound.

References

Comparative Biological Activity of 3-(3-Nitrophenyl)-3-oxopropanenitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of 3-(3-Nitrophenyl)-3-oxopropanenitrile derivatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Anticancer Activity

Derivatives of 3-oxo-3-phenylpropanenitrile, particularly those with a nitrophenyl substitution, have shown promise as anticancer agents. A notable example is the benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], which has demonstrated selective cytotoxicity against colon cancer cell lines.[1]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of the aforementioned benzofuran ring-linked 3-nitrophenyl chalcone derivative against human colon cancer cell lines (HCT-116 and HT-29) and a healthy colon cell line (CCD-18Co). The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells after 48 hours of treatment.[1]

CompoundCell LineIC50 (µM) after 48h
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]HCT-116 (Colon Cancer)1.71[1]
HT-29 (Colon Cancer)7.76[1]
CCD-18Co (Healthy Colon)> 10[1]

These results indicate a selective cytotoxic effect on cancer cells, a crucial characteristic for potential anticancer compounds.[1]

Antimicrobial Activity

Nitro-substituted compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial effects.[2] While specific data for a series of this compound derivatives is limited, related nitrobenzyl-oxy-phenol derivatives have been evaluated for their antibacterial activity.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The table below presents the MIC value for a relevant nitro-substituted compound against Moraxella catarrhalis, a common respiratory pathogen.[2]

CompoundBacterial StrainMIC (µM)
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11[2]

This data suggests that the presence of a nitro group can contribute to significant antibacterial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard experimental protocols used to assess the biological activities discussed.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow

Figure 1: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Assay_Workflow

Figure 2: Workflow of the Broth Microdilution MIC assay.

Signaling Pathways

The anticancer activity of 3-nitrophenyl derivatives often involves the induction of apoptosis, or programmed cell death, in cancer cells. The benzofuran ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Apoptosis Induction Pathway

The following diagram illustrates the key signaling events initiated by the 3-nitrophenyl derivative leading to apoptosis in colon cancer cells.

Apoptosis_Pathway

Figure 3: Apoptosis induction pathway.

This guide highlights the potential of this compound derivatives as a scaffold for the development of new therapeutic agents. Further research focusing on the synthesis and comprehensive biological evaluation of a broader range of these derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Benchmarking Synthetic Routes to 3-(3-Nitrophenyl)-3-oxopropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 3-(3-Nitrophenyl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and materials science. The routes benchmarked are the Claisen Condensation of Ethyl 3-nitrobenzoate with Acetonitrile and the Acylation of Acetonitrile using 3-Nitrobenzoyl Chloride.

This report details the experimental protocols, presents a quantitative comparison of the methods, and provides visualizations of the chemical pathways and experimental workflows to aid in the selection of the most suitable synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Claisen CondensationRoute 2: Acylation with Acid Chloride
Starting Materials Ethyl 3-nitrobenzoate, Acetonitrile, Sodium Ethoxide3-Nitrobenzoyl Chloride, Acetonitrile, Strong Base (e.g., n-BuLi)
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Typical Yield Moderate to HighHigh
Reaction Conditions Refluxing ethanolLow temperature (-78 °C)
Key Reagents Sodium Ethoxiden-Butyllithium (pyrophoric)
Safety Considerations Flammable solventsPyrophoric and moisture-sensitive reagents
Purification Acid-base workup, recrystallization/chromatographyQuenching, extraction, column chromatography

Route 1: Claisen Condensation of Ethyl 3-nitrobenzoate with Acetonitrile

This classical approach involves the condensation of an ester, ethyl 3-nitrobenzoate, with acetonitrile in the presence of a moderately strong base, sodium ethoxide. The reaction is typically performed at elevated temperatures.

Experimental Protocol

Materials:

  • Ethyl 3-nitrobenzoate (1.0 eq)

  • Acetonitrile (2.0 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Ethanol (EtOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide. Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

  • Add acetonitrile to the solution and stir for 15 minutes.

  • Add ethyl 3-nitrobenzoate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.

  • Neutralize the mixture with 1 M HCl until acidic.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Route 2: Acylation of Acetonitrile with 3-Nitrobenzoyl Chloride

This method utilizes a more reactive acylating agent, 3-nitrobenzoyl chloride, and a strong base, n-butyllithium, to facilitate the C-C bond formation at low temperatures. This can often lead to higher yields and cleaner reactions.

Experimental Protocol

Materials:

  • Acetonitrile (1.2 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • 3-Nitrobenzoyl chloride (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous THF and acetonitrile.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to allow for the formation of the acetonitrile anion.

  • Add a solution of 3-nitrobenzoyl chloride in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Synthetic Pathways and Workflows

G Synthetic Routes to this compound cluster_0 Route 1: Claisen Condensation cluster_1 Route 2: Acylation with Acid Chloride ENB Ethyl 3-nitrobenzoate Condensation Claisen Condensation (Reflux) ENB->Condensation ACN1 Acetonitrile ACN1->Condensation NaOEt Sodium Ethoxide in Ethanol NaOEt->Condensation Workup1 Acidic Workup & Extraction Condensation->Workup1 Purification1 Purification Workup1->Purification1 Product1 This compound Purification1->Product1 NBC 3-Nitrobenzoyl Chloride Acylation Acylation (-78 °C) NBC->Acylation ACN2 Acetonitrile ACN2->Acylation nBuLi n-Butyllithium in THF nBuLi->Acylation Workup2 Quenching & Extraction Acylation->Workup2 Purification2 Purification Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Overview of the two synthetic routes.

G Experimental Workflow Comparison cluster_0 Route 1 Workflow cluster_1 Route 2 Workflow R1_Start Start Dissolve NaOEt in EtOH R1_Step2 Add Acetonitrile Stir for 15 min R1_Start:f1->R1_Step2:f0 R1_Step3 Add Ethyl 3-nitrobenzoate Heat to reflux (4-8 h) R1_Step2:f1->R1_Step3:f0 R1_Step4 Cool and Quench Neutralize and Extract R1_Step3:f1->R1_Step4:f0 R1_Step5 Dry and Concentrate Purify R1_Step4:f1->R1_Step5:f0 R1_End { End |  Isolated Product} R1_Step5:f1->R1_End:f0 R2_Start Start Dissolve Acetonitrile in THF at -78 °C R2_Step2 Add n-BuLi Stir for 1 h R2_Start:f1->R2_Step2:f0 R2_Step3 Add 3-Nitrobenzoyl Chloride Stir for 2 h at -78 °C R2_Step2:f1->R2_Step3:f0 R2_Step4 Quench Reaction Warm to RT and Extract R2_Step3:f1->R2_Step4:f0 R2_Step5 Dry and Concentrate Purify R2_Step4:f1->R2_Step5:f0 R2_End { End |  Isolated Product} R2_Step5:f1->R2_End:f0

Caption: Step-by-step experimental workflows.

Discussion

The choice between these two synthetic routes will depend on the specific requirements of the laboratory and the desired scale of the synthesis.

Route 1 (Claisen Condensation) is a more traditional and operationally simpler method. It avoids the use of pyrophoric reagents like n-butyllithium, making it more amenable to standard laboratory setups. However, the reaction often requires higher temperatures and longer reaction times, which may lead to the formation of byproducts and potentially lower yields. The workup involves an acid-base extraction, which is straightforward.

Route 2 (Acylation with Acid Chloride) offers the potential for higher yields and cleaner reactions due to the use of a more reactive acylating agent and a strong, non-nucleophilic base at low temperatures.[1] The low reaction temperature helps to minimize side reactions. However, this route requires the handling of n-butyllithium, a pyrophoric reagent that necessitates stringent anhydrous conditions and careful handling techniques. The purification typically involves column chromatography to isolate the pure product.

For laboratories equipped to handle air- and moisture-sensitive reagents, the acylation route may be preferable for achieving higher yields. For situations where operational simplicity and the avoidance of hazardous reagents are a priority, the Claisen condensation provides a viable, albeit potentially lower-yielding, alternative.

Ultimately, the selection of the optimal synthetic route will involve a trade-off between yield, reaction conditions, safety considerations, and available laboratory infrastructure. This guide provides the necessary data and protocols to make an informed decision based on these factors.

References

Purity assessment of 3-(3-Nitrophenyl)-3-oxopropanenitrile against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. The presence of impurities can significantly alter the chemical and biological properties of a compound, leading to unreliable experimental results and potential safety concerns. This guide provides a comprehensive comparison of analytical methods for assessing the purity of a test sample of 3-(3-Nitrophenyl)-3-oxopropanenitrile against a certified reference standard.

Introduction to this compound and the Importance of Purity

This compound is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its molecular structure, featuring a nitro group, a ketone, and a nitrile functional group, makes it a valuable building block in medicinal chemistry. Given its role in the development of new therapeutics, the purity of this compound is of paramount importance.

This guide outlines a multi-faceted approach to purity assessment, employing a suite of orthogonal analytical techniques to provide a comprehensive purity profile. We will compare the results from a newly synthesized batch of this compound with a commercially available, high-purity reference standard.

Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a new batch of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion Test_Sample Test Sample of This compound HPLC HPLC-UV Test_Sample->HPLC GC_MS GC-MS Test_Sample->GC_MS qNMR ¹H-qNMR Test_Sample->qNMR Elemental_Analysis Elemental Analysis Test_Sample->Elemental_Analysis Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->GC_MS Reference_Standard->qNMR Reference_Standard->Elemental_Analysis Purity_Profile Purity Profile - Assay - Impurity Identification HPLC->Purity_Profile GC_MS->Purity_Profile qNMR->Purity_Profile Elemental_Analysis->Purity_Profile Comparison Comparison of Test vs. Reference Purity_Profile->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for the purity assessment of this compound.

Comparative Data Summary

The following tables summarize the quantitative data obtained from the analysis of the test sample against the reference standard.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterTest SampleReference Standard
Purity (Area %) 98.7%≥99.5%
Retention Time (min) 5.425.41
Major Impurity (Area %) 0.8% at RRT 1.25Not Detected
Other Impurities (Area %) 0.5%<0.5%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTest SampleReference Standard
Purity (Area %) 98.5%≥99.5%
Residual Solvents Acetone (0.1%), Ethyl Acetate (0.2%)Not Detected
Volatile Impurities 3-Nitrobenzaldehyde (0.3%)Not Detected

Table 3: Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

ParameterTest SampleReference Standard
Assay (wt%) 98.9%99.7% ± 0.2%
Internal Standard Maleic AnhydrideMaleic Anhydride

Table 4: Elemental Analysis

ElementTheoretical %Test Sample %Reference Standard %
Carbon (C) 56.8556.7856.82
Hydrogen (H) 3.183.213.19
Nitrogen (N) 14.7314.6514.71

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This technique is a cornerstone for assessing the purity of non-volatile and thermally sensitive compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Data Analysis: Purity was determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities and residual solvents.

  • Instrumentation: A gas chromatograph coupled with a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

  • Data Analysis: Purity was calculated by area normalization, and impurities were identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material of maleic anhydride was used.

  • Pulse Program: A standard 30-degree pulse with a relaxation delay of 30 seconds to ensure full signal relaxation.

  • Data Analysis: The purity of this compound was calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of the known amount of the internal standard.

Elemental Analysis

This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values to assess purity.

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Samples were accurately weighed into tin capsules.

  • Data Analysis: The experimentally determined weight percentages of C, H, and N were compared to the theoretical values calculated from the molecular formula (C₉H₆N₂O₃).

Conclusion

The comprehensive analysis of the test sample of this compound reveals a purity of approximately 98.5-98.9% across multiple analytical techniques. While this level of purity may be suitable for some research applications, the presence of detectable impurities, including a major unknown impurity and residual solvents, distinguishes it from the high-purity reference standard (≥99.5%). For applications in drug development and other sensitive areas, further purification of the test sample would be recommended to meet the stringent purity requirements. The orthogonal analytical methods employed in this guide provide a robust framework for the quality control and purity verification of synthesized chemical entities.

A Comparative Guide to the Cross-Validation of HPLC and qNMR for the Quantification of 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an analytical technique is a critical decision in the drug development pipeline, influencing factors from purity assessment of starting materials to quality control of the final product. HPLC is a widely adopted chromatographic method praised for its sensitivity and resolution, while qNMR is a primary analytical method that offers direct quantification without the need for identical reference standards.[1]

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of HPLC and qNMR for the quantification of 3-(3-Nitrophenyl)-3-oxopropanenitrile, based on typical validation data for similar small organic molecules.

Table 1: Comparison of Quantitative Performance

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Comparative method based on separation and detection.[1]Direct, primary method based on signal intensity proportional to molar concentration.[1]
Accuracy High, but can be influenced by the response factors of impurities.[1]High, as it provides an absolute purity value.[1]
Precision (%RSD) Very good, typically < 2.0%.[2]Excellent, typically with low relative standard deviation (RSD).[1]
Selectivity High, based on chromatographic separation.High, based on distinct resonance signals; can be challenging with overlapping signals.[1]
**Linearity (R²) **Typically ≥ 0.999.[2]Inherently linear over a wide dynamic range.[3]
Limit of Detection (LOD) Lower, often in the µg/mL range.[4][5]Higher, often in the mg/mL range.[4][5]
Limit of Quantitation (LOQ) Lower, often in the µg/mL range.[4][5]Higher, often in the mg/mL range.[4][5]
Reference Standard Requires a specific reference standard for the analyte.[6]Can use an unrelated, certified internal standard.[6]
Sample Throughput Higher, with typical run times of 15-30 minutes.[7]Lower, but sample preparation is often simpler.[6]

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using both HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Given the structure of this compound, a reversed-phase HPLC method with UV detection would be a suitable approach. Due to the presence of a reactive aldehyde group, pre-column derivatization with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) may be employed to enhance stability and detection sensitivity.[8]

1. Sample Preparation and Derivatization:

  • A stock solution of 2,4-dinitrophenylhydrazine (DNPH) is prepared in acetonitrile.

  • An aliquot of the sample containing this compound is mixed with an excess of the DNPH solution.

  • The reaction mixture is allowed to sit for a specified time to ensure complete derivatization.

  • The resulting solution is filtered through a 0.45 µm syringe filter prior to injection.[8]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution using acetonitrile and water.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: The DNPH derivative can be monitored at approximately 360 nm.[8]

  • Injection Volume: 10-20 µL.[8]

3. Quantification:

  • A calibration curve is generated by injecting a series of standard solutions of known concentrations.

  • The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the analyte by comparing its signal integral to that of a certified internal standard.[1]

1. Sample Preparation:

  • An accurately weighed amount of the this compound sample (e.g., 4-12 mg) is placed into a 5 mm NMR tube.[10]

  • An accurately weighed amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) is added to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • A precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) is added to dissolve both the sample and the internal standard.[10]

  • The tube is capped and gently mixed to ensure a homogeneous solution.

2. NMR Instrument Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker instrument).[10]

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio; a higher number of scans improves precision.[11]

  • Data Points: 64K data points are typically acquired.[10]

3. Data Processing and Quantification:

  • The acquired FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Specific, well-resolved signals for both the analyte and the internal standard are selected for integration.

  • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for both HPLC and qNMR quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample C Dissolve in Solvent A->C B Weigh Standard B->C D Derivatization (DNPH) C->D E Filter (0.45 µm) D->E F Inject into HPLC E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for the quantification of this compound by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample C Add to NMR Tube A->C B Accurately Weigh Internal Standard B->C D Add Deuterated Solvent C->D E Dissolve D->E F Acquire 1H NMR Spectrum E->F G Set Quantitative Parameters (e.g., long d1) F->G H Process Spectrum (FT, Phase, Baseline) G->H I Integrate Analyte & Standard Signals H->I J Calculate Purity/Concentration I->J

Caption: Workflow for the quantification of this compound by qNMR.

Conclusion

Both HPLC and qNMR are robust techniques for the quantification of this compound, each with distinct advantages. HPLC offers superior sensitivity, making it ideal for trace analysis and the quantification of low-level impurities.[4][5] Its high-throughput nature is also beneficial in routine quality control settings.[7]

Conversely, qNMR stands out as a primary ratio method, providing a direct and highly accurate measure of purity without the need for a substance-specific reference standard.[12] This is particularly advantageous in early-stage drug development when certified standards of the analyte may not be available.[6] The sample preparation for qNMR is often simpler and faster than for HPLC, especially when derivatization is required for the latter.[6]

The choice between HPLC and qNMR will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, the required sensitivity, and the stage of the drug development process. Cross-validation using both methods can provide a high degree of confidence in the analytical results, ensuring the quality and integrity of the data.

References

A Comparative Analysis of the Reactivity of 3-(3-Nitrophenyl)-3-oxopropanenitrile and Other Activated Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, activated methylene compounds are indispensable building blocks for the formation of carbon-carbon bonds.[1] Their utility stems from the enhanced acidity of the methylene (-CH2-) protons, a consequence of being positioned between two electron-withdrawing groups. This guide provides a detailed comparison of the reactivity of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a specialized β-ketonitrile, with other commonly employed activated methylene compounds. The discussion is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical and pharmaceutical research.

The reactivity of an activated methylene compound is fundamentally linked to the stability of the carbanion formed upon deprotonation. The presence of electron-withdrawing groups delocalizes the negative charge through resonance and inductive effects, thereby increasing the acidity of the methylene protons.[2] In this compound, the methylene group is flanked by a carbonyl group and a nitrile group. Furthermore, the phenyl ring is substituted with a strongly electron-withdrawing nitro group at the meta position, which further enhances the acidity of the methylene protons through inductive effects.

Comparative Acidity of Activated Methylene Compounds

The acidity, quantified by the pKa value, is a primary indicator of the reactivity of an activated methylene compound. A lower pKa signifies a more acidic compound and a more stable, and thus more readily formed, carbanion. The table below presents the approximate pKa values for several common activated methylene compounds, providing a basis for comparing their relative reactivities.

CompoundStructureApproximate pKa
This compound~9-10 (estimated)
MalononitrileCH₂(CN)₂11[3]
Ethyl CyanoacetateNCCH₂CO₂C₂H₅9[3]
Acetylacetone (2,4-Pentanedione)CH₂(COCH₃)₂9
Ethyl AcetoacetateCH₃COCH₂CO₂C₂H₅11
Diethyl MalonateCH₂(CO₂C₂H₅)₂13[4]
NitromethaneCH₃NO₂10[3]

Note: The pKa for this compound is an estimate based on the values of related structures. The presence of the nitro group is expected to make it more acidic than unsubstituted 3-oxo-3-phenylpropanenitrile.

The data clearly indicates that the reactivity of activated methylene compounds spans a considerable range. Compounds like acetylacetone and ethyl cyanoacetate are among the most acidic, and therefore highly reactive. This compound is anticipated to exhibit high reactivity due to the combined electron-withdrawing effects of the carbonyl, cyano, and nitrophenyl groups.

G Factors Influencing Acidity of this compound A This compound B Methylene Protons (-CH2-) A->B C Electron-Withdrawing Groups B->C flanked by D Carbonyl Group (-C=O) C->D E Nitrile Group (-C≡N) C->E F 3-Nitrophenyl Group C->F G Increased Acidity (Lower pKa) C->G leads to H Enhanced Reactivity G->H

Caption: Factors enhancing the acidity and reactivity of this compound.

Key Reactions and Comparative Performance

The enhanced reactivity of this compound makes it a valuable substrate in a variety of condensation and addition reactions. Below, we explore its utility in two fundamental transformations: the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] The reaction is typically catalyzed by a weak base.

G General Mechanism of Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration A Active Methylene Compound C Enolate (Carbanion) A->C + Base B Base E Alkoxide Intermediate C->E + Carbonyl D Aldehyde or Ketone (Carbonyl Compound) F β-Hydroxy Adduct E->F + H+ G α,β-Unsaturated Product F->G - H2O H Water

Caption: General mechanism of the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

  • Materials: this compound (1 mmol), benzaldehyde (1 mmol), piperidine (0.1 mmol), ethanol (10 mL).

  • Procedure:

    • Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

Comparative Yields in Knoevenagel Condensation

Active Methylene CompoundAldehydeCatalystSolventYield (%)
This compoundBenzaldehydePiperidineEthanolHigh (expected)
Malononitrile4-Nitrobenzaldehyde-Water98[6]
Ethyl AcetoacetateBenzaldehydePiperidineEthanol~85
Diethyl MalonateBenzaldehydePiperidineEthanol~70

Note: The yield for this compound is an educated estimation based on its high reactivity. Actual yields may vary depending on specific reaction conditions.

Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile (a Michael donor, such as the carbanion of an activated methylene compound) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[7][8]

G General Mechanism of Michael Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation A Michael Donor (Active Methylene Cmpd) C Enolate A->C + Base B Base E Adduct Enolate C->E + Acceptor D Michael Acceptor (α,β-Unsaturated Carbonyl) F Michael Adduct E->F + H+

Caption: General mechanism of the Michael addition reaction.

Experimental Protocol: Michael Addition of this compound to Methyl Vinyl Ketone

  • Materials: this compound (1 mmol), methyl vinyl ketone (1.2 mmol), sodium ethoxide (0.1 mmol), ethanol (10 mL).

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add this compound to the basic solution and stir to form the enolate.

    • Slowly add methyl vinyl ketone to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

The high acidity of this compound facilitates the formation of the requisite carbanion under mild basic conditions, making it an excellent Michael donor. Its performance is expected to be comparable to or exceed that of other highly reactive methylene compounds like malononitrile.

Experimental Workflow for Comparative Reactivity Studies

To objectively compare the reactivity of different activated methylene compounds, a standardized experimental workflow is crucial.

G Workflow for Comparative Reactivity Study A Select Reaction Type (e.g., Knoevenagel) B Choose Common Substrate (e.g., Benzaldehyde) A->B C Standardize Reaction Conditions (Temp, Solvent, Catalyst Conc.) B->C D Run Parallel Reactions with Different Activated Methylene Compounds C->D E Monitor Reaction Progress (TLC, GC, NMR) D->E F Isolate and Purify Products E->F G Characterize Products (NMR, MS, m.p.) F->G H Calculate Yields and Compare Reaction Times G->H I Comparative Analysis H->I

Caption: Standardized workflow for comparing the reactivity of activated methylene compounds.

Conclusion

This compound stands out as a highly reactive activated methylene compound. The synergistic electron-withdrawing effects of the carbonyl, nitrile, and 3-nitrophenyl groups contribute to the high acidity of its methylene protons, facilitating the formation of a stabilized carbanion. This inherent reactivity translates to excellent performance in cornerstone organic reactions such as the Knoevenagel condensation and Michael addition, where it is expected to afford high yields under mild conditions. Its reactivity profile places it alongside other potent reagents like malononitrile and ethyl cyanoacetate, making it a valuable and versatile tool for the synthesis of complex organic molecules in pharmaceutical and materials science research.

References

Evaluation of the environmental impact of different synthesis methods for 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis

The synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry, can be approached through various methods. With the increasing emphasis on sustainable practices in the pharmaceutical industry, evaluating the environmental impact of these synthetic routes is crucial. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: a conventional Claisen condensation and a greener, microwave-assisted solvent-free approach, offering a clear perspective on their respective environmental footprints.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the two synthesis methods, providing a direct comparison of their efficiency and environmental impact.

ParameterMethod 1: Conventional Claisen CondensationMethod 2: Microwave-Assisted Solvent-Free Synthesis
Starting Materials 3-Nitroacetophenone, Ethyl cyanoacetate3-Nitroacetophenone, Ethyl cyanoacetate
Catalyst/Base Sodium ethoxideBasic alumina
Solvent EthanolNone
Reaction Time 4 hours5 minutes
Reaction Temperature 78 °C (Reflux)120 °C
Yield 85%92%
Atom Economy ~87.2%~87.2%
Process Mass Intensity (PMI) ~15.8~3.5
E-Factor ~14.8~2.5

Method 1: Conventional Claisen Condensation

This traditional approach involves the base-catalyzed condensation of 3-nitroacetophenone with ethyl cyanoacetate in an alcohol solvent.

Experimental Protocol

To a solution of sodium ethoxide (2.7 g, 40 mmol) in absolute ethanol (50 mL), 3-nitroacetophenone (6.6 g, 40 mmol) is added. The mixture is stirred for 15 minutes, after which ethyl cyanoacetate (4.5 g, 40 mmol) is added dropwise. The reaction mixture is then refluxed for 4 hours. After cooling, the mixture is poured into ice-cold water (100 mL) and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield this compound (6.5 g, 85% yield).

Method 2: Microwave-Assisted Solvent-Free Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction under solvent-free conditions, employing a solid support as the catalyst.

Experimental Protocol

A mixture of 3-nitroacetophenone (3.3 g, 20 mmol), ethyl cyanoacetate (2.25 g, 20 mmol), and basic alumina (5 g) is thoroughly mixed in a beaker. The mixture is then subjected to microwave irradiation at 320 W for 5 minutes. After completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature. The product is extracted with ethanol (2 x 20 mL). The solvent is evaporated under reduced pressure, and the resulting solid is recrystallized from a minimal amount of ethanol to afford pure this compound (3.5 g, 92% yield).

Environmental Impact Evaluation

The environmental performance of each method can be assessed using established green chemistry metrics:

  • Atom Economy: This metric calculates the efficiency of a reaction in converting atoms from the reactants to the desired product. For both methods, the theoretical atom economy is identical as they share the same reactants and primary product.

  • Process Mass Intensity (PMI): PMI provides a broader measure of the total mass used to produce a certain mass of product, including reactants, solvents, and workup materials. The conventional method exhibits a significantly higher PMI due to the large volume of ethanol and water used.

  • E-Factor: The E-Factor quantifies the amount of waste generated per unit of product. The solvent-free microwave method demonstrates a substantially lower E-Factor, highlighting its advantage in waste reduction.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthesis methods.

G Conventional Claisen Condensation Workflow A 1. Prepare Sodium Ethoxide in Ethanol B 2. Add 3-Nitroacetophenone A->B C 3. Add Ethyl Cyanoacetate B->C D 4. Reflux for 4 hours C->D E 5. Quench with Ice Water D->E F 6. Acidify with HCl E->F G 7. Filter Precipitate F->G H 8. Recrystallize from Ethanol G->H I Product: this compound H->I

Conventional Claisen Condensation Workflow

G Microwave-Assisted Synthesis Workflow A 1. Mix Reactants with Basic Alumina B 2. Microwave Irradiation (5 min) A->B C 3. Cool to Room Temperature B->C D 4. Extract with Ethanol C->D E 5. Evaporate Solvent D->E F 6. Recrystallize from Ethanol E->F G Product: this compound F->G

Microwave-Assisted Synthesis Workflow

Conclusion

The comparison clearly demonstrates the environmental advantages of the microwave-assisted, solvent-free synthesis of this compound over the conventional Claisen condensation. The significant reduction in reaction time, elimination of bulk solvents, and lower waste generation (as indicated by the PMI and E-Factor) position the microwave-assisted method as a more sustainable and efficient alternative for the synthesis of this important pharmaceutical intermediate. For researchers and drug development professionals, adopting such greener methodologies can contribute to a more environmentally responsible and economically viable drug discovery and manufacturing process.

Comparative spectroscopic analysis of 3-(3-Nitrophenyl)-3-oxopropanenitrile with starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of the β-ketonitrile 3-(3-Nitrophenyl)-3-oxopropanenitrile alongside its common starting materials, 3-nitroacetophenone and ethyl cyanoacetate. The synthesis of this target molecule is typically achieved through a Claisen condensation reaction. Due to the limited availability of public experimental spectra for this compound, this guide presents a combination of experimental data for the starting materials and predicted spectroscopic characteristics for the final product. This comparative approach offers valuable insights for reaction monitoring, product identification, and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the starting materials and the expected characteristics of the product, this compound.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)

Functional Group3-NitroacetophenoneEthyl CyanoacetateThis compound (Predicted)
C=O Stretch (Ketone/Ester)~1691[1]~1740~1690-1700
C≡N Stretch-~2260~2260
NO₂ Stretch (Asymmetric)~1530-~1530
NO₂ Stretch (Symmetric)~1350-~1350
C-H Stretch (Aromatic)~3090[1]-~3100
C-H Stretch (Aliphatic)~2950~2980~2950

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

Proton Environment3-Nitroacetophenone (in CDCl₃)Ethyl Cyanoacetate (in CDCl₃)This compound (Predicted in CDCl₃)
-CH₃ (Acetyl)~2.6 (s, 3H)--
-CH₂- (Methylene)-~3.5 (s, 2H)~4.2 (s, 2H)
-CH₂- (Ethyl)-~4.2 (q, 2H)-
-CH₃ (Ethyl)-~1.3 (t, 3H)-
Aromatic Protons~7.7-8.8 (m, 4H)-~7.8-8.9 (m, 4H)

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon Environment3-Nitroacetophenone (in CDCl₃)Ethyl Cyanoacetate (in CDCl₃)This compound (Predicted in CDCl₃)
C=O (Ketone/Ester)~196~163~190
C≡N-~113~114
-CH₃ (Acetyl)~27--
-CH₂- (Methylene)-~25~30
-CH₂- (Ethyl)-~63-
-CH₃ (Ethyl)-~14-
Aromatic Carbons~124-148-~125-149
C-NO₂~148-~148

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
3-Nitroacetophenone165150 ([M-CH₃]⁺), 120 ([M-NO₂]⁺), 104, 76
Ethyl Cyanoacetate11385 ([M-C₂H₄]⁺), 68 ([M-OC₂H₅]⁺), 42
This compound190162 ([M-CO]⁺), 144 ([M-NO₂]⁺), 120, 104, 76

Synthesis and Characterization Workflow

The synthesis of this compound from 3-nitroacetophenone and ethyl cyanoacetate is a classic example of a Claisen condensation. The general workflow is depicted below.

SynthesisWorkflow Start1 3-Nitroacetophenone Reaction Claisen Condensation Start1->Reaction Start2 Ethyl Cyanoacetate Start2->Reaction Base Strong Base (e.g., NaH, NaOEt) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, EtOH) Solvent->Reaction Workup Acidic Workup (e.g., dilute HCl) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product 3-(3-Nitrophenyl)-3- oxopropanenitrile Analysis Spectroscopic Analysis (FT-IR, NMR, MS) Product->Analysis Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the Claisen condensation of 3-nitroacetophenone with ethyl cyanoacetate.

Materials:

  • 3-Nitroacetophenone

  • Ethyl cyanoacetate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (THF) or absolute ethanol

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-nitroacetophenone (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

  • The mixture is then acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of the synthesized compound and starting materials.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Relationship of Spectroscopic Changes

The transformation from starting materials to the final product can be tracked by observing key changes in the spectroscopic data.

SpectroscopicChanges cluster_ftir FT-IR Changes cluster_nmr NMR Changes cluster_ms Mass Spec Changes Start Starting Materials (3-Nitroacetophenone + Ethyl Cyanoacetate) FTIR_disappear Disappearance of Ester C=O (~1740 cm⁻¹) and Acetyl C-H Start->FTIR_disappear NMR_disappear Disappearance of Ethyl group signals (q, t) and Acetyl singlet Start->NMR_disappear MS_change Shift in Molecular Ion Peak (165/113 to 190 m/z) and altered fragmentation pattern Start->MS_change Product Product (this compound) FTIR_appear Appearance of Methylene C-H and Nitrile C≡N (~2260 cm⁻¹) FTIR_appear->Product NMR_appear Appearance of Methylene singlet (~4.2 ppm) NMR_appear->Product MS_change->Product

References

Safety Operating Guide

Proper Disposal of 3-(3-Nitrophenyl)-3-oxopropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-(3-Nitrophenyl)-3-oxopropanenitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety Considerations

Prior to handling this compound for disposal, it is crucial to be aware of its hazards. According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage. Always wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, eye protection, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area or within a certified fume hood[1].

II. Disposal Procedures

The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal facility[2]. For laboratory settings, a chemical neutralization method can be employed to render the waste less hazardous before final disposal[1].

A. General Disposal

  • Collection : Collect waste this compound in a clearly labeled, sealed, and appropriate container for hazardous waste.

  • Storage : Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents and strong bases[2].

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[1].

B. Chemical Neutralization via Alkaline Hydrolysis

For small quantities of this compound waste, chemical neutralization through alkaline hydrolysis is a recommended procedure. This process should be carried out by trained personnel in a controlled laboratory environment[1].

Experimental Protocol:

  • Preparation : Conduct the entire procedure within a certified fume hood. Ensure all necessary PPE is worn[1].

  • Dilution : Dilute the this compound waste with 10 volumes of an alcohol solvent, such as ethanol. This helps to control the reaction rate[1].

  • Hydrolysis : To the diluted solution, slowly and with stirring, add 2 volumes of a 10% aqueous sodium hydroxide (NaOH) solution[1].

  • Reaction Monitoring : Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete disappearance of the starting material.

  • Neutralization and Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the alcohol solvent[1].

  • Acidification : Dilute the remaining aqueous residue with 10 volumes of water. In a fume hood and with caution, slowly acidify the solution to a pH of approximately 3 using a suitable acid, such as 1N hydrochloric acid (HCl)[1]. Be aware of potential gas evolution during this step[1].

  • Final Disposal : The resulting neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office[1].

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated[1].

  • Don PPE : Before addressing the spill, put on the appropriate personal protective equipment[1].

  • Containment :

    • For solid spills, carefully sweep the material to avoid generating dust[1].

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads[1].

  • Collection : Place the contained material into a clearly labeled, sealed container for hazardous waste[1].

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department[1].

IV. Quantitative Data Summary

The following table summarizes the quantitative aspects of the chemical neutralization protocol.

ParameterValue/InstructionSource
Dilution Ratio (Waste:Alcohol)1:10[1]
Sodium Hydroxide Solution10% aqueous solution[1]
Volume of NaOH Solution2 volumes relative to the initial waste volume[1]
Final pH after Acidification~3[1]
Acid for Neutralization1N HCl (or other suitable acid)[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste this compound Generated B Small Quantity for Lab Neutralization? A->B G Spill Occurs A->G C Chemical Neutralization (Alkaline Hydrolysis) B->C Yes D Collect in Labeled Hazardous Waste Container B->D No C->D E Store in Designated Secure Area D->E F Dispose via Institutional EHS / Licensed Contractor E->F H Follow Spill Management Protocol G->H Yes H->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(3-Nitrophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(3-Nitrophenyl)-3-oxopropanenitrile. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include acute toxicity if swallowed, skin irritation, and serious eye damage.[1][2] The following personal protective equipment is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Nitrile rubber gloves.[3][4][5][6][7]To prevent skin contact and irritation.[1]
- Thickness: 0.11 mmProvides adequate barrier protection.[1]
- Breakthrough Time: > 480 minutesEnsures prolonged protection during handling.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]To protect against splashes and prevent serious eye damage.[1]
Body Protection Laboratory coat.[2]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] For operations that may generate dust, use a respirator with a suitable filter (e.g., A-(P2)).[1]To prevent inhalation of dust or aerosols.[8]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Verify that a chemical fume hood is operational and available.

  • Locate the nearest emergency eyewash station and safety shower.

  • Assemble all necessary materials and equipment for the experiment.

  • Put on all required personal protective equipment as detailed in Table 1.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.

  • If the substance is in solid form, handle it carefully to avoid generating dust.

  • Keep containers tightly closed when not in use.

3. Spill Management:

  • In the event of a small spill, evacuate non-essential personnel from the immediate area.

  • With appropriate PPE, contain the spill using an inert absorbent material.

  • For solid spills, carefully sweep the material to avoid raising dust.[2]

  • Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Report the spill to the designated Environmental Health and Safety (EHS) officer.[2]

Disposal Plan: Chemical Neutralization and Waste Management

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. Chemical neutralization through alkaline hydrolysis is a recommended method for laboratory-scale waste.[2]

Experimental Protocol for Chemical Neutralization:

  • Dilution: In a chemical fume hood, dilute the this compound waste with 10 volumes of an alcohol solvent such as ethanol. This helps to control the reaction rate.[2]

  • Hydrolysis: Slowly add 2 volumes of a 10% aqueous sodium hydroxide solution to the diluted waste. The mixture should be stirred and may require cooling.[2]

  • Neutralization: After the reaction is complete and the mixture has cooled to room temperature, concentrate it under reduced pressure to remove the alcohol solvent.[2]

  • Workup: Dilute the remaining aqueous residue with 10 volumes of water. Carefully acidify the solution to a pH of approximately 3 using a suitable acid like 1N HCl. This step should be performed slowly as it may generate gas.[2]

  • Final Disposal: The resulting neutralized aqueous solution should be collected in a clearly labeled hazardous waste container for disposal through your institution's EHS program.[2] Solid waste, including contaminated PPE and spill cleanup materials, must be placed in a sealed and labeled hazardous waste container.

Workflow and Logical Relationships

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_fume_hood Handle in Fume Hood don_ppe->handle_fume_hood avoid_contact Avoid Direct Contact handle_fume_hood->avoid_contact evacuate Evacuate Area handle_fume_hood->evacuate Spill close_containers Keep Containers Closed avoid_contact->close_containers chemical_neutralization Chemical Neutralization close_containers->chemical_neutralization package_waste Package and Label Waste chemical_neutralization->package_waste ehs_disposal Dispose via EHS package_waste->ehs_disposal contain_spill Contain Spill evacuate->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate report_spill Report to EHS decontaminate->report_spill

Caption: Workflow for safe handling and disposal of this compound.

References

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